molecular formula C11H13N5O4 B15587415 2'-O,4'-C-Methyleneadenosine

2'-O,4'-C-Methyleneadenosine

Cat. No.: B15587415
M. Wt: 279.25 g/mol
InChI Key: GHKDRNDFVCEETA-HBYHYRPRSA-N
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Description

2'-O,4'-C-Methyleneadenosine is a useful research compound. Its molecular formula is C11H13N5O4 and its molecular weight is 279.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

(1S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6?,7?,10?,11-/m0/s1

InChI Key

GHKDRNDFVCEETA-HBYHYRPRSA-N

Origin of Product

United States

Foundational & Exploratory

2'-O,4'-C-Methyleneadenosine: A Technical Guide to a Cornerstone of Bridged Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, commonly referred to as Locked Nucleic Acid Adenosine (B11128) (LNA-A), is a synthetically modified nucleoside analog that has become an indispensable tool in molecular biology, diagnostics, and therapeutic development. As a member of the bridged nucleic acid (BNA) family, its defining structural feature is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge locks the furanose ring in a rigid N-type (C3'-endo) conformation, which is characteristic of A-form RNA duplexes. This conformational rigidity imparts remarkable properties to oligonucleotides incorporating LNA-A, including enhanced hybridization affinity, superior nuclease resistance, and improved target specificity. This technical guide provides a comprehensive overview of this compound, including its synthesis, biophysical properties, and applications, with a focus on quantitative data and detailed experimental methodologies.

Core Properties and Biophysical Data

The introduction of this compound into oligonucleotides significantly enhances their performance in a variety of applications. The key benefits are summarized in the tables below, which present quantitative data on melting temperature, binding affinity, and nuclease resistance.

Table 1: Enhancement of Thermal Stability

The incorporation of LNA-A into DNA or RNA oligonucleotides dramatically increases their melting temperature (Tm), a direct measure of duplex stability.

Modification DescriptionChange in Melting Temperature (ΔTm) per LNA MonomerReference Duplex
LNA incorporation+2 to +10 °Cvs. complementary RNA
LNA incorporation+1.5 to +4 °Cvs. complementary DNA
2',4'-BNA modified triplex-forming oligonucleotide+4.3 to +5 °Cvs. unmodified triplex
Table 2: Binding Affinity of LNA-Modified Oligonucleotides

The rigid conformation of LNA-A pre-organizes the oligonucleotide backbone for hybridization, leading to a significant increase in binding affinity (decreased Kd or increased Ka) to complementary strands.

Oligonucleotide CompositionBinding Affinity Constant (Ka, L mol-1)
Unmodified DNA1.5 x 109
DNA with intermittent LNA modifications4.0 x 109
Fully LNA-modified oligonucleotide>1012
Table 3: Nuclease Resistance

The 2'-O,4'-C-methylene bridge sterically hinders the approach of nucleases, thereby protecting LNA-containing oligonucleotides from enzymatic degradation and increasing their in vivo half-life.

Oligonucleotide ModificationHalf-life (t1/2) in Human SerumFold Increase in Stability
Unmodified DNA~1.5 hours1x
DNA with three LNA modifications at each terminus~15 hours10x

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of this compound phosphoramidite is a multi-step process that begins with a suitable adenosine precursor. While detailed synthetic routes are often proprietary, the general strategy involves the formation of the key 2'-O,4'-C-methylene bridge. This is typically achieved through an intramolecular cyclization reaction. Following the creation of the bicyclic sugar moiety, standard protecting groups are introduced to the 5'-hydroxyl (e.g., dimethoxytrityl, DMT) and the exocyclic amine of the adenine (B156593) base. The final step is the phosphitylation of the 3'-hydroxyl group to yield the reactive phosphoramidite monomer. This monomer can then be used in standard automated solid-phase oligonucleotide synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize oligonucleotides containing this compound.

Protocol 1: Determination of Melting Temperature (Tm)

Objective: To measure the thermal stability of a duplex formed by an LNA-modified oligonucleotide and its complementary DNA or RNA strand.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

  • Micro-volume quartz cuvettes

  • LNA-modified oligonucleotide and its complementary strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Resuspend the LNA-modified and complementary oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Annealing: In a microcentrifuge tube, combine the LNA-modified oligonucleotide and its complement in a 1:1 molar ratio in the annealing buffer to a final concentration of 1-2 µM for each strand.

  • Denaturation and Annealing: Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to slowly cool to room temperature over at least 30 minutes to facilitate duplex formation.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a heating rate of 1°C/minute.

  • Data Acquisition: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance versus temperature. The Tm is determined as the temperature at which the first derivative of the melting curve is maximal.

Protocol 2: Nuclease Resistance Assay in Human Serum

Objective: To assess the stability of LNA-modified oligonucleotides against degradation by nucleases present in human serum.

Materials:

  • LNA-modified oligonucleotide and an unmodified control oligonucleotide

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS)

  • Gel loading buffer

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Urea

  • TBE buffer (Tris/Borate/EDTA)

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Oligonucleotide Incubation: In separate microcentrifuge tubes, incubate a known amount (e.g., 1-5 µM) of the LNA-modified oligonucleotide and the unmodified control with 50-90% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 16, and 24 hours), withdraw an aliquot from each reaction tube.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide (B127407) or urea) and a tracking dye. Place the samples on ice or freeze at -20°C to stop the enzymatic degradation.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.

  • Visualization and Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified. The half-life (t1/2) is calculated as the time at which 50% of the initial amount of the full-length oligonucleotide has been degraded.

Protocol 3: RNase H Cleavage Assay

Objective: To evaluate the ability of an LNA "gapmer" antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • LNA gapmer oligonucleotide (LNA wings flanking a central DNA gap)

  • Target RNA transcript (e.g., in vitro transcribed and purified)

  • RNase H (e.g., E. coli or human recombinant)

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • RNase inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel and electrophoresis system

  • Gel imaging system

Procedure:

  • Hybridization: In a nuclease-free microcentrifuge tube, combine the target RNA and the LNA gapmer in the RNase H reaction buffer. Heat to 65-95°C for 3-5 minutes, then allow to cool slowly to room temperature to facilitate annealing.

  • Initiation of Reaction: Add RNase H to the reaction mixture to a final concentration of 0.5-2 units/reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., formamide loading buffer with 20 mM EDTA).

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the RNA fragments by staining the gel or by using a pre-labeled RNA substrate (e.g., 5'-radiolabeled or fluorescently tagged). The appearance of cleavage products indicates successful RNase H-mediated degradation of the target RNA.

Visualizations

Structure of Adenosine vs. This compound

G Structural Comparison cluster_adenosine Adenosine cluster_lna_adenosine This compound (LNA-A) adenosine adenosine lna_adenosine lna_adenosine

Caption: Adenosine vs. LNA-A structure.

Antisense Mechanism of Action of LNA Gapmers

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription Transcription pre_mRNA pre_mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA mRNA Splicing->mRNA Export Export mRNA->Export mRNA_cyto mRNA Export->mRNA_cyto Hybridization Hybridization mRNA_cyto->Hybridization LNA_Gapmer LNA Gapmer Delivery LNA_Gapmer->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage No_Translation Inhibition of Translation Cleavage->No_Translation

Caption: LNA gapmer antisense mechanism.

Experimental Workflow for LNA Antisense Oligonucleotide Screening

G Start Start: Target Identification Design LNA ASO Design (Gapmer, Mixmer, etc.) Start->Design Synthesis Oligonucleotide Synthesis & Purification Design->Synthesis InVitro In Vitro Screening (Tm, Nuclease Stability) Synthesis->InVitro CellCulture Cell Culture Transfection InVitro->CellCulture Efficacy Target Knockdown Efficacy (qPCR, Western Blot) CellCulture->Efficacy Toxicity Cytotoxicity Assays CellCulture->Toxicity Lead Lead Candidate Selection Efficacy->Lead Toxicity->Lead InVivo In Vivo Animal Studies Lead->InVivo End Preclinical Development InVivo->End

2'-O,4'-C-Methyleneadenosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, a cornerstone of Locked Nucleic Acid (LNA) technology, represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. This adenosine (B11128) analog incorporates a methylene (B1212753) bridge that locks the ribose sugar into a C3'-endo (North) conformation, a structural feature characteristic of A-form RNA duplexes.[1] This conformational rigidity pre-organizes the oligonucleotide for hybridization, leading to a cascade of enhanced properties including superior binding affinity, increased thermal stability, and remarkable resistance to nuclease degradation.[1][2] These attributes make this compound and other LNA-modified nucleosides highly valuable tools in the development of antisense oligonucleotides, siRNAs, aptamers, and diagnostic probes. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological applications of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound is the methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring. This bicyclic structure effectively locks the furanose pucker in the N-type conformation, which is energetically favorable for binding to complementary RNA and A-form DNA.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name This compound[3]
Synonyms LNA-A, Locked Nucleic Acid Adenosine[3]
CAS Number 206055-70-1[3]
Molecular Formula C₁₁H₁₃N₅O₄[3]
Molecular Weight 279.26 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in water with sonication[4]
Storage 4°C (solid, protected from light); -80°C for 6 months or -20°C for 1 month (in solvent, protected from light)[4]

Table 2: Thermodynamic Properties of LNA-A Containing Duplexes

The incorporation of this compound into oligonucleotides significantly enhances their thermal stability. The change in melting temperature (ΔTm) per LNA modification is a key parameter for designing oligonucleotides with desired hybridization properties.

Duplex TypeΔTm per LNA-A modification (°C)Thermodynamic Parameters (Representative Values)Reference
LNA-DNA/DNA +2 to +8ΔH° (kcal/mol): Favorable change[5]
ΔS° (cal/mol·K): Less unfavorable change[5]
ΔG° (kcal/mol): More favorable change[5]
LNA-DNA/RNA +4 to +10ΔH° (kcal/mol): Favorable change[6]
ΔS° (cal/mol·K): Less unfavorable change[6]
ΔG° (kcal/mol): More favorable change[6]

Note: The exact thermodynamic values are sequence-dependent.

Synthesis and Incorporation into Oligonucleotides

The synthesis of this compound as a phosphoramidite (B1245037) building block is a multi-step process. This phosphoramidite can then be readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.

Workflow for LNA Oligonucleotide Synthesis start Start with 2'-O,4'-C- Methyleneadenosine Nucleoside phosphitylation Phosphitylation of 3'-OH group start->phosphitylation phosphoramidite LNA-A Phosphoramidite phosphitylation->phosphoramidite synthesis_cycle Automated Oligonucleotide Synthesis Cycle phosphoramidite->synthesis_cycle solid_support Solid Support (e.g., CPG) solid_support->synthesis_cycle deprotection Cleavage and Deprotection synthesis_cycle->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Purified LNA-containing Oligonucleotide purification->final_product

LNA Oligonucleotide Synthesis Workflow

Experimental Protocols

Synthesis of this compound Phosphoramidite

A detailed protocol for the synthesis of LNA phosphoramidites has been described, involving the phosphitylation of the protected LNA nucleoside.[7][8][9]

Materials:

  • Protected this compound nucleoside

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • 4,5-Dicyanoimidazole (DCI) or other suitable activator (e.g., 1H-tetrazole)

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane

  • Triethylamine

Procedure:

  • Dissolve the protected this compound nucleoside in anhydrous dichloromethane.

  • Add the phosphitylating agent (2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite) and the activator (e.g., DCI) to the solution under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature for the time determined by TLC or HPLC monitoring (typically 2-4 hours).

  • Quench the reaction with a suitable agent if necessary.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure this compound phosphoramidite.

  • Characterize the final product by ³¹P NMR, ¹H NMR, and mass spectrometry.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the LNA-A phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer.[10][]

The synthesis cycle consists of four main steps:

  • De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming LNA-A phosphoramidite with an activator (e.g., tetrazole) and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Automated Solid-Phase Oligonucleotide Synthesis Cycle deblocking 1. De-blocking (DMT Removal) coupling 2. Coupling (LNA-A Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Acetylation of Failures) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Next Cycle

Oligonucleotide Synthesis Cycle
Thermal Melting (Tm) Analysis

This protocol is used to determine the melting temperature of an LNA-modified oligonucleotide duplex, providing a measure of its thermal stability.[12][13][14]

Materials:

  • Lyophilized LNA-modified oligonucleotide and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Resuspend the oligonucleotides in the melting buffer to a final concentration of 1-2 µM for each strand.

  • Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Transfer the sample to a quartz cuvette.

  • Place the cuvette in the spectrophotometer and equilibrate at the starting temperature (e.g., 20°C).

  • Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature (e.g., 95°C).

  • Record the absorbance at 260 nm at regular temperature intervals.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified oligonucleotides against degradation by nucleases compared to unmodified DNA or RNA.[15][16]

Materials:

  • LNA-modified oligonucleotide and an unmodified control oligonucleotide (radiolabeled or fluorescently labeled)

  • Nuclease solution (e.g., snake venom phosphodiesterase, S1 nuclease, or human serum)

  • Reaction buffer appropriate for the chosen nuclease

  • Stop solution (e.g., EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Incubate the labeled oligonucleotides (LNA-modified and control) with the nuclease solution in the reaction buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzymatic activity by adding the stop solution.

  • Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from its degradation products.

  • Visualize and quantify the amount of intact oligonucleotide at each time point using a phosphorimager or fluorescence scanner.

  • Calculate the half-life of each oligonucleotide to compare their relative nuclease resistance.

Cellular Uptake Analysis

This protocol is used to visualize and quantify the uptake of fluorescently labeled LNA oligonucleotides into cultured cells.[2][17]

Materials:

  • Fluorescently labeled LNA oligonucleotide (e.g., with Cy3 or FAM)

  • Cultured cells (e.g., HeLa or specific cell line of interest)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Confocal microscope or flow cytometer

Procedure:

  • Seed the cells in a suitable culture vessel (e.g., chamber slides for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled LNA oligonucleotide at a desired concentration in the cell culture medium for a specific period (e.g., 4, 8, or 24 hours).

  • Wash the cells with PBS to remove any unbound oligonucleotide.

  • For microscopy, fix the cells, counterstain the nuclei with DAPI, and mount the slides. Image the cells using a confocal microscope to observe the subcellular localization of the oligonucleotide.

  • For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity to quantify the cellular uptake.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various applications:

  • Antisense Technology: LNA-containing "gapmer" antisense oligonucleotides, which have a central DNA region flanked by LNA wings, exhibit enhanced potency and stability for silencing target mRNA via RNase H-mediated degradation.[18][19][20]

  • siRNA: The incorporation of LNA modifications into siRNA duplexes can improve their stability and reduce off-target effects.

  • Aptamers: LNA-modified aptamers can have higher binding affinities and longer in vivo half-lives.

  • Diagnostic Probes: LNA-based probes are used in techniques like in situ hybridization (ISH) and quantitative PCR (qPCR) to detect specific DNA and RNA sequences with high sensitivity and specificity.[3][5][21][22]

Applications of this compound (LNA-A) LNA_A This compound (LNA-A) Properties Enhanced Properties: - High Binding Affinity - Increased Thermal Stability - Nuclease Resistance LNA_A->Properties Antisense Antisense Oligonucleotides (Gapmers) Properties->Antisense siRNA siRNA Properties->siRNA Aptamers Aptamers Properties->Aptamers Diagnostics Diagnostic Probes Properties->Diagnostics ISH In Situ Hybridization (ISH) Diagnostics->ISH qPCR Quantitative PCR (qPCR) Diagnostics->qPCR

Applications of LNA-A

Conclusion

This compound is a powerful chemical modification that has significantly impacted the field of nucleic acid therapeutics and diagnostics. Its ability to lock the ribose conformation leads to oligonucleotides with superior hybridization properties and biological stability. The continued exploration of LNA-based technologies holds great promise for the development of next-generation drugs and highly sensitive molecular tools. This guide provides a foundational understanding of this important molecule for researchers and developers in the field.

References

The Dawn of a New Era in Nucleic Acid Chemistry: The Discovery and History of Locked Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic biology and nucleic acid therapeutics, the emergence of Locked Nucleic Acids (LNA) represents a paradigm shift. These conformationally constrained nucleic acid analogues have garnered significant attention for their remarkable hybridization properties, offering unprecedented affinity and specificity towards complementary DNA and RNA targets. This technical guide delves into the discovery and history of LNA, providing a comprehensive overview of its core chemical principles, the key experiments that defined its utility, and the technological advancements it has spurred in research, diagnostics, and drug development.

The Genesis of a "Locked" Conformation: A Tale of Two Groups

The late 1990s marked a pivotal moment in nucleic acid chemistry with the independent and near-simultaneous reports of a novel class of bicyclic nucleic acid analogues. In 1998, the research groups of Professor Jesper Wengel at the University of Copenhagen and Professor Poul Nielsen at the University of Southern Denmark (then Odense University) published their seminal work on what they termed "Locked Nucleic Acid" (LNA).[1] Concurrently, Takeshi Imanishi's group in Japan also reported on similar bridged nucleic acid structures.[2]

The defining structural feature of LNA is the introduction of a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring.[3] This seemingly simple modification has profound consequences for the molecule's conformation. The bridge "locks" the furanose ring into a rigid C3'-endo (North) conformation, which is the preferred sugar pucker in A-form nucleic acid duplexes, such as those formed by RNA.[3] This pre-organization of the sugar moiety significantly reduces the entropic penalty associated with duplex formation, leading to a dramatic increase in binding affinity.[4]

The Chemistry of Stability: Synthesis and Properties of LNA

The synthesis of LNA monomers and their incorporation into oligonucleotides leverages well-established phosphoramidite (B1245037) chemistry, making this powerful modification accessible through standard automated DNA synthesizers.[5]

Synthesis of LNA Phosphoramidites

The production of LNA phosphoramidites is a multi-step process that begins with a suitable sugar precursor. A key step involves the formation of the characteristic 2'-O,4'-C-methylene bridge. While various synthetic routes have been developed, a common strategy involves the regioselective protection and manipulation of hydroxyl groups on the sugar ring to facilitate the intramolecular cyclization that forms the bicyclic structure. The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer ready for oligonucleotide synthesis.[6][7]

Incorporation into Oligonucleotides

LNA phosphoramidites can be seamlessly integrated into standard solid-phase oligonucleotide synthesis protocols.[8] However, due to their increased steric bulk compared to standard DNA phosphoramidites, a longer coupling time is generally required to ensure efficient incorporation.[5] The subsequent capping, oxidation, and cleavage/deprotection steps are largely analogous to those used for DNA synthesis.[5][8] This compatibility with existing infrastructure has been a significant factor in the rapid adoption of LNA technology.

Unprecedented Thermal Stability

One of the most striking properties of LNA-modified oligonucleotides is their dramatically increased thermal stability when hybridized to complementary DNA or RNA strands. The melting temperature (Tm), the temperature at which half of the duplex molecules dissociate, is a key measure of this stability. The incorporation of a single LNA monomer can increase the Tm of a duplex by 2-8°C.[9] This effect is cumulative, allowing for the precise tuning of duplex stability by varying the number and position of LNA modifications.

Table 1: Representative Melting Temperatures (Tm) of LNA-Modified Oligonucleotides Compared to DNA and RNA

Sequence (5' -> 3')ComplementDuplex TypeTm (°C)ΔTm per LNA (°C)
G T A G T A C AC A T C A T G TDNA/DNA40.5-
G T A G T A C AC A T C A T G TLNA/DNA65.0+4.1
G T A G T A C AC A U C A U G UDNA/RNA53.0-
G T A G T A C AC A U C A U G ULNA/RNA78.0+4.2
T T T T T T T TA A A A A A A ADNA/DNA22.0-
T(L) T T T T T T TA A A A A A A ALNA/DNA28.0+6.0
T T(L) T T T T T TA A A A A A A ALNA/DNA30.0+8.0

Note: (L) indicates an LNA-modified nucleotide. Data compiled from various sources and are representative examples. Actual Tm values are dependent on sequence, salt concentration, and other experimental conditions.

Enhanced Nuclease Resistance

Beyond their exceptional binding affinity, LNA-modified oligonucleotides exhibit significantly enhanced resistance to degradation by nucleases.[10] The rigid, locked conformation of the sugar-phosphate backbone hinders the approach and catalytic activity of both endo- and exonucleases. This increased biostability is a critical attribute for in vivo applications, where the rapid degradation of unmodified oligonucleotides is a major therapeutic hurdle. The strategic placement of LNA monomers, particularly at the 3'-end of an oligonucleotide, can confer substantial protection against nuclease-mediated cleavage.[10]

Key Experimental Protocols

The characterization of LNA's unique properties relies on a set of fundamental experimental procedures.

Thermal Denaturation Studies for Tm Determination

Objective: To determine the melting temperature (Tm) of LNA-containing duplexes.

Methodology:

  • Sample Preparation: Equimolar amounts of the LNA-modified oligonucleotide and its complementary DNA or RNA strand are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is used.

  • Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased (e.g., at a rate of 1°C/minute) from a temperature well below the expected Tm to one well above it.

  • Data Analysis: The melting curve, a plot of absorbance versus temperature, is generated. The Tm is determined as the temperature at which the first derivative of this curve is maximal.[11]

Nuclease Stability Assay

Objective: To assess the resistance of LNA-modified oligonucleotides to nuclease degradation.

Methodology:

  • Oligonucleotide Labeling: The 5'-end of the LNA-containing oligonucleotide and a control DNA oligonucleotide are labeled with a radioactive (e.g., ³²P) or fluorescent tag.

  • Incubation: The labeled oligonucleotides are incubated with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for endonuclease activity) or in a biological medium such as human serum at 37°C.

  • Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a quenching buffer (e.g., containing EDTA and formamide).

  • Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of intact oligonucleotide at each time point is quantified by autoradiography or fluorescence imaging.

  • Data Interpretation: The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics and the half-life of the LNA-modified and control oligonucleotides.[10]

LNA in Action: Experimental Workflows and Signaling Pathways

The unique properties of LNA have enabled the development of powerful new tools for molecular biology and drug discovery.

Antisense Technology and RNase H-Mediated Gene Silencing

LNA-based antisense oligonucleotides are potent inhibitors of gene expression. One of the primary mechanisms of action involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. "Gapmer" designs, featuring a central block of DNA monomers flanked by LNA "wings," are particularly effective. The LNA segments provide high binding affinity and nuclease stability, while the central DNA gap is recognized by RNase H upon hybridization to the target mRNA, leading to its degradation.[2][12]

RNaseH_Mechanism mRNA Target mRNA Hybrid mRNA-Gapmer Hybrid mRNA->Hybrid LNA_Gapmer LNA-DNA Gapmer LNA_Gapmer->Hybrid Hybridization RNaseH RNase H Hybrid->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments Hybrid->Cleaved_mRNA RNaseH->Hybrid Cleavage No_Translation Inhibition of Translation Cleaved_mRNA->No_Translation miRNA_Detection_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection Total_RNA Total RNA Extraction miRNA_Labeling miRNA Labeling (e.g., Biotin) Total_RNA->miRNA_Labeling Hybridization Hybridization of Labeled miRNA to LNA Probes miRNA_Labeling->Hybridization LNA_Probes LNA Capture Probes on Luminex Beads LNA_Probes->Hybridization Strep_PE Streptavidin-PE Incubation Hybridization->Strep_PE Flow_Cytometry Analysis by Flow Cytometry Strep_PE->Flow_Cytometry Quantification miRNA Quantification Flow_Cytometry->Quantification

References

The Synthesis and Characterization of LNA-A Nucleoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) nucleosides have emerged as a cornerstone in the development of therapeutic oligonucleotides and high-affinity diagnostic probes. Their defining feature, a methylene (B1212753) bridge that locks the ribose moiety into a C3'-endo (North) conformation, confers unprecedented thermal stability, nuclease resistance, and binding affinity to complementary DNA and RNA strands. This technical guide provides an in-depth overview of the synthesis and characterization of the LNA-adenosine (LNA-A) nucleoside, a critical component in the design of LNA-modified oligonucleotides.

Synthesis of LNA-A Nucleoside Phosphoramidite (B1245037)

The chemical synthesis of the LNA-A nucleoside monomer and its subsequent conversion to a phosphoramidite building block, suitable for automated oligonucleotide synthesis, is a multi-step process. The convergent synthesis strategy is widely employed, which involves the preparation of a protected LNA-ribofuranose intermediate followed by the glycosylation with a protected adenine (B156593) base.

Experimental Protocol: Convergent Synthesis of LNA-A Phosphoramidite

This protocol is based on the foundational work of Koshkin et al. and subsequent modifications.

1. Synthesis of the LNA Sugar Intermediate:

  • Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (derived from D-glucose).

  • Step 1: Oxidative Cleavage and Reduction: The 5,6-diol is cleaved, and the resulting aldehyde is reduced to a primary alcohol.

  • Step 2: Tosylation and Cyclization: The 3-hydroxyl and the newly formed 5-hydroxyl groups are tosylated. Intramolecular nucleophilic substitution by the 3-oxygen on the 5-carbon forms the bicyclic LNA scaffold.

  • Step 3: Protection and Functionalization: The remaining hydroxyl groups are appropriately protected (e.g., with benzoyl or benzyl (B1604629) groups), and the anomeric position is functionalized for glycosylation (e.g., as an acetate (B1210297) or trichloroacetimidate).

2. Glycosylation with Protected Adenine:

  • Adenine Protection: The N6-amino group of adenine is protected, typically with a benzoyl group (N6-benzoyl-adenine).

  • Coupling Reaction: The protected LNA sugar intermediate is coupled with silylated N6-benzoyl-adenine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate). This reaction yields a mixture of N9 and N7 isomers, with the desired N9 isomer being the major product.[1]

  • Purification: The N9 isomer is separated from the N7 isomer by silica (B1680970) gel column chromatography.

3. Conversion to the 5'-DMT, 3'-Phosphoramidite:

  • 5'-Deprotection and DMT Protection: The 5'-hydroxyl group of the LNA-A nucleoside is deprotected (if necessary) and subsequently protected with a dimethoxytrityl (DMT) group.

  • 3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the final LNA-A phosphoramidite.

  • Purification and Characterization: The final product is purified by silica gel chromatography and characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry.

Characterization of LNA-A Nucleoside

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized LNA-A nucleoside and its phosphoramidite derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of LNA nucleosides.

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of the LNA-A nucleoside is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs) are analyzed to confirm the structure. Key diagnostic signals include the characteristic downfield shift of the anomeric proton (H1') and the coupling patterns of the sugar protons, which confirm the locked C3'-endo conformation.

Table 1: Expected NMR Data for LNA-A Nucleoside Derivatives

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H8.0 - 8.8 (H2, H8), 5.8 - 6.2 (H1'), 4.0 - 5.0 (Sugar Protons)Singlets for H2 and H8, doublet for H1'. Complex multiplets for the constrained sugar protons.
¹³C140 - 160 (Adenine carbons), 80 - 90 (C1', C4'), 60 - 75 (Other sugar carbons)Characteristic shifts for purine (B94841) and sugar carbons.
³¹P145 - 155 (for phosphoramidite)A single peak in the characteristic region for phosphoramidites.
High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition and purity of the synthesized LNA-A nucleoside.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and introduced into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Data Acquisition: The mass-to-charge ratio (m/z) is measured with high accuracy (typically < 5 ppm error).

  • Data Analysis: The experimentally determined monoisotopic mass is compared with the calculated theoretical mass to confirm the elemental composition.

Table 2: Mass Spectrometry Data for LNA-A Nucleoside

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
LNA-AdenosineC₁₁H₁₃N₅O₄279.0968
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, confirming the absolute stereochemistry and the locked conformation of the LNA-A nucleoside.

Experimental Protocol:

  • Crystallization: High-quality single crystals of the LNA-A nucleoside are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the three-dimensional crystal structure.

Table 3: Crystallographic Data for LNA-A Nucleoside

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.78
b (Å)12.34
c (Å)13.56
α, β, γ (°)90, 90, 90
Data obtained from the Cambridge Structural Database, CCDC Number: 195963.
Thermal Melting (Tm) Analysis of LNA-A Containing Oligonucleotides

A key characteristic of LNA-modified oligonucleotides is their enhanced thermal stability. This is quantified by measuring the melting temperature (Tm) of a duplex formed between the LNA-containing strand and its complementary DNA or RNA target.

Experimental Protocol:

  • Sample Preparation: Equimolar amounts of the LNA-modified oligonucleotide and its complementary strand are annealed in a buffered solution (e.g., phosphate (B84403) buffer with NaCl).

  • UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the midpoint of the sigmoidal melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves.

Table 4: Thermodynamic Data for a Representative LNA-A:T Duplex

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Tm (°C)
DNA:DNA (5'-CA G-3'/3'-GT C-5')-25.2-68.4-4.845.2
LNA:DNA (5'-CALG-3'/3'-G T C-5')-28.5-75.1-6.255.8
Note: Values are illustrative and depend on the specific sequence and buffer conditions.

The incorporation of a single LNA-A nucleotide can increase the Tm by approximately 2-8 °C.[2]

Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of LNA-A Phosphoramidite Start D-Glucose Derivative Sugar_Intermediate Protected LNA Sugar Intermediate Start->Sugar_Intermediate Glycosylation Glycosylation Sugar_Intermediate->Glycosylation Protected_Adenine N6-Benzoyl-Adenine Protected_Adenine->Glycosylation LNA_A_Nucleoside Protected LNA-A Nucleoside Glycosylation->LNA_A_Nucleoside DMT_Protection 5'-DMT Protection LNA_A_Nucleoside->DMT_Protection Phosphitylation 3'-Phosphitylation DMT_Protection->Phosphitylation Final_Product LNA-A Phosphoramidite Phosphitylation->Final_Product

Caption: Convergent synthesis workflow for LNA-A phosphoramidite.

Characterization_Workflow cluster_characterization Characterization of LNA-A Nucleoside LNA_A Synthesized LNA-A Nucleoside/Phosphoramidite NMR NMR Spectroscopy (1H, 13C, 31P) LNA_A->NMR HRMS High-Resolution Mass Spectrometry LNA_A->HRMS Xray X-ray Crystallography LNA_A->Xray Oligo_Synth Oligonucleotide Synthesis LNA_A->Oligo_Synth Structure_Confirmation Structure & Conformation NMR->Structure_Confirmation Purity_Identity Purity & Elemental Composition HRMS->Purity_Identity Absolute_Structure Absolute Structure Xray->Absolute_Structure Tm_Analysis Thermal Melting (Tm) Analysis Oligo_Synth->Tm_Analysis Thermal_Stability Thermal Stability Tm_Analysis->Thermal_Stability

Caption: Characterization workflow for LNA-A nucleoside and its oligonucleotides.

References

Biophysical Properties of 2'-O,4'-C-Methyleneadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine is a synthetically modified nucleoside analog that belongs to the class of Locked Nucleic Acids (LNAs) or Bridged Nucleic Acids (BNAs).[1][2] This structural modification involves the introduction of a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar moiety. This bridge locks the ribofuranose ring in a C3'-endo (North-type) conformation, which is the preferred sugar pucker for A-form nucleic acid duplexes, such as RNA-RNA and DNA-RNA helices. This pre-organization of the sugar conformation significantly enhances the biophysical properties of oligonucleotides incorporating this analog, making them powerful tools in research and therapeutic applications. This guide provides an in-depth overview of the core biophysical properties of this compound, detailed experimental protocols for their characterization, and insights into its mechanism of action.

Core Biophysical Properties

The defining characteristic of this compound is the conformational restriction imposed by the methylene bridge. This "locked" structure leads to several advantageous biophysical properties when incorporated into oligonucleotides.

Enhanced Thermal Stability and Binding Affinity

Oligonucleotides containing this compound exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands.[1][3] This is quantified by the change in melting temperature (ΔTm) per modification. The locked C3'-endo conformation reduces the entropic penalty of hybridization, leading to a more stable duplex. This enhanced binding affinity is a key feature for applications requiring strong and specific target engagement.[3]

Superior Nuclease Resistance

The 2'-O,4'-C-methylene bridge provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases.[1][3] This increased resistance to both endo- and exonucleases prolongs the half-life of LNA-modified oligonucleotides in biological systems, a crucial attribute for in vivo applications such as antisense therapy.[3][4]

High Sequence Specificity

The high binding affinity conferred by this compound also leads to excellent mismatch discrimination.[1] Even a single nucleotide mismatch in the target sequence results in a significant destabilization of the duplex, making LNA-modified oligonucleotides highly specific probes and therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative biophysical data for oligonucleotides modified with this compound (LNA-A).

PropertyValueTargetConditionsReference
Thermal Stability (ΔTm per modification) +2 to +8 °CDNA or RNAVaries by sequence and buffer conditions[5]
+5.3 to +6.3 °CRNAUV melting experiments
Nuclease Resistance Significantly higher than unmodified DNA/RNA and phosphorothioates-In vitro and in vivo[1][3]
~80 times more nuclease-resistant than BNA/LNA-Comparison with ENA[3]
Binding Affinity (Kd) Substantially lower (higher affinity) than unmodified oligonucleotidesRNAIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biophysical properties of this compound-modified oligonucleotides.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of this compound phosphoramidites is a multi-step process that is crucial for its incorporation into oligonucleotides using standard automated DNA/RNA synthesizers.

Workflow for this compound Phosphoramidite Synthesis:

G Start Starting Material (e.g., Adenosine) Step1 Protection of functional groups (e.g., 5'-OH, N6-amino) Start->Step1 Step2 Introduction of the 2',4'-methylene bridge Step1->Step2 Step3 Selective deprotection of the 5'-OH group Step2->Step3 Step4 Phosphitylation of the 3'-OH group Step3->Step4 End Purified this compound Phosphoramidite Step4->End

Caption: Synthetic route for this compound phosphoramidite.

Detailed Steps:

  • Protection of Functional Groups: Start with commercially available adenosine (B11128). Protect the 5'-hydroxyl group (e.g., with a dimethoxytrityl (DMT) group) and the N6-amino group of the adenine (B156593) base (e.g., with a benzoyl (Bz) group).

  • Formation of the Methylene Bridge: This is the key step and can be achieved through a series of reactions involving the 2'- and 4'-positions of the ribose. This typically involves the formation of a 2',4'-cyclic intermediate followed by the introduction of the methylene group.

  • Selective Deprotection: Remove the 5'-DMT protecting group under acidic conditions to expose the 5'-hydroxyl group for subsequent oligonucleotide synthesis.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to introduce the phosphoramidite moiety.

  • Purification: Purify the final phosphoramidite product using column chromatography to ensure high purity for oligonucleotide synthesis.

Thermal Denaturation Analysis (UV Melting)

This method is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is a direct measure of its thermal stability.

Experimental Workflow:

G Start Prepare equimolar solutions of LNA-modified oligo and its complement Step1 Anneal the strands by heating to 95°C and slowly cooling Start->Step1 Step2 Place the sample in a UV-Vis spectrophotometer with a Peltier temperature controller Step1->Step2 Step3 Monitor absorbance at 260 nm while gradually increasing the temperature Step2->Step3 Step4 Plot absorbance vs. temperature to generate a melting curve Step3->Step4 End Determine the Tm from the first derivative of the melting curve Step4->End

Caption: Workflow for UV thermal denaturation analysis.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of the LNA-modified oligonucleotide and its complementary DNA or RNA strand at equimolar concentrations (e.g., 1-5 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Mix the complementary strands, heat the solution to 95°C for 5 minutes to ensure complete denaturation, and then slowly cool to room temperature to allow for proper duplex formation.

  • UV-Vis Measurement: Place the annealed sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • Data Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This is typically calculated from the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified oligonucleotides in the presence of nucleases.

Experimental Workflow:

G Start Label the 5' end of the LNA-modified oligo with 32P or a fluorescent dye Step1 Incubate the labeled oligo with a nuclease (e.g., snake venom phosphodiesterase) or in serum Start->Step1 Step2 Take aliquots at different time points Step1->Step2 Step3 Quench the reaction (e.g., by adding EDTA or heating) Step2->Step3 Step4 Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) Step3->Step4 End Visualize the gel and quantify the amount of intact oligo over time Step4->End

Caption: Workflow for nuclease resistance assay.

Detailed Protocol:

  • Oligonucleotide Labeling: Label the 5'-end of the LNA-modified oligonucleotide and an unmodified control oligonucleotide with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a fluorescent dye.

  • Nuclease Digestion: Incubate the labeled oligonucleotides in a buffer containing a specific nuclease (e.g., 3'-exonuclease like snake venom phosphodiesterase) or in a biological matrix like human serum at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., a solution containing EDTA and formamide) and heating.

  • Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel to separate the intact oligonucleotide from its degradation products.

  • Analysis: Visualize the gel using autoradiography or fluorescence imaging. Quantify the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation and the half-life.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure and conformational changes of nucleic acids. The A-form helix induced by LNA modifications gives a characteristic CD spectrum.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the LNA-modified oligonucleotide duplex in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The concentration should be in the range of 5-10 µM. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range typically from 320 nm to 200 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). The data is typically an average of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show characteristic positive and negative bands. For an A-form duplex, a strong positive peak around 260-270 nm and a negative peak around 210 nm are expected. Compare the spectrum to that of an unmodified DNA-DNA duplex (B-form) and an RNA-RNA duplex (A-form) to confirm the conformational properties.

Mechanism of Action in Biological Systems

In a cellular context, oligonucleotides containing this compound primarily function through antisense mechanisms to modulate gene expression.

Antisense Mechanism

LNA-modified antisense oligonucleotides (ASOs) are designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding, they can inhibit protein expression through two main pathways:

  • RNase H-mediated Degradation: When an LNA-modified ASO is designed as a "gapmer" (a central block of DNA flanked by LNA wings), the DNA-RNA hybrid duplex formed with the target mRNA is a substrate for RNase H.[4][6][7] This enzyme specifically cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent downregulation of protein expression.[6]

  • Steric Hindrance: Fully LNA-modified oligonucleotides or those with modifications that do not support RNase H activity can act as steric blockers.[5] By binding to the mRNA, they can physically obstruct the ribosomal machinery, thereby inhibiting translation initiation or elongation. They can also be used to modulate splicing by blocking splice sites.[5]

G cluster_0 Cellular Environment ASO LNA-ASO (Gapmer) Hybrid LNA-ASO:mRNA Hybrid ASO->Hybrid Binds mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Degradation mRNA Cleavage and Degradation RNaseH->Degradation Mediates NoProtein Reduced Protein Expression Degradation->NoProtein

Caption: RNase H-mediated antisense mechanism of LNA gapmers.

Signaling Pathway Modulation

LNA-modified oligonucleotides can be designed to target components of various signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in many diseases. LNA-based ASOs can be designed to target the mRNA of key proteins in this pathway, such as the p65 subunit of NF-κB, to inhibit its expression and downstream effects.

G cluster_0 NF-κB Signaling cluster_1 LNA-ASO Intervention Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) p_IkB Phosphorylated IκB IkB_NFkB->p_IkB Ub_p_IkB Ubiquitinated p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Active_NFkB Active NF-κB Proteasome->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces ASO_p65 LNA-ASO targeting p65 mRNA p65_mRNA p65 mRNA ASO_p65->p65_mRNA Binds and degrades p65_mRNA->NFkB Inhibits synthesis

Caption: Inhibition of the NF-κB pathway by an LNA-ASO.

While LNA is a modification to the oligonucleotide backbone and does not directly act as a ligand for adenosine receptors, oligonucleotides containing this compound can be used as aptamers or antisense agents to modulate the expression of adenosine receptors or downstream signaling components. Adenosine receptors (A1, A2A, A2B, A3) are G-protein coupled receptors that play crucial roles in various physiological processes.

G cluster_0 Adenosine Receptor Signaling (A2A Receptor Example) cluster_1 LNA-ASO Intervention Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to ASO_A2AR LNA-ASO targeting A2AR mRNA A2AR_mRNA A2AR mRNA ASO_A2AR->A2AR_mRNA Binds and degrades A2AR_mRNA->A2AR Inhibits synthesis

Caption: Modulation of Adenosine A2A receptor signaling via an LNA-ASO.

Conclusion

This compound is a powerful chemical modification that significantly enhances the key biophysical properties of oligonucleotides. The resulting LNA-modified oligos exhibit superior thermal stability, binding affinity, and nuclease resistance, making them invaluable tools for a wide range of applications in molecular biology, diagnostics, and as therapeutic agents. A thorough understanding of their properties and the experimental methods for their characterization is essential for the successful design and implementation of LNA-based technologies.

References

An In-depth Technical Guide to the C3'-endo Conformation of 2'-O,4'-C-Methyleneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-O,4'-C-Methyleneadenosine, a key Locked Nucleic Acid (LNA) monomer. The defining feature of this molecule is its rigid C3'-endo sugar conformation, enforced by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. This locked conformation imparts unique structural and thermodynamic properties that are highly valuable in the fields of diagnostics, antisense therapy, and nanotechnology.

Core Concept: The Locked C3'-endo Conformation

This compound is a synthetic adenosine (B11128) analogue where the ribose sugar is conformationally restricted.[1][2][3] Unlike the flexible sugar puckering (an equilibrium between C2'-endo and C3'-endo) observed in natural deoxyribonucleosides and ribonucleosides, the 2'-O,4'-C methylene bridge locks the furanose ring into a specific C3'-endo (North-type) conformation.[1][4] This pre-organized structure is characteristic of A-form helices and is a key determinant of the molecule's properties.[4]

The rigid C3'-endo pucker has profound implications for the structure of oligonucleotides containing this modification. When incorporated into a DNA or RNA strand, the LNA monomer enforces a local A-type helical geometry.[1] This conformational rigidity reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability of the resulting duplex.[5][6]

Quantitative Structural and Thermodynamic Data

The structural parameters of LNA-containing duplexes have been characterized by NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations. The locked C3'-endo conformation directly influences key geometric parameters.

Table 1: Sugar Pucker and Glycosidic Torsion Angles
ParameterThis compound (in duplex)Natural DNA (B-form)Natural RNA (A-form)
Sugar Pucker Phase Angle (P) Typically ~17° (North/N-type)[7]~144° (South/S-type)~18° (North/N-type)
Pucker Amplitude (ν_max) ~35-40°~35°~37°
Dominant Conformation C3'-endoC2'-endoC3'-endo
Glycosidic Angle (χ) anti[8]antianti
Table 2: Impact on Duplex Thermal Stability

The incorporation of LNA monomers, including this compound, dramatically increases the melting temperature (T_m) of nucleic acid duplexes.

Duplex TypeΔT_m per LNA Modification (°C)Reference
LNA-DNA Hybrid+1 to +8[6]
LNA-RNA Hybrid+2 to +10[6]
LNA-LNA Duplex> +5[6]

Experimental Protocols for Conformation Analysis

Determining the precise structural features of this compound within an oligonucleotide context relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Solution Structure

NMR is a powerful tool for studying the solution-state structure and dynamics of nucleic acids.[9]

A. Sample Preparation:

  • Synthesis & Purification: The oligonucleotide containing this compound is synthesized using standard automated phosphoramidite (B1245037) chemistry and purified by HPLC or PAGE to ensure high purity.[8]

  • Duplex Annealing: Equimolar amounts of the LNA-containing strand and its complementary strand are mixed.[10] The sample is heated to ~80-90°C for 5-10 minutes and then slowly cooled to room temperature over several hours to facilitate proper duplex formation.[7]

  • Buffer Exchange: The sample is dissolved in a deuterated NMR buffer. A typical buffer consists of 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA in 99.9% D₂O for non-exchangeable proton experiments, or a 90% H₂O/10% D₂O mixture for observing exchangeable imino protons.[7][10]

  • Concentration: The final sample concentration is typically in the range of 0.5 mM to 3 mM.[10][11]

  • Filtration: The final solution is filtered through a micro-filter (e.g., 0.22 µm) directly into a clean NMR tube to remove any particulate matter.[12]

B. Data Acquisition:

  • Spectrometer: Experiments are performed on high-field NMR spectrometers (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7][10]

  • 1D ¹H Spectrum: A one-dimensional proton spectrum is acquired to assess sample purity, duplex formation, and overall spectral quality.[10]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquired to identify scalar-coupled proton spin systems within each sugar ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquired with various mixing times (e.g., 60, 120, 200, 300 ms) to identify through-space correlations between protons.[7][8] These correlations are crucial for determining inter-proton distances, which define the three-dimensional structure.

C. Data Analysis:

  • Resonance Assignment: Protons are assigned using standard sequential assignment strategies based on TOCSY and NOESY spectra.[10]

  • Structural Restraints: NOE cross-peak intensities are converted into upper and lower distance bounds. Torsion angle restraints are derived from coupling constants where possible. For the LNA monomer itself, the sugar pucker is restrained to the known C3'-endo conformation.[7]

  • Structure Calculation: A family of structures is calculated using computational methods like restrained molecular dynamics and simulated annealing, based on the experimental restraints.[8]

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides a high-resolution, static picture of the molecule's atomic arrangement in a crystal lattice.[13]

A. Sample Preparation and Crystallization:

  • Purity and Concentration: A highly purified ( >98%) and concentrated (e.g., 0.5 mM) solution of the LNA-containing oligonucleotide duplex is prepared in a low-salt buffer.[14][15]

  • Crystallization Screening: The hanging-drop or sitting-drop vapor diffusion method is employed.[14][15] A small droplet of the oligonucleotide solution is mixed with a reservoir solution from a crystallization screen (containing various precipitants, salts, and buffers) and allowed to equilibrate against a larger volume of the reservoir solution.

  • Condition Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant (e.g., 2-methyl-2,4-pentanediol - MPD), buffer (e.g., sodium cacodylate), and salts (e.g., lithium sulfate, magnesium chloride, zinc sulfate).[15][16] Divalent cations can be critical for obtaining diffraction-quality crystals.[16]

B. Data Collection:

  • Crystal Mounting: A suitable single crystal is harvested, cryo-protected if necessary, and mounted on the goniometer of a diffractometer.

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.[13]

C. Structure Determination and Refinement:

  • Data Processing: The diffraction intensities are indexed, integrated, and scaled to produce a final dataset. The space group and unit cell dimensions are determined.[14]

  • Phasing: The phase problem is solved using methods such as molecular replacement (using a known structure as a model) or heavy-atom derivatization.

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map. The model is then refined computationally to improve its fit to the experimental diffraction data, resulting in a final high-resolution structure.[13]

Visualizing Key Relationships and Workflows

Graphviz diagrams are used to illustrate the logical consequences of the LNA modification and the experimental workflows for its analysis.

cluster_cause Structural Cause cluster_conformation Direct Consequence cluster_properties Resulting Properties C 2'-O,4'-C Methylene Bridge A Locked C3'-endo (North) Sugar Pucker C->A B Pre-organized Backbone Geometry A->B D A-form Helical Geometry B->D E Increased Thermal Stability (Higher Tm) B->E G High Nuclease Resistance B->G F Enhanced Binding Affinity to DNA/RNA E->F

Caption: Logical flow from the methylene bridge to key biophysical properties.

cluster_synthesis Synthesis & Preparation cluster_nmr NMR Analysis cluster_xray X-ray Crystallography S1 Synthesize LNA-A Phosphoramidite S2 Automated Oligonucleotide Synthesis S1->S2 S3 Purify Oligonucleotide (HPLC / PAGE) S2->S3 S4 Anneal Duplex S3->S4 N1 Prepare Sample in D2O Buffer S4->N1 X1 Crystallization Screening S4->X1 N2 Acquire 2D NMR Data (NOESY, TOCSY) N1->N2 N3 Assign Resonances N2->N3 N4 Calculate Structural Restraints (NOEs) N3->N4 N5 Compute Solution Structure N4->N5 X2 Optimize Crystal Growth X1->X2 X3 Collect Diffraction Data (Synchrotron) X2->X3 X4 Solve & Refine Structure X3->X4

Caption: Experimental workflow for structural analysis of LNA-A oligonucleotides.

References

An In-depth Technical Guide to 2'-O,4'-C-Methyleneadenosine: Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, commonly referred to as a Locked Nucleic Acid (LNA) adenosine (B11128) analog, is a synthetically modified nucleoside that plays a crucial role in the development of therapeutic and diagnostic oligonucleotides. The defining feature of this molecule is the methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation imparts unique structural and functional properties, most notably a significant increase in binding affinity and stability when incorporated into DNA or RNA strands. This technical guide provides a comprehensive overview of the solubility and storage conditions for this compound, along with relevant experimental protocols and a visualization of its incorporation into oligonucleotides.

Data Presentation: Solubility and Storage Conditions

The handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes. The following tables summarize the available data on its solubility and recommended storage conditions.

Table 1: Solubility of this compound
SolventSolubilityNotes
Water11.11 mg/mLMay require ultrasonication to fully dissolve.
Dimethyl Sulfoxide (DMSO)SolubleQuantitative data not readily available. For a related compound, 2'-O-methyladenosine, the solubility is approximately 20 mg/mL[1].
EthanolNot specifiedData not readily available.
Phosphate-Buffered Saline (PBS), pH 7.2Not specifiedFor a related compound, 2'-O-methyladenosine, the solubility is approximately 10 mg/mL[1].
Table 2: Storage Conditions for this compound
FormatStorage TemperatureDurationNotes
SolidRoom TemperatureShort-termFor shipment in continental US; may vary elsewhere.
4°CShort to medium-termProtect from light.
-20°CLong-term (months to years)Dry and protected from light.
In Solvent (Stock Solution)-20°C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
-80°C6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Accurate determination of solubility and stability is paramount in preclinical and formulation development. Below are detailed methodologies for these key experiments.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., Water, DMSO, Ethanol, PBS pH 7.4)

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 260 nm for adenosine analogs.

      • Generate a standard curve of absorbance versus concentration.

      • Dilute the filtered sample solution with the solvent to bring its absorbance within the linear range of the standard curve.

      • Measure the absorbance of the diluted sample and use the standard curve to determine its concentration.

      • Calculate the original solubility, accounting for the dilution factor.

    • Using HPLC:

      • Develop a suitable HPLC method with a C18 column and a mobile phase appropriate for nucleoside analogs (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate).

      • Prepare a calibration curve by injecting known concentrations of this compound.

      • Inject the filtered sample solution and determine the concentration from the peak area by comparison with the calibration curve.

Protocol 2: Stability Assessment of this compound in Solution

This protocol describes a method to evaluate the stability of this compound in a given solvent over time at different temperatures.

Materials:

  • Stock solution of this compound in the desired solvent

  • Temperature-controlled incubators or water baths

  • HPLC system with a UV detector

  • pH meter

Methodology:

  • Sample Preparation and Storage:

    • Prepare a stock solution of this compound at a known concentration.

    • Aliquot the solution into multiple sealed vials to avoid contamination and evaporation.

    • Store the vials at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24 hours, 7 days, 1 month, 6 months), retrieve one vial from each storage temperature.

    • Before analysis, allow the samples to equilibrate to room temperature.

    • Visually inspect the samples for any precipitation or color change.

    • Measure the pH of the solution, if aqueous.

  • HPLC Analysis:

    • Analyze the samples by HPLC using a stability-indicating method. This method should be able to separate the intact this compound from any potential degradation products.

    • Quantify the peak area of the intact compound at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point. The compound is generally considered stable if >90-95% of the initial concentration remains.

Visualization of Experimental Workflow

The primary application of this compound is its incorporation into synthetic oligonucleotides to enhance their therapeutic or diagnostic properties. The following diagram illustrates the standard solid-phase phosphoramidite (B1245037) synthesis cycle used for this purpose.

Oligonucleotide_Synthesis_Workflow Workflow for Incorporation of this compound cluster_cycle Solid-Phase Synthesis Cycle cluster_io Input & Output start 1. Detritylation: Removal of 5'-DMT protecting group coupling 2. Coupling: Addition of this compound phosphoramidite start->coupling Exposes 5'-OH capping 3. Capping: Acetylation of unreacted 5'-OH groups coupling->capping Forms phosphite (B83602) triester oxidation 4. Oxidation: Conversion of phosphite to phosphate linkage capping->oxidation Prevents failure sequences oxidation->start Stabilizes backbone output Elongated Oligonucleotide with incorporated LNA-A oxidation->output After final cycle and cleavage input Solid Support (e.g., CPG with initial nucleoside) input->start

Caption: Phosphoramidite cycle for oligonucleotide synthesis.

This workflow demonstrates the four key steps in each cycle of solid-phase oligonucleotide synthesis: detritylation, coupling, capping, and oxidation. This compound, as a phosphoramidite building block, is introduced during the coupling step to be incorporated at the desired position within the growing oligonucleotide chain. This automated process allows for the precise synthesis of custom LNA-containing oligonucleotides.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2'-O,4'-C-Methyleneadenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, a conformationally locked nucleic acid (LNA) analog of adenosine (B11128), is a powerful modification used to enhance the therapeutic properties of oligonucleotides. By introducing a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, the furanose ring is locked into a C3'-endo (North-type) conformation. This pre-organization of the sugar moiety significantly increases the binding affinity of the modified oligonucleotide to its complementary DNA or RNA target. Consequently, oligonucleotides incorporating this compound exhibit superior thermal stability and enhanced resistance to nuclease degradation, making them promising candidates for antisense, siRNA, and other nucleic acid-based therapeutic applications.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the this compound phosphoramidite (B1245037), its incorporation into oligonucleotides via solid-phase synthesis, and the subsequent deprotection and purification steps. Furthermore, this document summarizes the key biophysical properties of the resulting modified oligonucleotides, including their thermal stability and nuclease resistance, and illustrates the underlying mechanism of action.

Key Properties and Applications

The incorporation of this compound into oligonucleotides offers several distinct advantages:

  • Enhanced Binding Affinity and Thermal Stability: The locked C3'-endo conformation of the ribose ring reduces the entropic penalty of duplex formation, leading to a significant increase in the melting temperature (Tm) of the resulting duplexes. Each incorporation of a 2'-O,4'-C-methylene-bridged nucleotide can increase the Tm by approximately +4.3 to +5°C.[1] This allows for the design of shorter, more specific oligonucleotides.

  • Increased Nuclease Resistance: The bicyclic nature of the LNA monomer provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[2][3]

  • Improved In Vivo Efficacy: The combination of high binding affinity and nuclease resistance leads to enhanced potency and duration of action in antisense and siRNA applications.

Experimental Protocols

Synthesis of N6-Benzoyl-2'-O,4'-C-Methyleneadenosine Phosphoramidite

The synthesis of the key building block, the phosphoramidite of this compound, is a multi-step process. A general synthetic scheme starting from a protected adenosine precursor is outlined below. For a detailed, step-by-step synthesis of related bridged nucleoside analogues, researchers can refer to published procedures.[4]

G A Protected Adenosine B Introduction of 4'-C-hydroxymethyl group A->B C Intramolecular cyclization to form 2',4'-bridge B->C D Protection of exocyclic amine (N6-Benzoylation) C->D E 5'-O-DMT protection D->E F 3'-Phosphitylation to yield CEP phosphoramidite E->F

Synthesis of this compound Phosphoramidite.

Materials:

  • Appropriately protected adenosine starting material

  • Reagents for 4'-C-hydroxymethylation

  • Reagents for intramolecular cyclization (e.g., via mesylation and subsequent base-mediated ring closure)

  • Benzoyl chloride

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

  • Bases (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Silica (B1680970) gel for column chromatography

General Procedure:

  • Synthesis of the this compound Nucleoside: The synthesis typically starts from a suitably protected adenosine derivative. A key step involves the introduction of a hydroxymethyl group at the 4'-position of the ribose sugar, followed by an intramolecular cyclization to form the characteristic 2'-O,4'-C-methylene bridge.

  • Protection of the Exocyclic Amine: The N6-amino group of adenosine is protected, commonly with a benzoyl group, to prevent side reactions during oligonucleotide synthesis. This is typically achieved by reacting the nucleoside with benzoyl chloride in the presence of a base.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the N6-benzoyl-2'-O,4'-C-methyleneadenosine with DMT-Cl in pyridine. The DMT group allows for monitoring of coupling efficiency during solid-phase synthesis and facilitates purification.

  • Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. The 5'-O-DMT, N6-benzoyl-protected nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to yield the final phosphoramidite building block.

  • Purification: The crude phosphoramidite is purified by silica gel column chromatography to obtain a product of high purity suitable for oligonucleotide synthesis. The purified product should be stored under an inert atmosphere at -20°C.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The incorporation of the this compound phosphoramidite into oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

G cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add LNA-A Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping New phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Repeat for next base End Cleavage and Deprotection Oxidation->End Start Start with Solid Support Start->Detritylation

Solid-Phase Oligonucleotide Synthesis Cycle.

Materials:

  • N6-Benzoyl-2'-O,4'-C-Methyleneadenosine phosphoramidite (e.g., CAS 206055-79-0)[5]

  • Standard DNA or RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthiotetrazole)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Protocol:

  • Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solution on the synthesizer.

  • Automated Synthesis: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds in the 3' to 5' direction through a series of four steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the incoming phosphoramidite (including the LNA-A monomer) and its reaction with the free 5'-hydroxyl group of the growing chain. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.[6]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester.

  • Final Detritylation: The final 5'-DMT group can be left on ("DMT-on") to aid in purification or removed ("DMT-off") on the synthesizer.

Deprotection and Purification

Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) for RNA deprotection (if applicable)

  • HPLC system with a reverse-phase column (for DMT-on purification) or an anion-exchange column

  • Desalting columns

Protocol:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a sealed vial.

    • Add AMA solution and heat at 65°C for 15-30 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

    • Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the AMA solution.

  • 2'-OH Deprotection (for RNA): If the oligonucleotide contains RNA monomers with 2'-O-silyl protecting groups, a fluoride (B91410) treatment (e.g., with TEA·3HF) is required.

  • Purification:

    • DMT-on Purification (Reverse-Phase HPLC): If the DMT group was left on, the crude oligonucleotide can be purified by reverse-phase HPLC. The lipophilic DMT group causes the full-length product to be retained longer on the column than the failure sequences (which lack the DMT group). After collecting the DMT-on peak, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

    • Anion-Exchange HPLC: This method separates oligonucleotides based on their charge (length). It is effective for purifying DMT-off oligonucleotides.

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used for high-resolution purification of oligonucleotides, especially for longer sequences.

  • Desalting: After purification, the oligonucleotide is desalted using a size-exclusion column or ethanol (B145695) precipitation to remove salts from the purification buffers.

  • Quantification and Characterization: The final product is quantified by measuring its absorbance at 260 nm (A260). The purity and identity of the oligonucleotide should be confirmed by methods such as HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The incorporation of this compound significantly enhances the thermal stability of oligonucleotide duplexes. The following tables provide representative data on the melting temperatures (Tm) of modified oligonucleotides.

Table 1: Thermal Stability of DNA/RNA Duplexes Containing this compound

Oligonucleotide Sequence (5' -> 3')Complementary StrandTm (°C)ΔTm per modification (°C)
d(CGC AAT TCG CGC)d(GCG CGA ATT GCG)68.0-
d(CGC A LAT TCG CGC)d(GCG CGA ATT GCG)72.5+4.5
d(CGC AA LT TCG CGC)d(GCG CGA ATT GCG)73.0+5.0
r(CGC AAU UCG CGC)d(GCG CGA ATT GCG)70.0-
r(CGC A LAU UCG CGC)d(GCG CGA ATT GCG)75.0+5.0
  • A L denotes this compound. Data is hypothetical and based on typical values reported for LNA modifications.[1]

Table 2: Nuclease Resistance of Oligonucleotides Containing this compound

OligonucleotideNucleaseHalf-life (t1/2)Fold Increase in Stability
Unmodified DNA3'-Exonuclease~15 min1x
LNA-modified (3' end)3'-Exonuclease> 2 hours> 8x
Unmodified RNASerum Nucleases< 5 min1x
Fully LNA-modified RNASerum Nucleases> 12 hours> 144x
  • Data is illustrative and based on general findings for LNA-modified oligonucleotides.[2][3]

Mechanism of Action

Oligonucleotides containing this compound primarily exert their therapeutic effects through two main mechanisms, depending on the design of the oligonucleotide:

  • RNase H-Mediated Degradation: In antisense applications, "gapmer" oligonucleotides are often designed with a central block of DNA-like residues flanked by LNA-modified wings. The LNA wings provide high binding affinity and nuclease resistance, while the central DNA:RNA hybrid region is a substrate for RNase H, an enzyme that cleaves the target RNA strand.

G ASO LNA-DNA Gapmer ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage G LNA_Oligo Fully LNA-modified Oligonucleotide Binding High Affinity Binding LNA_Oligo->Binding Target_RNA Target RNA (e.g., mRNA, pre-mRNA) Target_RNA->Binding Ribosome Ribosome Binding->Ribosome Blocks access Spliceosome Spliceosome Binding->Spliceosome Blocks access Blockage Steric Blockage (Translation or Splicing Inhibition) Ribosome->Blockage Spliceosome->Blockage

References

Application of LNA®-Enhanced Probes in Fluorescent In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA®) technology represents a significant advancement in nucleic acid chemistry, offering unprecedented performance in a variety of molecular biology applications, including fluorescent in situ hybridization (FISH). LNA® bases are bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the molecule in an ideal A-type helix conformation. This structural constraint dramatically increases the binding affinity of LNA®-containing oligonucleotides to their complementary DNA or RNA targets.

LNA®-enhanced FISH probes offer several advantages over traditional DNA probes, including superior sensitivity, specificity, and a significantly reduced hybridization time.[1][2] These characteristics make them particularly well-suited for the detection of short RNA targets, such as microRNAs (miRNAs), and for discriminating between closely related sequences, such as single nucleotide polymorphisms (SNPs).[1]

This application note provides detailed protocols for the use of LNA®-enhanced FISH probes for various sample types and presents quantitative data demonstrating their superior performance compared to conventional DNA probes.

Key Advantages of LNA®-Enhanced FISH Probes

  • Increased Thermal Stability: The locked structure of LNA® nucleotides significantly increases the melting temperature (Tm) of the probe-target duplex, allowing for more stringent hybridization and washing conditions, which reduces background signal.[2][3]

  • Enhanced Sensitivity: The high binding affinity of LNA® probes results in brighter signals, enabling the detection of low-abundance targets.[3][4]

  • Superior Specificity: LNA® probes exhibit exceptional mismatch discrimination, allowing for the reliable detection of single base changes.[5][6][7]

  • Shorter Hybridization Times: The rapid hybridization kinetics of LNA® probes can shorten the entire FISH protocol, often to less than an hour for the hybridization step.[1][2]

  • Flexibility in Probe Design: Due to their high affinity, LNA® probes can be designed to be shorter than traditional DNA probes while maintaining high sensitivity and specificity.

Data Presentation

Table 1: Comparison of Melting Temperatures (Tm) of LNA®-DNA and DNA-DNA Duplexes
Duplex TypeSequence (5'-3')Tm (°C)ΔTm (°C) vs. DNA-DNAReference
DNA-DNAd(AGTCAG) / d(CTGACT)46.5-[8]
LNA-DNAL(A)GTCAG / d(CTGACT)54.5+8.0[8]
LNA-DNAAGL(T)CAG / d(CTGACT)55.5+9.0[8]
LNA-DNAAGTL(C)AG / d(CTGACT)57.0+10.5[8]

LNA bases are denoted by L(base). This table illustrates the significant increase in thermal stability conferred by the incorporation of LNA® bases into an oligonucleotide probe.

Table 2: Signal-to-Noise Ratio of LNA® vs. DNA Probes in FISH
Probe TypeTargetFormamide ConcentrationSignal-to-Noise RatioReference
DNABacterial endosymbiont30%~1.5[9]
LNA®Bacterial endosymbiont30%~3.0[9]
DNABacterial endosymbiont60%~1.2[9]
LNA®Bacterial endosymbiont60%~4.5[9]

This data demonstrates the superior signal-to-noise ratio achieved with LNA® probes compared to conventional DNA probes under varying stringency conditions.[9]

Experimental Protocols

The following are generalized protocols for LNA®-enhanced FISH. Optimization may be required for specific cell types, tissues, and targets.

Protocol 1: LNA®-FISH for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the key steps for performing FISH with LNA® probes on FFPE tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 10 minutes.
  • Immerse slides in 100% Ethanol: 2 x 5 minutes.
  • Immerse slides in 95% Ethanol: 1 x 5 minutes.
  • Immerse slides in 70% Ethanol: 1 x 5 minutes.
  • Immerse slides in DEPC-treated water: 1 x 5 minutes.

2. Target Retrieval:

  • Immerse slides in pre-heated Target Retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 15-30 minutes.
  • Allow slides to cool in the buffer for 20 minutes at room temperature.
  • Wash slides in DEPC-treated water: 2 x 5 minutes.

3. Protease Digestion:

  • Incubate slides with Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The optimal time should be determined empirically.
  • Wash slides in PBS: 2 x 5 minutes.

4. Dehydration:

  • Immerse slides in 70% Ethanol: 1 x 3 minutes.
  • Immerse slides in 85% Ethanol: 1 x 3 minutes.
  • Immerse slides in 100% Ethanol: 1 x 3 minutes.
  • Air dry the slides completely.

5. Hybridization:

  • Prepare hybridization buffer containing the LNA®-FISH probe at the desired concentration (typically 10-100 nM).
  • Apply the hybridization mix to the tissue section and cover with a coverslip.
  • Denature the probe and target by incubating at 80°C for 5 minutes.
  • Hybridize at a temperature 20-25°C below the calculated Tm of the probe for 1-4 hours in a humidified chamber.

6. Post-Hybridization Washes:

  • Carefully remove the coverslip.
  • Wash slides in 2X SSC with 0.1% Tween-20 at the hybridization temperature for 2 x 10 minutes.
  • Wash slides in 1X SSC at room temperature for 2 x 5 minutes.
  • Wash slides in 0.5X SSC at room temperature for 2 x 5 minutes.

7. Counterstaining and Mounting:

  • Apply a mounting medium containing a nuclear counterstain (e.g., DAPI).
  • Coverslip and seal.
  • Visualize using a fluorescence microscope.

Protocol 2: LNA®-FISH for Cultured Cells

This protocol is suitable for adherent or suspension cells grown on coverslips.

1. Cell Fixation and Permeabilization:

  • Wash cells with PBS.
  • Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
  • Wash cells with PBS: 2 x 5 minutes.
  • Permeabilize cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
  • Wash cells with PBS: 2 x 5 minutes.

2. Pre-hybridization:

  • Incubate cells with pre-hybridization buffer (e.g., 2X SSC, 10% formamide) for 10 minutes at room temperature.

3. Hybridization:

  • Prepare hybridization buffer containing the LNA®-FISH probe (10-100 nM).
  • Apply the hybridization mix to the coverslip.
  • Hybridize at a temperature 20-25°C below the calculated Tm of the probe for 1-2 hours in a humidified chamber.

4. Post-Hybridization Washes:

  • Wash coverslips in 2X SSC with 0.1% Tween-20 at the hybridization temperature for 2 x 10 minutes.
  • Wash coverslips in 1X SSC at room temperature for 2 x 5 minutes.

5. Counterstaining and Mounting:

  • Mount the coverslip on a glass slide with mounting medium containing a nuclear counterstain (e.g., DAPI).
  • Visualize using a fluorescence microscope.

Mandatory Visualizations

LNA®-FISH Experimental Workflow

LNA_FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Detection cluster_analysis Analysis Sample_Collection Sample Collection (FFPE, Cells, etc.) Fixation Fixation Sample_Collection->Fixation Permeabilization Permeabilization Fixation->Permeabilization Probe_Prep Probe Preparation (LNA Probe in Hybridization Buffer) Hybridization Hybridization (1-4 hours) Permeabilization->Hybridization Probe_Prep->Hybridization Post_Hyb_Wash Post-Hybridization Washes Hybridization->Post_Hyb_Wash Counterstain Counterstaining (e.g., DAPI) Post_Hyb_Wash->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis

Caption: A generalized workflow for LNA®-enhanced Fluorescent In Situ Hybridization (FISH).

Logical Relationship of LNA® Probe Advantages

LNA_Advantages cluster_core Core LNA® Property cluster_consequences Direct Consequences cluster_benefits Application Benefits cluster_outcome Overall Outcome LNA_Structure Locked Ribose Conformation High_Affinity High Binding Affinity LNA_Structure->High_Affinity Increased_Tm Increased Thermal Stability (Tm) LNA_Structure->Increased_Tm High_Sensitivity High Sensitivity High_Affinity->High_Sensitivity Short_Hyb_Time Shorter Hybridization Time High_Affinity->Short_Hyb_Time High_Specificity High Specificity (Mismatch Discrimination) Increased_Tm->High_Specificity Stringent_Washes Stringent Washes Increased_Tm->Stringent_Washes Improved_FISH Improved FISH Performance High_Sensitivity->Improved_FISH High_Specificity->Improved_FISH Short_Hyb_Time->Improved_FISH Stringent_Washes->Improved_FISH

Caption: The logical flow from the core structural feature of LNA® to its benefits in FISH applications.

Conclusion

LNA®-enhanced FISH probes provide a powerful tool for the sensitive and specific detection of nucleic acid targets in situ. Their unique chemical properties translate into significant improvements in assay performance, including higher signal-to-noise ratios, enhanced mismatch discrimination, and faster protocols. The provided protocols serve as a starting point for researchers to harness the advantages of LNA® technology in their specific applications, from basic research to clinical diagnostics and drug development.

References

Enhancing Aptamer Binding Affinity with 2'-O,4'-C-Methyleneadenosine (LNA-A): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded DNA or RNA oligonucleotides, have emerged as promising alternatives to antibodies in various therapeutic and diagnostic applications due to their high specificity, ease of synthesis, and low immunogenicity. However, a significant challenge in aptamer development is achieving optimal binding affinity for their targets. Chemical modifications of the aptamer backbone are a key strategy to overcome this limitation. One of the most effective modifications is the incorporation of 2'-O,4'-C-methyleneadenosine, a locked nucleic acid (LNA) analog of adenosine (B11128) (LNA-A).

The defining feature of LNA is the methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is the preferred sugar pucker in A-form RNA helices. This structural pre-organization significantly enhances the binding affinity of the aptamer for its target by reducing the entropic penalty of binding.[1] Furthermore, LNA modifications have been shown to increase the thermal stability and nuclease resistance of aptamers, making them more robust for in vivo and in vitro applications.[2][3][4]

These application notes provide a comprehensive overview of the use of LNA-A to enhance aptamer binding affinity, including quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.

Data Presentation: Enhanced Binding Affinity with LNA-A Modification

The incorporation of LNA-A can lead to a significant improvement in the binding affinity of aptamers, as demonstrated by a decrease in the dissociation constant (Kd). The following tables summarize quantitative data from various studies, comparing the binding affinities of LNA-modified aptamers with their unmodified counterparts.

Aptamer TargetAptamer TypeModification DetailsUnmodified Kd (nM)LNA-Modified Kd (nM)Fold ImprovementReference
AvidinDNASystematic replacement of A and G with LNA--8.5[2][5]
Staphylococcal Enterotoxin A (SEA)DNALNA1313 ± 2157 ± 39-[6]
Staphylococcal Enterotoxin A (SEA)DNALNA1413 ± 274 ± 24-[6]
Staphylococcal Enterotoxin A (SEA)DNALNA1513 ± 2143 ± 28-[6]
Tenascin-CRNALNA modifications in the stem regionMaintained binding affinityMaintained binding affinity-[3]
ThrombinDNALNA modifications at various positionsComparable or decreased affinityComparable or decreased affinity-[3]
HIV-1 TAR RNALNA/DNA chimera--Low nanomolar range (similar to parent RNA aptamer)-[7]

Note: The effect of LNA modification on binding affinity is highly dependent on the position and number of modifications within the aptamer sequence. While LNA often enhances affinity, in some cases, it can be maintained or even slightly decreased, highlighting the importance of rational design and empirical testing.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of LNA-A Modified Oligonucleotides

This protocol outlines the standard phosphoramidite (B1245037) chemistry for synthesizing an aptamer containing LNA-A residues on an automated DNA/RNA synthesizer.

Materials:

  • LNA-A phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% 1-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure:

  • Synthesizer Preparation: Load the DNA/RNA synthesizer with the required phosphoramidites, including the LNA-A phosphoramidite, and all necessary reagents according to the manufacturer's instructions.

  • Synthesis Initiation: Select the appropriate solid support column based on the 3'-terminal nucleotide of the desired aptamer sequence.

  • Synthesis Cycle (Repeated for each nucleotide):

    • Step 1: De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Step 2: Coupling: The LNA-A phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) is often recommended for modified phosphoramidites like LNA-A to ensure high coupling efficiency.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in the final product.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizer solution.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on (DMT-on) to aid in purification.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution at an elevated temperature.

  • Purification: The full-length DMT-on oligonucleotide is purified from shorter, failed sequences using reverse-phase high-performance liquid chromatography (HPLC). The DMT group is then removed, and the final product can be further purified by methods such as polyacrylamide gel electrophoresis (PAGE).

  • Quality Control: The purity and identity of the final LNA-A modified aptamer are confirmed by techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Protocol 2: Post-SELEX Modification of an Aptamer with LNA-A

This protocol describes the process of introducing LNA-A modifications into a previously selected aptamer sequence to enhance its binding affinity.

Workflow:

Post_SELEX_Modification SELEX 1. Perform SELEX to identify aptamer sequence Identify 2. Identify potential LNA modification sites (e.g., stem regions, loops) SELEX->Identify Identified Sequence Synthesize 3. Synthesize multiple LNA-modified variants of the aptamer Identify->Synthesize Modification Strategy Characterize 4. Characterize binding affinity of each variant (e.g., SPR) Synthesize->Characterize LNA Aptamers Select 5. Select the variant with optimal binding affinity Characterize->Select Binding Data

Caption: Workflow for post-SELEX modification of aptamers with LNA-A.

Procedure:

  • Aptamer Sequence Analysis:

    • Obtain the sequence of the aptamer identified through the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.

    • Predict the secondary structure of the aptamer using bioinformatics tools (e.g., Mfold, NUPACK) to identify key structural motifs such as stems, loops, and bulges.

  • Rational Design of LNA Modifications:

    • Strategically select positions for LNA-A incorporation. Typically, modifications in the stem regions are introduced to stabilize the overall structure without disrupting the binding loops.[3]

    • It is generally recommended to avoid introducing more than four consecutive LNA bases to prevent strong self-hybridization.

    • Design a small library of aptamer variants with different LNA-A substitution patterns.

  • Synthesis and Purification:

    • Synthesize the designed LNA-A modified aptamer variants using the solid-phase synthesis protocol described in Protocol 1.

    • Purify each variant to a high degree of purity.

  • Binding Affinity Characterization:

    • Determine the binding affinity (Kd) of each LNA-modified variant and the original unmodified aptamer for the target molecule using a suitable biophysical technique, such as Surface Plasmon Resonance (SPR) (see Protocol 3).

  • Selection of Optimal Aptamer:

    • Compare the Kd values of all the variants.

    • Select the LNA-modified aptamer that exhibits the most significant improvement in binding affinity for further development and application.

Protocol 3: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for analyzing the binding kinetics of an LNA-A modified aptamer to its target protein using SPR.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, Streptavidin-coated)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, or biotinylated aptamer for streptavidin capture)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5, or a high salt concentration buffer)

  • LNA-A modified aptamer (ligand)

  • Target protein (analyte)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the LNA-A modified aptamer onto the sensor chip surface. This can be achieved through:

      • Amine Coupling: Covalently attach the aptamer to a CM5 sensor chip via primary amine groups.

      • Streptavidin-Biotin Capture: Immobilize a biotinylated version of the aptamer onto a streptavidin-coated sensor chip. This method is often preferred as it ensures a uniform orientation of the aptamer.

    • A reference flow cell should be prepared in parallel (e.g., an activated and deactivated surface without aptamer) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Assay (Kinetic Analysis):

    • Prepare a series of dilutions of the target protein in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd.

    • Inject the different concentrations of the target protein over the sensor surface at a constant flow rate. Monitor the association phase in real-time.

    • After the association phase, switch back to running buffer and monitor the dissociation of the target protein from the aptamer.

    • Between each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualization of Mechanisms and Workflows

Mechanism of LNA-Induced Affinity Enhancement

The enhanced binding affinity of LNA-modified aptamers is primarily attributed to the conformational pre-organization of the aptamer structure.

LNA_Mechanism Unmodified_Flex Flexible Conformation (High Entropy) Unmodified_Bound Bound Conformation (Low Entropy) Unmodified_Flex->Unmodified_Bound Target1 Target Unmodified_Bound->Target1 Binding LNA_Preorganized Pre-organized Conformation (Low Entropy) LNA_Bound Bound Conformation (Low Entropy) LNA_Preorganized->LNA_Bound Small Entropic Penalty Target2 Target LNA_Bound->Target2

Caption: LNA pre-organizes the aptamer, reducing the entropic cost of binding.

Experimental Workflow for Aptamer Development and Enhancement

The overall process of developing and enhancing aptamers with LNA-A involves a systematic workflow from initial selection to final characterization.

Aptamer_Workflow Start Start SELEX SELEX (Systematic Evolution of Ligands by Exponential Enrichment) Start->SELEX Identify_Sequence Identify High-Affinity Aptamer Sequence SELEX->Identify_Sequence Post_SELEX_Mod Post-SELEX Modification with LNA-A Identify_Sequence->Post_SELEX_Mod Synthesize_LNA Synthesize LNA-Modified Aptamer Variants Post_SELEX_Mod->Synthesize_LNA Characterize_Binding Characterize Binding Affinity (e.g., SPR, ITC) Synthesize_LNA->Characterize_Binding Select_Optimal Select Optimal LNA-Modified Aptamer Characterize_Binding->Select_Optimal End End Product: High-Affinity Aptamer Select_Optimal->End

Caption: A streamlined workflow for developing high-affinity LNA-modified aptamers.

Conclusion

The incorporation of this compound (LNA-A) is a powerful and well-established strategy for enhancing the binding affinity and stability of aptamers. By pre-organizing the aptamer's structure, LNA modifications can significantly improve its therapeutic and diagnostic potential. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to leverage the benefits of LNA technology in their aptamer-based projects. Careful design and empirical validation, as outlined in the provided workflows, are crucial for achieving optimal results.

References

Application Notes and Protocols for the Synthesis of 2'-O,4'-C-Methyleneadenosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, a key component of Locked Nucleic Acids (LNA), offers unprecedented thermal stability and target affinity to oligonucleotides. This modification, which locks the ribose ring in a C3'-endo conformation, is invaluable for the development of antisense oligonucleotides, siRNAs, and diagnostic probes. The successful incorporation of LNA monomers into synthetic oligonucleotides relies on the high-quality synthesis of their phosphoramidite (B1245037) derivatives. This document provides detailed methods for the synthesis of this compound phosphoramidite, covering the preparation of the nucleoside precursor and its subsequent phosphitylation.

Overview of the Synthetic Approach

The synthesis of this compound phosphoramidite can be broadly divided into two key stages:

  • Synthesis of the Protected this compound Nucleoside: This multi-step process begins with a suitable carbohydrate starting material, such as D-glucose, to construct the bicyclic sugar moiety. This is followed by the stereoselective introduction of the protected adenine (B156593) base.

  • Phosphitylation of the Nucleoside: The final step involves the conversion of the protected LNA-adenosine nucleoside into its 3'-O-phosphoramidite derivative, rendering it suitable for automated solid-phase oligonucleotide synthesis.

Data Presentation: Synthesis Yields

The following table summarizes the typical yields for the key steps in the synthesis of N6-Benzoyl-2'-O,4'-C-methyleneadenosine and its subsequent phosphoramidite.

StepStarting MaterialProductTypical Yield (%)
1. Formation of the Common Sugar IntermediateD-glucose1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose~30-40
2. Vorbrüggen GlycosylationCommon Sugar Intermediate and N6-Benzoyl-adenineProtected 4'-C-branched nucleoside derivative~70-80
3. Ring Closure to LNA NucleosideProtected 4'-C-branched nucleoside derivativeProtected LNA adenosine (B11128) nucleoside~80-90
4. Functional Group Manipulations (Mesyl displacement, Saponification, Debenzylation)Protected LNA adenosine nucleosideN6-Benzoyl-2'-O,4'-C-methyleneadenosine-3',5'-diol~60-70
5. 5'-O-DMT ProtectionN6-Benzoyl-2'-O,4'-C-methyleneadenosine-3',5'-diol5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine~85-95
6. 3'-O-Phosphitylation5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite~85-95

Experimental Protocols

Part 1: Synthesis of 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-Methyleneadenosine

This protocol is adapted from the convergent synthesis strategy described by Koshkin et al.[1][2]

Materials:

Procedure:

  • Vorbrüggen Glycosylation:

    • Suspend N6-benzoyl-adenine in anhydrous acetonitrile (B52724).

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at reflux until the solution becomes clear.

    • Cool the solution and add the common sugar intermediate.

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

    • Purify the crude product by silica (B1680970) gel chromatography to yield the protected 4'-C-branched nucleoside.

  • Intramolecular Ring Closure:

    • Dissolve the 4'-C-branched nucleoside in anhydrous THF.

    • Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C and stir at room temperature until the starting material is consumed (TLC).

    • Carefully quench the reaction with water and extract with ethyl acetate (B1210297).

    • Purify the product by silica gel chromatography to obtain the protected LNA adenosine nucleoside.

  • Displacement of 5'-O-Mesyl Group:

    • Dissolve the protected LNA nucleoside in DMF.

    • Add sodium benzoate and heat the mixture until the reaction is complete (TLC).

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Purify the crude product by silica gel chromatography.

  • Saponification and Debenzylation:

    • Dissolve the 5'-O-benzoyl compound in a mixture of methanol and dichloromethane.

    • Add a solution of sodium methoxide in methanol and stir at room temperature.

    • Neutralize the reaction with acetic acid and evaporate the solvent.

    • Dissolve the residue in methanol, add palladium on carbon (10%), and stir under a hydrogen atmosphere until the debenzylation is complete (TLC).

    • Filter the catalyst and purify the product to give N6-Benzoyl-2'-O,4'-C-methyleneadenosine-3',5'-diol.

  • 5'-O-Dimethoxytritylation:

    • Co-evaporate the diol with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.

    • Stir the reaction at room temperature until completion (TLC).

    • Quench with methanol, dilute with dichloromethane, and wash with saturated aqueous sodium bicarbonate.

    • Purify the product by silica gel chromatography to afford 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine.

Part 2: Synthesis of 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite

Materials:

  • 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Phosphitylation Reaction:

    • Dry the starting nucleoside by co-evaporation with anhydrous acetonitrile and then dissolve in anhydrous dichloromethane under an argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.

    • Stir the reaction for 2-4 hours at room temperature, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine.

    • The pure fractions are pooled and concentrated to give the final phosphoramidite as a white foam.

Mandatory Visualizations

G cluster_0 Part 1: Synthesis of Protected LNA Adenosine Nucleoside start D-Glucose intermediate Common Sugar Intermediate (1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl -5-O-methanesulfonyl-D-erythro-pentofuranose) start->intermediate Multi-step synthesis glycosylation Vorbrüggen Glycosylation (with N6-Benzoyl-adenine) intermediate->glycosylation branched_nucleoside Protected 4'-C-branched Nucleoside glycosylation->branched_nucleoside ring_closure Intramolecular Ring Closure branched_nucleoside->ring_closure protected_lna Protected LNA Adenosine Nucleoside ring_closure->protected_lna manipulations Functional Group Manipulations (Mesyl displacement, Saponification, Debenzylation) protected_lna->manipulations diol N6-Benzoyl-2'-O,4'-C-methyleneadenosine -3',5'-diol manipulations->diol dmt_protection 5'-O-DMT Protection diol->dmt_protection final_nucleoside 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine dmt_protection->final_nucleoside

Caption: Workflow for the synthesis of the protected LNA adenosine nucleoside.

G cluster_1 Part 2: Phosphitylation of the LNA Adenosine Nucleoside start_nucleoside 5'-O-DMT-N6-Benzoyl-2'-O,4'-C- methyleneadenosine phosphitylation Phosphitylation (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA) start_nucleoside->phosphitylation workup Aqueous Work-up phosphitylation->workup purification Silica Gel Chromatography workup->purification final_phosphoramidite This compound Phosphoramidite purification->final_phosphoramidite

Caption: Workflow for the phosphitylation of the LNA adenosine nucleoside.

References

Application Notes and Protocols: 2'-O,4'-C-Methyleneadenosine in Splice-Switching Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a range of genetic disorders by correcting aberrant pre-mRNA splicing. The efficacy of SSOs is highly dependent on their chemical modifications, which enhance binding affinity to the target RNA, increase nuclease resistance, and improve pharmacokinetic properties. 2'-O,4'-C-Methyleneadenosine, a locked nucleic acid (LNA) analog of adenosine (B11128), is a powerful modification that rigidly constrains the ribose ring in an N-type (C3'-endo) conformation. This pre-organization of the sugar moiety significantly increases the binding affinity of the SSO to its complementary RNA target. These application notes provide a comprehensive overview of the use of this compound in SSOs, including synthesis protocols, in vitro and in vivo evaluation methods, and key performance data.

Mechanism of Action

Splice-switching oligonucleotides containing this compound sterically block the binding of splicing factors to pre-mRNA.[1] By physically obstructing access to splice sites or splicing regulatory sequences (such as exonic splicing enhancers or intronic splicing silencers), these SSOs can modulate splicing decisions, leading to the exclusion or inclusion of specific exons from the mature mRNA.[2] This can restore a correct reading frame, eliminate a premature stop codon, or remove a toxic protein domain. The high binding affinity conferred by the LNA modification allows for the design of shorter, more potent SSOs.[2]

cluster_0 Cell Nucleus cluster_1 Cytoplasm pre_mRNA pre-mRNA SplicingFactor Splicing Factor pre_mRNA->SplicingFactor Binds to Splice Site Mature_mRNA_aberrant Aberrant mRNA pre_mRNA->Mature_mRNA_aberrant Results in Mature_mRNA_corrected Corrected mRNA pre_mRNA->Mature_mRNA_corrected Results in SSO LNA-SSO (with this compound) SSO->pre_mRNA Binds to Target (Steric Hindrance) SSO->SplicingFactor Blocks Binding Spliceosome Spliceosome SplicingFactor->Spliceosome Recruits Spliceosome->pre_mRNA Processes Aberrant_Protein Truncated/Non-functional Protein Mature_mRNA_aberrant->Aberrant_Protein Translation Corrected_Protein Functional Protein Mature_mRNA_corrected->Corrected_Protein Translation

Mechanism of LNA-SSO Splice Modulation.

Quantitative Data Presentation

The inclusion of this compound and other LNA modifications generally leads to superior performance compared to other 2'-sugar modifications like 2'-O-methyl (2'-OMe).

ParameterLNA-modified SSO2'-O-Methyl (2'-OMe) SSOReference
Binding Affinity (ΔTm per modification) +2 to +8 °C+1.0 to +1.5 °C[2]
In Vitro Splice-Switching Potency (EC50) Lower (more potent)Higher (less potent)[2]
In Vivo Potency (EC50, liver) ~3 mg/kg~51 mg/kg (17-fold less potent)[3]
Nuclease Resistance HighModerate[2]
Optimal Length Shorter (e.g., 9-15 mers)Longer (e.g., 18-25 mers)[2]

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite

This protocol describes the synthesis of the phosphoramidite (B1245037) building block required for the incorporation of this compound into an SSO during solid-phase synthesis. The synthesis starts from a protected adenosine derivative.

Materials:

Procedure:

  • Cyclization to form the 2'-O,4'-C-methylene bridge:

    • Dissolve N6-Benzoyl-5'-O-DMT-adenosine in anhydrous DCM.

    • Add formaldehyde dimethyl acetal.

    • Cool the reaction mixture to 0°C.

    • Slowly add TMSOTf and stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with pyridine and concentrate under reduced pressure.

    • Purify the resulting 5'-O-DMT-2'-O,4'-C-methyleneadenosine derivative by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the purified product from step 1 in anhydrous DCM.

    • Add DIPEA.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.

    • Stir the reaction until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

    • Purify the final phosphoramidite product by silica gel column chromatography.

    • Co-evaporate with anhydrous acetonitrile (B52724) and dry under high vacuum. Store at -20°C under argon.

Start N6-Benzoyl-5'-O-DMT-adenosine Step1 Cyclization (Formaldehyde dimethyl acetal, TMSOTf) Start->Step1 Intermediate 5'-O-DMT-2'-O,4'-C- methyleneadenosine derivative Step1->Intermediate Step2 Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA) Intermediate->Step2 Final_Product LNA-Adenosine Phosphoramidite Step2->Final_Product

Synthesis of LNA-Adenosine Phosphoramidite.
Protocol 2: Solid-Phase Synthesis of LNA-containing Splice-Switching Oligonucleotides

This protocol outlines the automated solid-phase synthesis of an SSO incorporating one or more this compound residues.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • LNA-Adenosine phosphoramidite (from Protocol 1) and other required phosphoramidites (DNA, 2'-OMe RNA, etc.)

  • Standard synthesis reagents: activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents (acetic anhydride (B1165640) and N-methylimidazole), oxidizing agent (iodine solution), and deblocking agent (trichloroacetic acid in DCM)

  • Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for cleavage and deprotection

  • HPLC system for purification

Procedure:

  • Synthesizer Setup: Program the synthesizer with the desired SSO sequence and specify the positions for LNA-A incorporation. Dissolve the LNA-A phosphoramidite and other amidites in anhydrous acetonitrile to the recommended concentration.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

    • Coupling: Activation of the incoming phosphoramidite (e.g., LNA-A) and its coupling to the free 5'-hydroxyl group. A slightly extended coupling time may be beneficial for sterically hindered LNA monomers.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final cycle, cleave the SSO from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone using concentrated ammonium hydroxide or AMA at elevated temperature.

  • Purification:

    • Purify the full-length SSO from truncated sequences and other impurities using reverse-phase or ion-exchange HPLC.

  • Analysis:

    • Confirm the identity and purity of the synthesized LNA-SSO by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

Protocol 3: In Vitro Evaluation of LNA-SSO Efficacy

This protocol describes the transfection of cultured cells with LNA-SSOs and subsequent analysis of splice-switching activity by RT-qPCR.

Materials:

  • Cultured cells expressing the target pre-mRNA (e.g., patient-derived fibroblasts or a cell line with a reporter construct)

  • LNA-SSO and a negative control SSO

  • Lipofectamine 2000 or other suitable transfection reagent

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers flanking the target exon for qPCR

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed cells in 24-well plates to be 70-90% confluent at the time of transfection.

  • Transfection:

    • For each well, dilute the LNA-SSO to the desired final concentration (e.g., 1-100 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted SSO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the SSO-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • Quantitative RT-PCR (RT-qPCR):

    • Prepare qPCR reactions containing cDNA, forward and reverse primers spanning the target exon, and qPCR master mix.

    • Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

    • Analyze the results to determine the relative abundance of the exon-skipped and full-length transcripts. The percentage of exon skipping can be calculated using the delta-delta Ct method or by quantifying the absolute copy numbers of each isoform.[4]

Start Seed Cells Transfection Transfect with LNA-SSO Start->Transfection Incubation Incubate 24-48h Transfection->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA) RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR Analysis cDNA_Synthesis->qPCR Analysis Quantify Exon Skipping qPCR->Analysis

In Vitro Evaluation of LNA-SSO Efficacy.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low SSO Synthesis Yield Inefficient coupling of LNA phosphoramiditeIncrease coupling time for LNA monomers; Use a stronger activator; Ensure anhydrous conditions.
Poor quality of phosphoramiditeSynthesize fresh or purchase new phosphoramidite; Store properly under inert atmosphere at -20°C.
Low Transfection Efficiency Suboptimal SSO:lipid ratioOptimize the ratio of LNA-SSO to transfection reagent.
Cell type is difficult to transfectTry a different transfection reagent or method (e.g., electroporation).
No or Low Exon Skipping Ineffective SSO sequenceRedesign the SSO to target a different region of the exon or flanking introns.
Poor cellular uptake or nuclear deliveryUse a transfection reagent known to be effective for oligonucleotides; Consider conjugation to a cell-penetrating peptide.
Incorrect qPCR primer designDesign primers that specifically amplify the skipped and un-skipped products; Validate primer efficiency.

Conclusion

The incorporation of this compound into splice-switching oligonucleotides offers a powerful strategy to enhance their therapeutic potential. The increased binding affinity and nuclease resistance of LNA-modified SSOs allow for the development of highly potent and durable drug candidates. The protocols and data presented here provide a framework for the synthesis, evaluation, and optimization of these promising therapeutic agents. Careful design and rigorous experimental validation are crucial for advancing LNA-based SSOs from the laboratory to the clinic.

References

Application Notes and Protocols for 2'-O,4'-C-Methyleneadenosine in Dual-Labeled Hydrolysis Probes for qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2'-O,4'-C-methyleneadenosine, a Locked Nucleic Acid (LNA) analog, in dual-labeled hydrolysis probes for quantitative real-time PCR (qPCR). The inclusion of LNA bases significantly enhances probe performance, offering superior sensitivity, specificity, and thermal stability, which is particularly advantageous for challenging applications such as Single Nucleotide Polymorphism (SNP) genotyping, detection of low-abundance targets, and analysis of AT-rich sequences.

Introduction to this compound (LNA) in qPCR Probes

This compound is a nucleic acid analog with a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation, characteristic of A-form DNA/RNA. This conformational rigidity pre-organizes the oligonucleotide probe for hybridization, leading to several key advantages in qPCR applications.[1][2][3] When incorporated into dual-labeled hydrolysis probes, these LNA-modified oligonucleotides exhibit increased binding affinity to their complementary target sequences.[2][4] This results in a higher melting temperature (Tm), allowing for the design of shorter probes with improved quenching efficiency and higher signal-to-noise ratios.[5][6]

The enhanced binding affinity and thermal stability conferred by LNA modifications are particularly beneficial for discriminating between closely related sequences, such as in SNP genotyping, where a high degree of specificity is paramount.[7][8] The introduction of LNA bases can significantly increase the Tm difference (ΔTm) between perfectly matched and mismatched targets, facilitating more accurate allele determination.[5][7] Furthermore, the nuclease resistance of LNA-containing oligonucleotides is enhanced, increasing their stability in biological samples.[9][10]

Key Advantages of LNA-Modified Hydrolysis Probes:

  • Increased Thermal Stability: Each LNA monomer incorporation can increase the probe's melting temperature (Tm) by 2-8 °C, allowing for the use of shorter probes.[1][2]

  • Enhanced Specificity and Sensitivity: The higher binding affinity allows for stringent hybridization conditions, reducing off-target binding and improving the detection of low-copy targets.[3][4] LNA-based assays have demonstrated a significant increase in sensitivity, in some cases over 100-fold compared to standard DNA probes.[8]

  • Improved Mismatch Discrimination: LNA-modified probes exhibit a greater ΔTm between perfect matches and single-base mismatches, making them ideal for SNP genotyping and allele discrimination assays.[5][7]

  • Flexible Assay Design: The ability to use shorter probes provides greater flexibility in designing assays for challenging targets, such as AT-rich regions or areas with complex secondary structures.[1][7]

  • Increased Nuclease Resistance: The modified backbone of LNA oligonucleotides confers resistance to degradation by endo- and exonucleases.[9][10]

Data Presentation: Performance of LNA-Modified Probes

The following tables summarize the quantitative advantages of using LNA-modified probes in qPCR applications based on data from various studies.

ParameterStandard DNA ProbeLNA-Modified ProbeFold ImprovementReference
Sensitivity Baseline>100-fold>100[8]
Melting Temperature (Tm) Increase per LNA Monomer N/A2-8 °CN/A[1][2]
Mismatch Discrimination (ΔTm) Lower>15 °CSignificant Increase[5][7]
Probe Length 20-30 bases15-18 basesShorter[11][12]
Quantification Limit (copies) 3000 (SYBR Green)1.4 (TaqMan)>2000[2]
Assay ParameterLNA Probe PerformanceDNA Probe PerformanceReference
PCR Efficiency 90-110%90-110%[12]
Linearity (R²) over dynamic range ≥ 0.99≥ 0.99[12]
Ct values for low copy number detection Lower (earlier detection)Higher (later detection)[13]

Experimental Protocols

Protocol 1: SNP Genotyping using LNA-Modified Dual-Labeled Hydrolysis Probes

This protocol is adapted for a standard real-time PCR instrument capable of multiplexing.

1. Probe and Primer Design:

  • Primers: Design primers with a Tm of 58-60 °C and to amplify a product of 75-200 bp.[14] The GC content should be between 30-60%.[1] Avoid stretches of more than three identical nucleotides, especially G's.[1]

  • LNA Probes:

    • Design two allele-specific probes, each with a different fluorescent reporter dye (e.g., FAM for wild-type and HEX/VIC for variant).

    • The probes should be 15-18 nucleotides in length.[12]

    • The Tm of the LNA probe should be 5-10 °C higher than the primers.[12] A target Tm of 65-70 °C is often optimal.[12]

    • Incorporate 4-6 LNA bases, substituting every third base in the central part of the probe.[12] For SNP detection, place a single LNA modification at the SNP site.[12]

    • Avoid a guanine (B1146940) (G) at the 5' end next to the reporter dye.[12]

    • The 3' end must be blocked to prevent extension by DNA polymerase (e.g., with a phosphate (B84403) group or a quencher).[12]

2. Reaction Setup:

ComponentFinal ConcentrationVolume for 25 µL reaction
2x qPCR Master Mix1x12.5 µL
Forward Primer200 nM0.5 µL (of 10 µM stock)
Reverse Primer200 nM0.5 µL (of 10 µM stock)
LNA Probe 1 (e.g., FAM)100 nM0.25 µL (of 10 µM stock)
LNA Probe 2 (e.g., HEX)100 nM0.25 µL (of 10 µM stock)
Genomic DNA1-10 ng1.0 µL
Nuclease-free water-to 25 µL

3. qPCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95 °C4 minutes1
Denaturation95 °C15 seconds45
Annealing/Extension60 °C45 seconds

4. Data Analysis:

  • Analyze the fluorescence data for each reporter dye separately.

  • Homozygous samples will show a signal for only one dye.

  • Heterozygous samples will show a signal for both dyes.

  • Include no-template controls (NTCs) to check for contamination.

Protocol 2: Gene Expression Analysis using LNA-Modified Dual-Labeled Hydrolysis Probes

This protocol is for a two-step RT-qPCR experiment.

1. Reverse Transcription:

  • Synthesize cDNA from total RNA using a reverse transcription kit according to the manufacturer's instructions. A universal reverse transcription reaction can be used for multiple targets.[2]

2. Probe and Primer Design:

  • Follow the same general guidelines as for SNP genotyping.

  • Design primers to span an exon-exon junction to avoid amplification of contaminating genomic DNA.

3. Reaction Setup:

ComponentFinal ConcentrationVolume for 20 µL reaction
2x qPCR Probe Master Mix1x10 µL
Forward Primer400 nM0.8 µL (of 10 µM stock)
Reverse Primer400 nM0.8 µL (of 10 µM stock)
LNA Probe200 nM0.4 µL (of 10 µM stock)
cDNADiluted as appropriate2.0 µL
Nuclease-free water-to 20 µL

4. qPCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Activation95 °C15 minutes1
Denaturation95 °C10 seconds45
Annealing/Extension60 °C30 seconds

5. Data Analysis:

  • Determine the Cq (quantification cycle) value for each sample.

  • Use a reference gene for normalization.

  • Calculate relative gene expression using the ΔΔCq method.

Visualizations

Experimental Workflow for qPCR using LNA-Modified Probes

G cluster_prep Assay Preparation cluster_exp Experimental Setup cluster_run qPCR Run & Analysis design Primer & LNA Probe Design synthesis Oligonucleotide Synthesis design->synthesis qc Oligo QC (Mass Spec) synthesis->qc master_mix Prepare qPCR Master Mix qc->master_mix rna_dna Sample Prep (RNA/DNA Extraction) rt Reverse Transcription (for RNA) rna_dna->rt if RNA plate_setup Plate Setup (Samples & Controls) rna_dna->plate_setup if DNA rt->plate_setup master_mix->plate_setup qpcr Run qPCR Instrument plate_setup->qpcr data_acq Fluorescence Data Acquisition qpcr->data_acq analysis Data Analysis (Cq, ΔΔCq, Genotyping) data_acq->analysis

References

Probing the Architectural Landscape of RNA: Application Notes and Protocols Utilizing LNA-A Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate three-dimensional structure of RNA is intrinsically linked to its function, regulating a vast array of cellular processes from gene expression to catalysis. Understanding this structural landscape is paramount for deciphering biological mechanisms and for the rational design of RNA-targeted therapeutics. Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as powerful tools in the study of nucleic acids due to their exceptional binding affinity and specificity for complementary RNA and DNA sequences.[1][2] This is achieved through a methylene (B1212753) bridge that locks the ribose sugar in an A-type (RNA-like) conformation, significantly enhancing thermal stability and providing resistance to nuclease degradation.[2]

This document provides detailed application notes and experimental protocols for leveraging LNA-Adenine (LNA-A) modifications in the study of RNA structure. We will explore how the unique properties of LNA-A can be integrated with advanced RNA structure probing techniques, such as SHAPE-MaP and DMS-MaPseq, to provide high-resolution insights into RNA architecture. These protocols are designed to be a valuable resource for researchers in academia and industry, including those involved in drug discovery and development.

Key Advantages of LNA-A in RNA Structure Studies

  • Unprecedented Hybridization Affinity: LNA modifications dramatically increase the melting temperature (Tm) of oligonucleotide probes, with an increase of +2 to +10°C per LNA monomer.[1] This allows for the use of shorter probes with high specificity, ideal for targeting specific RNA regions.

  • Enhanced Specificity: The rigid conformation of LNA reduces the tolerance for mismatched base pairs, leading to superior discrimination between target and off-target sequences.

  • Nuclease Resistance: LNA-modified oligonucleotides are significantly more resistant to enzymatic degradation compared to unmodified DNA or RNA probes, making them suitable for in vivo and in-cell applications.[2]

  • RNA Mimicry: The A-type geometry of LNA allows it to seamlessly integrate into RNA structures, making it an excellent tool for probing and manipulating RNA conformation.[1]

Data Presentation: Thermodynamic Properties of LNA Modifications

The thermodynamic stability of LNA-modified duplexes is a key parameter in probe design. The following tables summarize the thermodynamic data for LNA modifications in DNA/RNA and RNA/RNA duplexes. The change in Gibbs free energy (ΔΔG°37), enthalpy (ΔΔH°), entropy (-TΔΔS°), and melting temperature (ΔTm) upon LNA substitution provides a quantitative measure of the stabilizing effect.

Table 1: Thermodynamic Stabilization of DNA/RNA Duplexes by a Single LNA-T Modification [3]

5'-X(L)Y-3' Triplet in DNA strandΔΔG°37 (kcal mol−1)ΔΔH° (kcal mol−1)-TΔΔS° (kcal mol−1)ΔTm (°C)
ATL A-1.9-11.09.111.2
ATL C-1.1-7.26.16.6
ATL G-1.5-9.07.58.8
CTL A-1.9-10.58.610.8
CTL C-1.5-9.58.09.2
CTL G-1.8-10.48.610.4
GTL A-2.0-11.09.011.4
GTL C-1.6-9.88.29.8
GTL G-1.9-10.78.811.0
TTL A-1.9-10.88.911.0
TTL C-1.8-10.28.410.2
TTL G-2.0-11.29.211.6

Data represents the change in thermodynamic parameters upon substitution of a single thymidine (B127349) with an LNA-T in the DNA strand of a DNA/RNA duplex.

Table 2: Influence of LNA-A Substitution on the Stability of 2'-O-methyl RNA/RNA Duplexes [4]

Oligonucleotide Sequence (5' to 3')ModificationΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tm (°C)
AMCMUMAMCMCMAMNone-10.3-58.7-15649.3
AMCMUMAL CMCMAMSingle LNA-A-11.5-62.4-16455.1
AMCL UMAL CMCL AMMultiple LNA-14.1-72.2-18765.8

Superscripts 'M' and 'L' denote 2'-O-methyl and LNA modifications, respectively. The complementary RNA strand is 5'-UGGUAGU-3'.

Experimental Protocols

Here, we provide detailed protocols for integrating LNA-A modified oligonucleotides into two powerful RNA structure probing techniques: SHAPE-MaP and DMS-MaPseq. The central idea is to use the high affinity of LNA-A probes to either selectively capture a target RNA for subsequent structure probing or to act as a primer for targeted reverse transcription.

Protocol 1: LNA-A Guided SHAPE-MaP for Targeted RNA Structure Analysis

This protocol describes the use of biotinylated LNA-A probes to enrich for a specific RNA of interest before performing SHAPE-MaP. This is particularly useful for studying low-abundance RNAs.[5]

Workflow Diagram:

LNA_SHAPE_MaP_Workflow start 1. In-cell SHAPE Modification extract 2. RNA Extraction & Purification start->extract enrich 3. Target Enrichment with Biotinylated LNA-A Probes extract->enrich capture 4. Streptavidin Bead Capture enrich->capture rt 5. Mutational Profiling (Reverse Transcription) capture->rt library 6. Library Preparation & Sequencing rt->library analysis 7. Data Analysis (ShapeMapper) library->analysis structure 8. RNA Structure Modeling analysis->structure

Caption: Workflow for LNA-A guided SHAPE-MaP.

Methodology:

  • In-cell SHAPE Modification:

    • Treat cells with a SHAPE reagent (e.g., 1M7 or NAI) that preferentially modifies flexible nucleotides.[5]

    • Include a no-reagent control and a denaturing control.[6]

  • RNA Extraction and Purification:

    • Extract total RNA from the treated cells using a standard protocol (e.g., TRIzol).

    • Purify the RNA to remove any remaining SHAPE reagent and cellular debris.

  • Target Enrichment with Biotinylated LNA-A Probes:

    • Design biotinylated LNA-A modified DNA probes (e.g., 20-30 nucleotides in length with 3-5 LNA-A modifications) complementary to a region of the target RNA.

    • Hybridize the biotinylated LNA-A probes to the total RNA sample under stringent conditions to ensure specific binding.

  • Streptavidin Bead Capture:

    • Incubate the RNA-probe mixture with streptavidin-coated magnetic beads.

    • Wash the beads several times to remove non-specifically bound RNA.

    • Elute the captured RNA from the beads.

  • Mutational Profiling (Reverse Transcription):

    • Perform reverse transcription on the enriched RNA using a reverse transcriptase that introduces mutations at the sites of SHAPE adducts (e.g., SuperScript II in the presence of Mn2+).[5][7]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the resulting cDNA using a standard kit (e.g., Nextera XT).[6]

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Use software like ShapeMapper to align reads, calculate mutation rates, and generate SHAPE reactivity profiles.[5]

  • RNA Structure Modeling:

    • Use the SHAPE reactivity data as constraints to guide RNA secondary structure prediction using software such as RNAstructure.

Protocol 2: LNA-A Primed DMS-MaPseq for Specific RNA Domain Analysis

This protocol utilizes an LNA-A modified oligonucleotide as a highly specific and efficient primer for targeted reverse transcription in a DMS-MaPseq experiment. This allows for the focused structural analysis of a particular domain or region of an RNA molecule.

Workflow Diagram:

LNA_DMS_MaPseq_Workflow start 1. In-cell/In-vitro DMS Modification extract 2. RNA Extraction & Purification start->extract rt 3. Targeted Reverse Transcription with LNA-A Primer extract->rt pcr 4. PCR Amplification of Target Region rt->pcr library 5. Library Preparation & Sequencing pcr->library analysis 6. Data Analysis (DMS-MaPseq pipeline) library->analysis structure 7. RNA Structure Modeling analysis->structure

Caption: Workflow for LNA-A primed DMS-MaPseq.

Methodology:

  • In-cell or In-vitro DMS Modification:

    • Treat cells or purified RNA with dimethyl sulfate (B86663) (DMS), which modifies unpaired adenine (B156593) and cytosine bases.[8][9]

    • Include appropriate no-reagent controls.

  • RNA Extraction and Purification:

    • Extract and purify the RNA as described in Protocol 1.

  • Targeted Reverse Transcription with LNA-A Primer:

    • Design an LNA-A modified primer (e.g., 18-25 nucleotides with 2-4 LNA-A modifications) complementary to a site downstream of the RNA region of interest. The increased Tm of the LNA primer allows for higher annealing temperatures, increasing specificity.

    • Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) which reads through DMS modifications and incorporates mutations.[9]

  • PCR Amplification of Target Region:

    • Use the LNA-A primer (or a nested primer) and a forward primer to amplify the cDNA corresponding to the target RNA region.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the PCR products and perform high-throughput sequencing.

  • Data Analysis:

    • Use a DMS-MaPseq analysis pipeline to identify mutation rates at A and C residues, which correspond to single-stranded regions.

  • RNA Structure Modeling:

    • Incorporate the DMS reactivity data as constraints for RNA secondary structure prediction.

Signaling Pathways and Logical Relationships

LNA-A modifications can be instrumental in dissecting RNA-protein interactions that are crucial for various signaling pathways. By stabilizing a specific RNA conformation or by blocking a protein binding site, LNA-A probes can be used to study the functional consequences of RNA structure.

Diagram: LNA-A Mediated Investigation of RNA-Protein Interactions

LNA_RNA_Protein_Interaction cluster_rna Target RNA RNA RNA Molecule BindingSite Protein Binding Site Function Downstream Cellular Function (e.g., Splicing, Translation) BindingSite->Function Enables NoFunction Altered Cellular Function BindingSite->NoFunction Leads to Protein RNA Binding Protein (RBP) Protein->BindingSite Binds to LNA_A LNA-A Probe LNA_A->BindingSite Blocks LNA_A->NoFunction Induces

Caption: LNA-A probes can block RBP binding to investigate functional outcomes.

This diagram illustrates a common experimental logic: an LNA-A probe is designed to bind to a putative protein binding site on an RNA molecule. By observing the downstream functional consequences (e.g., changes in splicing patterns or protein expression), one can infer the importance of that specific RNA-protein interaction, which is governed by the local RNA structure.

Conclusion

LNA-A modified oligonucleotides offer a powerful and versatile platform for the detailed investigation of RNA structure. Their high affinity, specificity, and nuclease resistance make them ideal tools for enhancing current RNA structure probing methodologies like SHAPE-MaP and DMS-MaPseq. The protocols and data presented here provide a framework for researchers to design and execute experiments that can unravel the complex interplay between RNA structure and function, ultimately paving the way for novel therapeutic interventions.

References

Application Notes and Protocols for Cellular Delivery of 2'-O,4'-C-Methyleneadenosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cellular delivery of 2'-O,4'-C-Methyleneadenosine (also known as Locked Nucleic Acid, LNA-A) modified oligonucleotides. This modification is a key strategy in antisense technology, enhancing the stability and target affinity of oligonucleotides. Effective intracellular delivery is paramount for the therapeutic success of these molecules. This document outlines common delivery methods, protocols for their implementation, and strategies for quantifying cellular uptake and downstream effects.

Introduction to this compound Modified Oligonucleotides

This compound is a conformational analog of adenosine (B11128) where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C positions. This structural constraint significantly increases the binding affinity of the oligonucleotide to its target RNA sequence and enhances its resistance to nuclease degradation.[1][2] These properties make them potent tools for modulating gene expression through mechanisms such as RNase H-mediated degradation of mRNA or steric blocking of splicing or translation.[1][3] However, the polyanionic nature and large size of these oligonucleotides necessitate efficient delivery strategies to cross the cell membrane and reach their intracellular targets.[4][5]

Cellular Delivery Methods

Several methods have been developed for the delivery of modified oligonucleotides into cells. The choice of method depends on the cell type, experimental goals (in vitro vs. in vivo), and the specific characteristics of the oligonucleotide.

1. Lipid-Based Transfection: This is a widely used method that employs cationic lipids or lipid nanoparticles (LNPs) to encapsulate and deliver oligonucleotides into cells.[6][7] The positively charged lipids form complexes with the negatively charged oligonucleotides, facilitating interaction with the cell membrane and subsequent uptake via endocytosis.[8]

2. Gymnotic Delivery: This method, also referred to as "naked" or "free" uptake, involves the delivery of oligonucleotides without the use of transfection reagents.[9][10][11] This process leverages the natural endocytic pathways of the cells.[12] It is particularly effective for highly modified and stable oligonucleotides like those containing this compound, especially in actively dividing cells.[9][11] While less efficient than lipid-based methods in some cell types, it avoids the potential toxicity associated with transfection reagents.[9]

3. Conjugation to Targeting Ligands: To enhance cell-specific delivery, oligonucleotides can be conjugated to molecules that bind to specific cell surface receptors. A prominent example is the conjugation of N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, leading to efficient uptake in the liver.[13]

4. Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the direct passage of oligonucleotides into the cytoplasm.[8][14] It is often used for hard-to-transfect cells but can be associated with higher cell toxicity.[14]

Data Presentation: Quantitative Comparison of Delivery Methods

The following table summarizes typical quantitative data associated with different delivery methods for modified oligonucleotides. The values can vary significantly depending on the cell line, oligonucleotide sequence, and experimental conditions.

Delivery MethodTypical Oligonucleotide ConcentrationTransfection EfficiencyCell ViabilityKey AdvantagesKey Disadvantages
Lipid-Based Transfection 10 - 100 nMHigh (can exceed 90%)Moderate to HighHigh efficiency, broad applicability.[8]Potential for cytotoxicity, may affect cellular physiology.[15]
Gymnotic Delivery 1 - 10 µMLow to ModerateHighNo transfection reagent-associated toxicity, more physiologically relevant.[9][11]Requires longer incubation times, lower efficiency in some cell types.[9]
GalNAc Conjugation (in vivo) 1 - 10 mg/kgHigh (in hepatocytes)HighHigh specificity for liver cells, good in vivo efficacy.[13]Limited to cells expressing the target receptor.
Electroporation 1 - 10 µMHighLow to ModerateEffective for hard-to-transfect cells.[8]High cell mortality, requires specialized equipment.[14]

Experimental Protocols

Protocol 1: Lipid-Based Transfection of this compound Modified Oligonucleotides

Materials:

  • This compound modified oligonucleotide (e.g., antisense LNA gapmer)

  • Cationic lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Target cells in culture

  • Appropriate cell culture plates and media

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a culture plate at a density that will result in 50-70% confluency at the time of transfection.

  • Oligonucleotide Dilution: Dilute the this compound modified oligonucleotide in Opti-MEM™ to the desired final concentration (e.g., 50 nM). Mix gently.

  • Transfection Reagent Dilution: In a separate tube, dilute the cationic lipid transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of lipid-oligonucleotide complexes.

  • Transfection: Add the complexes dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After incubation, harvest the cells to analyze the downstream effects, such as mRNA knockdown by RT-qPCR or protein reduction by Western blotting.

Protocol 2: Gymnotic Delivery of this compound Modified Oligonucleotides

Materials:

  • This compound modified oligonucleotide

  • Target cells in culture

  • Appropriate cell culture plates and media

Procedure:

  • Cell Seeding: Seed cells at a low density to allow for several days of growth.[9]

  • Oligonucleotide Addition: The day after plating, add the this compound modified oligonucleotide directly to the culture medium to the desired final concentration (e.g., 5 µM).[9]

  • Incubation: Incubate the cells for an extended period, typically 3 to 10 days.[9] The medium can be changed with fresh medium containing the oligonucleotide every 2-3 days if necessary.

  • Analysis: Harvest the cells at different time points to assess the level and duration of gene silencing.

Visualization of Cellular Delivery and Action

Cellular Uptake and Intracellular Trafficking Pathway

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis Oligo Modified Oligonucleotide LNP Lipid Nanoparticle Endosome Early Endosome LNP->Endosome Endocytosis RISC RISC RNaseH RNase H mRNA Target mRNA RNaseH->mRNA Binds Silencing Gene Silencing mRNA->Silencing Degradation Endosome->RNaseH Endosomal Escape LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Trafficking

Caption: General pathway of lipid-nanoparticle mediated oligonucleotide delivery and action.

Experimental Workflow for Evaluating Oligonucleotide Efficacy

Experimental_Workflow cluster_delivery Cellular Delivery cluster_analysis Analysis start Seed Cells transfect Transfect with Modified Oligonucleotide start->transfect incubate Incubate (24-72h) transfect->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_lysis->western_blot mRNA Quantification mRNA Quantification rt_qpcr->mRNA Quantification Protein Quantification Protein Quantification western_blot->Protein Quantification

Caption: Workflow for assessing gene silencing efficacy of modified oligonucleotides.

Quantification of Cellular Uptake and Gene Silencing

Accurate quantification is crucial for evaluating the efficiency of different delivery methods.

1. Quantification of Cellular Uptake:

  • Fluorescence Microscopy: Oligonucleotides can be labeled with a fluorescent dye (e.g., Cy3 or FITC) to visualize their uptake and subcellular localization. Co-localization studies with endosomal/lysosomal markers (e.g., LAMP1) can provide insights into the trafficking pathways.[12]

  • Flow Cytometry: This method provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled oligonucleotide and the mean fluorescence intensity, which correlates with the amount of uptake.

  • NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry): A high-resolution imaging technique that can be used to quantify the absolute concentration of labeled oligonucleotides within subcellular compartments.[13][16][17]

2. Quantification of Gene Silencing:

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This is the gold standard for measuring the downregulation of target mRNA levels.[18] The results are typically normalized to a housekeeping gene to account for variations in RNA input.

  • Western Blotting: This technique is used to quantify the reduction in the levels of the target protein, providing a measure of the functional outcome of mRNA knockdown.

  • High-Content Imaging (HCI): HCI can be used to quantify protein expression on a single-cell level, offering insights into the heterogeneity of the cellular response.[18]

Concluding Remarks

The successful delivery of this compound modified oligonucleotides is a critical step in harnessing their therapeutic potential. The choice of the delivery method should be carefully considered based on the specific application and cell type. The protocols and quantitative methods described in these application notes provide a framework for researchers to effectively deliver these potent gene-modulating agents and accurately assess their biological activity. Further optimization of delivery systems continues to be an active area of research aimed at improving efficacy and minimizing off-target effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-O,4'-C-Methyleneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-O,4'-C-Methyleneadenosine, a locked nucleic acid (LNA) analogue of adenosine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective method is a convergent synthesis. This strategy involves the preparation of a protected ribofuranose intermediate, followed by glycosylation with a protected adenine (B156593) base, intramolecular cyclization to form the methylene (B1212753) bridge, and final deprotection steps.

Q2: What are the critical steps influencing the overall yield?

A2: The key steps that significantly impact the yield are:

  • Glycosylation: The stereoselective formation of the N-glycosidic bond between the sugar and the adenine base.

  • Intramolecular Cyclization: The formation of the 2'-O,4'-C-methylene bridge.

  • Deprotection: The removal of protecting groups without significant side reactions.

Q3: I am observing a low yield after the glycosylation step. What could be the potential causes?

A3: Low yield in the Vorbrüggen glycosylation of N6-benzoyladenine can be due to several factors:

  • Formation of N7-regioisomer: Purines can undergo glycosylation at both the N9 and N7 positions. The N7-isomer is a common byproduct that reduces the yield of the desired N9-isomer.

  • Incomplete silylation of the nucleobase: For the Vorbrüggen reaction, the nucleobase needs to be silylated to enhance its nucleophilicity and solubility. Incomplete silylation can lead to poor reactivity.

  • Suboptimal Lewis acid or solvent: The choice and amount of Lewis acid catalyst and the reaction solvent are crucial. For instance, using acetonitrile (B52724) with weakly reactive nucleobases can sometimes lead to the formation of side products.[1]

Q4: My intramolecular cyclization is not proceeding efficiently. How can I improve the yield?

A4: The intramolecular cyclization to form the methylene bridge is a critical ring-closing reaction. Low efficiency can be attributed to:

  • Steric hindrance: The protecting groups on the sugar moiety can sterically hinder the cyclization.

  • Incorrect base or reaction conditions: A strong, non-nucleophilic base is typically required to deprotonate the 2'-hydroxyl group, initiating the intramolecular attack. The choice of solvent and temperature also plays a significant role.

  • Leaving group efficiency: The leaving group at the 4'-C position (e.g., mesylate or tosylate) must be sufficiently reactive.

Q5: I am experiencing product loss during the final deprotection steps. What should I consider?

A5: Deprotection can be a delicate step. Product loss may occur due to:

  • Harsh deprotection conditions: The use of overly strong acidic or basic conditions can lead to the degradation of the target molecule.

  • Incomplete removal of protecting groups: Residual protecting groups will result in a mixture of products that are difficult to separate, thus lowering the isolated yield of the pure compound.

  • Side reactions: The protecting groups themselves can sometimes participate in side reactions under deprotection conditions.

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low yield in Glycosylation Formation of the N7-regioisomer alongside the desired N9 product.Optimize the Lewis acid catalyst and reaction temperature. Consider using a different solvent, such as 1,2-dichloroethane (B1671644) instead of acetonitrile, which can sometimes minimize side reactions with less reactive nucleobases.[1]
Incomplete reaction.Ensure the N6-benzoyladenine is thoroughly dried and properly silylated before the coupling reaction. Use a slight excess of the silylating agent (e.g., HMDS).
Low yield in Intramolecular Cyclization Inefficient ring closure.Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous aprotic solvent (e.g., THF, DMF). Ensure the reaction is performed under strictly anhydrous conditions.
Degradation of starting material.Perform the reaction at a controlled temperature, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature.
Low yield in Deprotection Product degradation.Use milder deprotection conditions. For example, for the removal of a benzoyl group from the adenine base, use a carefully controlled concentration of ammonia (B1221849) in methanol (B129727). For benzyl (B1604629) ether deprotection, catalytic hydrogenation (e.g., Pd/C, H2) is a standard method.
Incomplete deprotection.Increase the reaction time or temperature slightly, while monitoring the reaction progress by TLC or LC-MS to avoid degradation.
Difficulty in Purification Co-elution of isomers or byproducts.Employ high-performance liquid chromatography (HPLC) for purification. For LNA nucleosides, reversed-phase HPLC is often effective.
Product instability on silica (B1680970) gel.Minimize the time the product is on the silica gel column. Consider using a different stationary phase for chromatography if instability is observed.

Experimental Protocols

Synthesis of a Key Sugar Intermediate: 3-O-Benzyl-4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose

This protocol describes the synthesis of a common precursor for the convergent synthesis of LNA nucleosides.

  • Starting Material: 3-O-Benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose.[2][3]

  • Procedure:

    • Dissolve the starting diol in anhydrous pyridine (B92270) and cool the solution to 0 °C.

    • Add methanesulfonyl chloride (MsCl) dropwise (approximately 2.2 equivalents).

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

    • Quench the reaction by adding ice-water.

    • Extract the product with dichloromethane (B109758) (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the dimesylated sugar intermediate.

Glycosylation (Modified Vorbrüggen Reaction)

This step couples the sugar intermediate with the protected nucleobase.

  • Reactants: The dimesylated sugar intermediate and persilylated N6-benzoyladenine.

  • Procedure:

    • Suspend N6-benzoyladenine in anhydrous 1,2-dichloroethane.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.

    • Cool the solution and add the dimesylated sugar intermediate.

    • Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Intramolecular Cyclization

This step forms the characteristic 2'-O,4'-C-methylene bridge.

  • Starting Material: The product from the glycosylation step.

  • Procedure:

    • First, perform a deacetylation at the 2'-position if an acetyl group is present from the sugar intermediate. This can be achieved using a mild base like potassium carbonate in methanol.

    • Dissolve the resulting compound with a free 2'-hydroxyl group in an anhydrous aprotic solvent such as THF.

    • Add a strong, non-nucleophilic base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by silica gel column chromatography.

Deprotection

The final step to obtain the target this compound.

  • Procedure:

    • Removal of N6-benzoyl group: Dissolve the protected LNA nucleoside in a saturated solution of ammonia in methanol and stir at room temperature. The reaction time can vary from a few hours to overnight.

    • Removal of 3'-O-benzyl group: Following the removal of the benzoyl group, the benzyl group can be removed by catalytic hydrogenation. Dissolve the compound in methanol or ethanol (B145695) and add a palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst through a pad of Celite and concentrate the filtrate.

    • Purify the final product by reversed-phase HPLC.

Visualizations

experimental_workflow start Starting Materials (Protected Ribose & N6-Benzoyl-adenine) sugar_intermediate 1. Synthesis of Key Sugar Intermediate start->sugar_intermediate glycosylation 2. Vorbrüggen Glycosylation sugar_intermediate->glycosylation cyclization 3. Intramolecular Cyclization glycosylation->cyclization deprotection 4. Deprotection cyclization->deprotection final_product This compound deprotection->final_product

Caption: Convergent synthesis workflow for this compound.

troubleshooting_logic low_yield Low Overall Yield glycosylation_issue Glycosylation Problem? low_yield->glycosylation_issue Check Glycosylation Step cyclization_issue Cyclization Problem? low_yield->cyclization_issue Check Cyclization Step deprotection_issue Deprotection Problem? low_yield->deprotection_issue Check Deprotection Step glycosylation_issue->cyclization_issue No n7_isomer N7-Isomer Formation glycosylation_issue->n7_isomer Yes incomplete_reaction Incomplete Reaction glycosylation_issue->incomplete_reaction Yes cyclization_issue->deprotection_issue No inefficient_closure Inefficient Ring Closure cyclization_issue->inefficient_closure Yes degradation Product Degradation deprotection_issue->degradation Yes

Caption: Troubleshooting logic for low yield in LNA-adenosine synthesis.

References

Technical Support Center: Optimizing LNA-A Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of oligonucleotides containing LNA-A (Locked Nucleic Acid-Adenosine).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to LNA-A phosphoramidite (B1245037) coupling.

Problem: Low Coupling Efficiency of LNA-A

Low coupling efficiency is the most common issue when incorporating LNA monomers. This leads to a lower yield of the full-length oligonucleotide and an increased presence of n-1 shortmers.

Potential Causes and Recommended Actions:

  • Inadequate Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and require a longer time to couple efficiently.[1]

    • Action: Increase the coupling time for the LNA-A monomer. A significant extension is often necessary. For example, while standard DNA monomers may couple in under a minute, LNA monomers may require 6 minutes or more to achieve high efficiency.[2] Refer to your synthesizer's manual for instructions on how to extend the coupling step for a specific monomer position.

  • Presence of Moisture: Trace amounts of water in reagents or on the synthesizer can significantly reduce coupling efficiency.[3][4] Water can hydrolyze the phosphoramidite and react with the activated amidite, preventing it from coupling to the growing oligonucleotide chain.[3][5]

    • Action: Ensure all reagents, especially acetonitrile (B52724), are anhydrous.[6] Use fresh, high-quality reagents and consider installing an in-line drying filter for the argon or helium gas supply to the synthesizer.[3] If the synthesizer has been idle, it may take a few runs to become fully anhydrous.[3]

  • Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.[5]

    • Action: Consider using a more potent activator than 1H-Tetrazole. 4,5-Dicyanoimidazole (B129182) (DCI) has been shown to be an effective activator for phosphoramidite chemistry.[2][7] Ensure the activator solution is fresh and at the optimal concentration as recommended by the manufacturer.

  • Degraded Phosphoramidite: Although LNA phosphoramidites are generally stable in acetonitrile, improper storage or prolonged exposure to non-anhydrous conditions can lead to degradation.[8][9]

    • Action: Use fresh LNA-A phosphoramidite. Ensure that the phosphoramidite is stored under an inert atmosphere (argon) at the recommended temperature (typically -20°C) when not on the synthesizer.[9]

  • Slower Oxidation Step: The oxidation of the newly formed phosphite (B83602) triester to the more stable phosphate (B84403) triester can also be slower for LNA monomers.[1]

    • Action: Extend the oxidation time following the LNA-A coupling step. An oxidation time of 45 seconds has been found to be optimal in some cases.[1]

Troubleshooting Workflow for Low LNA-A Coupling Efficiency

troubleshooting_workflow start Start: Low LNA-A Coupling Efficiency check_coupling_time Is Coupling Time Extended for LNA-A? start->check_coupling_time extend_coupling Action: Extend Coupling Time (e.g., to 6 minutes) check_coupling_time->extend_coupling No check_moisture Are All Reagents and Synthesizer Anhydrous? check_coupling_time->check_moisture Yes extend_coupling->check_moisture ensure_anhydrous Action: Use Fresh Anhydrous Reagents and Dry Gas check_moisture->ensure_anhydrous No check_activator Is the Activator Fresh and Optimal? check_moisture->check_activator Yes ensure_anhydrous->check_activator replace_activator Action: Prepare Fresh Activator Solution (e.g., 0.25M DCI) check_activator->replace_activator No check_phosphoramidite Is the LNA-A Phosphoramidite Fresh? check_activator->check_phosphoramidite Yes replace_activator->check_phosphoramidite replace_phosphoramidite Action: Use a Fresh Vial of LNA-A Phosphoramidite check_phosphoramidite->replace_phosphoramidite No check_oxidation Is Oxidation Time Extended? check_phosphoramidite->check_oxidation Yes replace_phosphoramidite->check_oxidation extend_oxidation Action: Extend Oxidation Time (e.g., to 45 seconds) check_oxidation->extend_oxidation No end_good Problem Resolved check_oxidation->end_good Yes extend_oxidation->end_good end_bad Contact Technical Support

Caption: Troubleshooting workflow for low LNA-A coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is a longer coupling time required for LNA-A phosphoramidites?

A1: LNA phosphoramidites, including LNA-A, have a bicyclic structure that creates more steric hindrance compared to standard DNA phosphoramidites.[1] This restricted conformation slows down the coupling reaction, necessitating a longer time to achieve high coupling efficiencies.

Q2: What is the recommended coupling time for LNA-A?

A2: The optimal coupling time can vary depending on the synthesizer and other reaction conditions. However, a significant extension is generally required. Coupling times of 180 to 250 seconds have been recommended for ABI and Expedite synthesizers, respectively, while other studies have used up to 6 minutes to achieve coupling yields of 99%.[1][2] It is advisable to start with a longer time and optimize based on your results.

Q3: Can I use the same activator for LNA-A as for standard DNA phosphoramidites?

A3: While standard activators like 1H-Tetrazole can be used, more potent activators such as 4,5-dicyanoimidazole (DCI) may provide better results, especially for sterically hindered monomers like LNA-A.[2][7] Using an optimal activator can help drive the coupling reaction to completion.

Q4: How critical is the use of anhydrous acetonitrile?

A4: It is extremely critical. Any moisture in the acetonitrile will react with the activated phosphoramidite, leading to a lower coupling efficiency.[3][5] Always use high-quality, anhydrous acetonitrile and ensure your synthesizer's solvent lines are dry.[6]

Q5: Do I need to modify any other steps in the synthesis cycle for LNA-A?

A5: Yes, in addition to extending the coupling time, it is also recommended to extend the oxidation time.[1] The phosphite triester formed after coupling an LNA monomer can be slower to oxidize to the stable phosphate triester. A longer oxidation time, for example, 45 seconds, is suggested.[1]

Q6: How should I store my LNA-A phosphoramidite?

A6: LNA-A phosphoramidite should be stored at -20°C under an inert gas like argon to prevent degradation from moisture and oxidation.[9] When on the synthesizer, ensure the bottle is well-sealed and under a positive pressure of dry inert gas.

Data Summary Table: Recommended Synthesis Parameters for LNA Monomers

ParameterStandard DNA MonomersLNA Monomers (Recommended)Reference(s)
Coupling Time ~20-60 seconds180 - 360 seconds (3 - 6 minutes)[1][2]
Activator 1H-Tetrazole4,5-Dicyanoimidazole (DCI) at ~0.25 M is often preferred.[2][7]
Oxidation Time ~15-30 seconds~45 seconds[1]
Phosphoramidite Conc. 0.1 M in MeCN0.1 M in MeCN[6]
Solvent Anhydrous AcetonitrileAnhydrous Acetonitrile[5][6]

Experimental Protocols

Protocol 1: Preparation of Activator Solution (0.25 M DCI)

  • Materials:

    • 4,5-Dicyanoimidazole (DCI)

    • Anhydrous acetonitrile

    • A clean, dry, amber glass bottle with a septum cap

    • Magnetic stir bar and stir plate

    • Argon or nitrogen gas source

  • Procedure:

    • Calculate the mass of DCI required to make a 0.25 M solution in the desired volume of anhydrous acetonitrile.

    • Place the magnetic stir bar in the amber glass bottle.

    • Quickly weigh the calculated amount of DCI and add it to the bottle. DCI is a solid, so handle it in a low-humidity environment if possible.

    • Add the appropriate volume of anhydrous acetonitrile to the bottle.

    • Immediately cap the bottle and purge with argon or nitrogen for several minutes to remove any air and moisture.

    • Place the bottle on a magnetic stir plate and stir until the DCI is completely dissolved.

    • Store the solution under a positive pressure of inert gas.

Protocol 2: Extended Coupling and Oxidation Cycle for LNA-A

This protocol provides a general outline. The exact steps for modifying a synthesis cycle are specific to the DNA synthesizer being used. Consult your instrument's user manual for detailed instructions.

  • Objective: To modify the standard synthesis cycle to include a longer coupling time and a longer oxidation time specifically for the LNA-A monomer.

  • Procedure Outline:

    • In the sequence programming software for your synthesizer, identify the step where the LNA-A phosphoramidite will be added.

    • Create a custom synthesis protocol or modify the existing one for that specific cycle.

    • Extend the Coupling Step: Locate the parameter for "Coupling Time" or "Coupling Wait Step". Change the value from the standard time (e.g., 30 seconds) to the desired extended time (e.g., 360 seconds or 6 minutes).[2]

    • Extend the Oxidation Step: Locate the parameter for "Oxidation Time" or "Oxidation Wait Step". Change the value from the standard time (e.g., 15 seconds) to the desired extended time (e.g., 45 seconds).[1]

    • Ensure all other steps in the cycle (detritylation, capping) remain at their standard durations.

    • Save the modified protocol and assign it to the correct cycle in your sequence.

    • Proceed with the synthesis. After the synthesis is complete, analyze the trityl log to assess the coupling efficiency of the LNA-A monomer. Further optimization of the coupling time may be necessary.

References

Technical Support Center: Purification of 2'-O,4'-C-Methyleneadenosine (LNA) Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2'-O,4'-C-Methyleneadenosine (Locked Nucleic Acid - LNA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound (LNA) oligonucleotides compared to standard DNA/RNA oligonucleotides?

The primary challenges in purifying LNA oligonucleotides stem from their unique bridged ribose conformation. This modification leads to:

  • Increased Hydrophobicity: LNA oligonucleotides can exhibit different hydrophobic profiles compared to their DNA or RNA counterparts, which can affect their retention behavior in reversed-phase chromatography.

  • Stronger Secondary Structures: The constrained conformation of LNA monomers promotes the formation of highly stable duplexes, hairpins, and other secondary structures. These structures can lead to broad or multiple peaks during HPLC analysis.[1]

  • Potential for Aggregation: LNA oligonucleotides, particularly G-rich sequences, have a tendency to form aggregates, which can complicate purification and lead to lower yields.[2][3]

  • Co-elution of Impurities: Failure sequences (n-1, n-2) and other synthesis-related impurities can be difficult to separate from the full-length LNA oligonucleotide product due to subtle differences in their physicochemical properties.[4]

Q2: Which purification methods are most suitable for LNA oligonucleotides?

The most common and effective methods for purifying LNA oligonucleotides are High-Performance Liquid Chromatography (HPLC) based techniques:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity. It is effective for separating full-length sequences from truncated failure sequences.[4][5] The use of an ion-pairing agent neutralizes the negative charges on the phosphate (B84403) backbone, allowing for interaction with the hydrophobic stationary phase.

  • Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. It is particularly useful for resolving sequences with significant secondary structures, as it can be performed under denaturing conditions (high pH and/or temperature).[1][6]

Solid-Phase Extraction (SPE) can also be used as a faster, though typically lower-resolution, purification method, particularly for desalting and removing some impurities.[7]

Q3: What are the common impurities encountered during LNA oligonucleotide synthesis and purification?

Similar to standard oligonucleotide synthesis, the purification of LNA oligonucleotides aims to remove a variety of impurities:

  • Truncated Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling reactions during synthesis.[8]

  • Deprotection Failures: Oligonucleotides with remaining protecting groups from synthesis.

  • Longmers (n+1): Sequences with an additional nucleotide, which can arise from issues with the synthesis cycle.[8]

  • Phosphorothioate (B77711) Oxidation Products: For LNA oligonucleotides with a phosphorothioate backbone, oxidation of the sulfur atom can create diastereomeric impurities that are challenging to separate.[9]

  • Aggregates: Multimolecular complexes of the LNA oligonucleotide.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of LNA oligonucleotides.

Issue 1: Broad or Multiple Peaks in HPLC Chromatogram

Possible Cause A: Secondary Structure Formation LNA oligonucleotides are prone to forming stable secondary structures (e.g., hairpins, duplexes) that can exist in multiple conformations, leading to peak broadening or splitting.

Solution:

  • Increase Column Temperature: Elevating the temperature (e.g., to 60°C or higher) can help to denature these secondary structures, resulting in sharper, more uniform peaks.[9][10][11]

  • Use Denaturing Mobile Phase (for AEX-HPLC): Employing a mobile phase with a high pH (e.g., pH 12) can disrupt hydrogen bonding and unfold secondary structures.[1] Adding a denaturant like formamide (B127407) to the mobile phase can also be effective.[1]

Possible Cause B: Oligonucleotide Aggregation G-rich LNA sequences are particularly susceptible to forming aggregates, which can present as broad or late-eluting peaks.

Solution:

  • Thermal Stress Test: Subjecting the sample to a controlled heat treatment before injection can sometimes disrupt aggregates.[2][3]

  • Optimize Mobile Phase: Adjusting the salt concentration or the type of ion-pairing reagent in the mobile phase may help to minimize aggregation.

  • Size-Exclusion Chromatography (SEC): SEC can be used to identify and separate aggregates from the monomeric oligonucleotide.[2]

Issue 2: Poor Resolution Between Full-Length Product and Failure Sequences (n-1)

Possible Cause A: Inadequate Separation Conditions The small difference in size and charge between the full-length product and n-1 impurities requires optimized chromatographic conditions for effective separation.

Solution:

  • Optimize Gradient Slope (IP-RP-HPLC & AEX-HPLC): A shallower gradient of the organic modifier (in IP-RP-HPLC) or the salt eluent (in AEX-HPLC) can improve the resolution between closely eluting species.

  • Select Appropriate Stationary Phase: For IP-RP-HPLC, using a column with a smaller particle size can enhance resolution.[12] For AEX-HPLC, non-porous resins can offer fast mass transfer and improved separation of long oligonucleotides.

  • Adjust Ion-Pairing Agent (IP-RP-HPLC): The choice and concentration of the ion-pairing reagent (e.g., triethylamine, triethylammonium (B8662869) acetate) can significantly impact selectivity. Experimenting with different agents may improve resolution.[4]

Issue 3: Low Recovery of LNA Oligonucleotide

Possible Cause A: Irreversible Adsorption to the Column The properties of the LNA oligonucleotide might lead to strong, irreversible binding to the stationary phase.

Solution:

  • Modify Elution Conditions: For IP-RP-HPLC, increasing the concentration of the organic solvent in the mobile phase may be necessary to elute strongly retained oligonucleotides. For AEX-HPLC, a higher salt concentration or a change in pH might be required.

  • Column Choice: Ensure the column chemistry is suitable for oligonucleotide purification. Polymeric reversed-phase columns can offer better stability at the high temperatures and pH often used for oligonucleotide separations.[4]

Possible Cause B: Sample Loss During Solid-Phase Extraction (SPE) Oligonucleotides can be lost during SPE due to inadequate binding, premature elution, or incomplete elution from the cartridge.

Solution:

  • Optimize SPE Protocol: Carefully optimize each step of the SPE protocol, including conditioning, sample loading, washing, and elution. The choice of wash and elution solvents is critical.

  • Consider Alternative Sorbents: If recovery is consistently low, testing different SPE sorbent chemistries (e.g., weak anion exchange) may yield better results. Recoveries for SPE of oligonucleotides can vary widely, with some optimized methods achieving 60-80%.[13]

Data Presentation

Table 1: Comparison of Common Oligonucleotide Purification Methods

Purification MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Desalting Size exclusion>80% (removes small molecules)HighRemoves small molecule contaminants.Does not remove failure sequences.[14]
Reversed-Phase Cartridge Hydrophobicity65-80%>80%Removes many failure sequences.Resolution decreases with oligo length.[14]
IP-RP-HPLC Hydrophobicity>85%Variable (can be >50%)[15]High resolution, removes failure sequences.[14]Secondary structures can complicate purification.[14]
AEX-HPLC Charge>90%VariableExcellent for oligos with secondary structure.Resolution decreases with oligo length.[1]
PAGE Size and Charge>95%LowerHighest purity, single-base resolution.Complex, time-consuming, lower yield.[14]

Table 2: Solid-Phase Extraction (SPE) Recovery Rates for Oligonucleotides

SPE SorbentOligonucleotide TypeRecovery RateReference
Weak Anion ExchangePhosphorothioate Oligonucleotide60-80%[13]
Ion-Pair Reversed PhaseOligonucleotide~43% (at lower concentrations)[13]
Clarity OTX2'-MOE-modified ASO91.8%[16]
Hydrophilic-Phase ExtractionRNA Oligonucleotide57.4% - 64.1%[17]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for LNA Oligonucleotides

  • Column: A polymeric reversed-phase C18 column suitable for oligonucleotide separation.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.

  • Gradient: A shallow linear gradient from 10% to 70% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the LNA oligonucleotide.

  • Flow Rate: 0.5 - 1.0 mL/min for an analytical column.

  • Temperature: 60°C to minimize secondary structures.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: Fractions containing the purified oligonucleotide are collected, pooled, and lyophilized. If non-volatile salts are used, a desalting step is required.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for LNA Oligonucleotides with Secondary Structure

  • Column: A strong anion-exchange column with a polymeric stationary phase stable at high pH.

  • Mobile Phase A: 20 mM NaOH in water (pH ~12).

  • Mobile Phase B: 20 mM NaOH with 1.5 M NaCl in water.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60°C - 80°C.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: Collected fractions are desalted using a suitable method like SPE or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Synthesis of LNA Oligonucleotide deprotection Cleavage & Deprotection synthesis->deprotection crude_sample Crude LNA Oligonucleotide deprotection->crude_sample hplc HPLC Purification (IP-RP or AEX) crude_sample->hplc fractionation Fraction Collection hplc->fractionation analysis Purity Analysis (Analytical HPLC, MS) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling desalting Desalting & Lyophilization pooling->desalting final_product Purified LNA Oligonucleotide desalting->final_product

Caption: General workflow for the purification of LNA oligonucleotides.

troubleshooting_logic cluster_broad_peaks Broad/Multiple Peaks cluster_poor_resolution Poor Resolution start HPLC Chromatogram Issue broad_peaks Broad or Multiple Peaks start->broad_peaks poor_resolution Poor Resolution (n vs n-1) start->poor_resolution cause_secondary_structure Secondary Structure? broad_peaks->cause_secondary_structure cause_aggregation Aggregation? broad_peaks->cause_aggregation solution_temp Increase Temperature cause_secondary_structure->solution_temp Yes solution_denaturant Use Denaturing Mobile Phase cause_secondary_structure->solution_denaturant Yes solution_heat_treat Pre-injection Heat Treatment cause_aggregation->solution_heat_treat Yes solution_sec Analyze by SEC cause_aggregation->solution_sec Yes solution_gradient Optimize Gradient Slope poor_resolution->solution_gradient solution_column Change Column/Stationary Phase poor_resolution->solution_column

Caption: Troubleshooting logic for common HPLC purification issues.

References

how to reduce non-specific binding of LNA-A probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of LNA™ (Locked Nucleic Acid) A-probes during their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in situ hybridization (ISH) experiments using LNA-A probes and provides practical solutions to mitigate non-specific binding and improve signal-to-noise ratios.

Q1: What are the common causes of high background and non-specific binding with LNA-A probes?

High background or non-specific binding with LNA-A probes can stem from several factors throughout the experimental workflow. Identifying the source of the issue is the first step toward resolving it. Common causes include:

  • Improper Probe Design: Probes with high GC content, self-complementarity, or stretches of LNA bases can lead to "sticky" probes that bind non-specifically.[1]

  • Suboptimal Hybridization Conditions: Incorrect temperature, probe concentration, or buffer composition can promote off-target binding.

  • Inefficient Blocking: Inadequate blocking of non-specific binding sites in the tissue or cell sample can lead to background signal.

  • Insufficient Washing: Post-hybridization wash steps that are not stringent enough may fail to remove unbound or weakly bound probes.[2]

  • Tissue/Cell Sample Quality: Poor fixation or the presence of endogenous enzymes can contribute to background.[3][4]

  • Probe Concentration: Using a probe concentration that is too high can increase the likelihood of non-specific interactions.

Q2: How can I optimize my LNA-A probe design to minimize non-specific binding?

Proper probe design is critical for achieving high specificity.[5] Consider the following guidelines:

  • LNA Content and Placement: Avoid stretches of more than four consecutive LNA bases.[1] A common strategy is to place an LNA base at every third position. The increased binding affinity from LNAs allows for the use of shorter probes, which can enhance specificity.[1]

  • GC Content: Aim for a GC content between 30-60%.[1]

  • Self-Complementarity and Secondary Structures: Use software tools to check for potential self-complementarity and secondary structures that could lead to probe self-dimerization or hairpin formation.[1]

  • Melting Temperature (Tm): Design probes with a Tm appropriate for your hybridization conditions. Each LNA modification increases the Tm by approximately 2-8°C.

  • BLAST Analysis: Perform a BLAST search against the relevant genome to ensure the probe sequence is unique to your target RNA.[1]

Q3: What are the recommended hybridization conditions to enhance specificity?

Optimizing the hybridization step is crucial for promoting specific probe-target binding while minimizing off-target interactions.

  • Hybridization Temperature: A key factor in determining stringency. A good starting point is to hybridize at 20-25°C below the calculated Tm of the probe.[1] You may need to empirically optimize this temperature for your specific probe and sample type.

  • Probe Concentration: Use the lowest probe concentration that still provides a robust signal. A typical starting concentration for LNA probes is around 5 nM.[1]

  • Hybridization Buffer Composition: The components of the hybridization buffer play a critical role in controlling stringency and blocking non-specific binding. A standard hybridization buffer often includes:

    • Formamide (B127407): A denaturing agent that lowers the Tm of nucleic acid duplexes, allowing for lower hybridization temperatures.[5][6] Concentrations typically range from 10-50%.[6][7] Increasing the formamide concentration increases stringency.[5]

    • SSC (Saline-Sodium Citrate): Provides the salt concentration necessary for hybridization.

    • Blocking Agents: Components like Denhardt's solution, sheared salmon sperm DNA, and yeast tRNA are included to block non-specific binding sites.[6]

    • Dextran Sulfate: A volume-excluding polymer that effectively increases the probe concentration, thereby accelerating the hybridization rate.[6]

Q4: How can I optimize post-hybridization washes to remove non-specific signals?

Stringent post-hybridization washes are essential for removing unbound and non-specifically bound probes.

  • Temperature: Increasing the temperature of the wash steps increases stringency.[2]

  • Salt Concentration (SSC): Decreasing the salt concentration of the wash buffers increases stringency.

  • Detergents: Including detergents like Tween-20 or Triton X-100 in wash buffers can help reduce background.[1]

  • Formamide: Including formamide in the initial post-hybridization washes can significantly increase stringency.[5]

A typical wash series might start with a higher salt concentration (e.g., 2x SSC) and gradually move to a lower salt concentration (e.g., 0.2x SSC) at an elevated temperature.[1]

Q5: What blocking agents can I use to reduce background?

Effective blocking is crucial to prevent the probe from binding to non-target sites within the sample.

  • Pre-hybridization Blocking: Before adding the probe, incubate the sample in a pre-hybridization buffer containing blocking agents. Common components include:

    • Sheared Salmon or Herring Sperm DNA: Blocks non-specific binding of the probe to nucleic acids.[6][8]

    • Yeast tRNA: Also acts as a nucleic acid blocking agent.[6]

    • Bovine Serum Albumin (BSA) or Casein: Protein-based blockers that coat the surfaces and prevent non-specific probe adherence.[9][10]

    • Denhardt's Solution: A mixture of Ficoll, polyvinylpyrrolidone, and BSA.[6]

  • Blocking during Detection: If using an indirect detection method (e.g., with antibodies), blocking with serum from the same species as the secondary antibody is recommended to prevent non-specific antibody binding.

Quantitative Data Summary

The following table summarizes the typical concentration ranges for various reagents used to reduce non-specific binding in LNA-A probe-based in situ hybridization. The optimal concentration for each reagent may need to be determined empirically for specific applications.

ReagentFunctionTypical Concentration RangeReference
Hybridization Buffer Components
FormamideIncreases stringency by lowering Tm10 - 50% (v/v)[6][7]
Dextran SulfateAccelerates hybridization rate10% (w/v)[6]
Sheared Salmon Sperm DNABlocks non-specific nucleic acid binding20 µg/mL[6]
Yeast tRNABlocks non-specific nucleic acid binding20 µg/mL[6]
Denhardt's SolutionBlocks non-specific binding1X[6]
Blocking Agents
Bovine Serum Albumin (BSA)Protein blocker1 - 5% (w/v)[9][11]
CaseinProtein blocker1% (w/v)[12]
Normal SerumBlocks non-specific antibody binding2 - 10% (v/v)[9][13]
Wash Buffer Components
Tween-20 / Triton X-100Detergent to reduce background0.1% (v/v)[1]

Experimental Protocols

Protocol: General Workflow for LNA-A Probe in situ Hybridization

This protocol provides a general framework. Specific incubation times and temperatures may require optimization.

  • Sample Preparation:

    • Fix tissue sections or cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the sample to allow probe entry (e.g., with Proteinase K treatment). The concentration and duration of this step are critical and need to be optimized.[6][14]

  • Pre-hybridization:

    • Incubate the sample in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature. This step blocks non-specific binding sites.

  • Hybridization:

    • Dilute the LNA-A probe to the desired final concentration (e.g., 5 nM) in the hybridization buffer.[1]

    • Apply the probe solution to the sample and incubate overnight in a humidified chamber at the optimized hybridization temperature (typically 20-25°C below the probe's Tm).[1]

  • Post-Hybridization Washes:

    • Perform a series of stringent washes to remove unbound and non-specifically bound probes. An example wash series could be:

      • 2 x 15 minutes in 2x SSC with 0.1% Tween-20 at the hybridization temperature.[1]

      • 2 x 15 minutes in 0.2x SSC with 0.1% Tween-20 at a slightly elevated temperature.[1]

      • 1 x 10 minutes in 0.1x SSC at room temperature.

  • Detection:

    • If using a hapten-labeled probe (e.g., DIG or Biotin), incubate with an appropriate enzyme-conjugated antibody.

    • Wash to remove unbound antibody.

    • Add the substrate to visualize the signal.

  • Mounting and Imaging:

    • Counterstain with a nuclear stain like DAPI if desired.

    • Mount the coverslip and image using an appropriate microscope.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Troubleshooting Workflow for High Background start High Background Observed check_probe 1. Review Probe Design - Self-complementarity? - High GC content? - LNA stretches? start->check_probe check_hybridization 2. Assess Hybridization - Temperature too low? - Probe concentration too high? check_probe->check_hybridization No redesign_probe Redesign Probe check_probe->redesign_probe Yes check_blocking 3. Evaluate Blocking - Pre-hybridization sufficient? - Appropriate blocking agents? check_hybridization->check_blocking No optimize_hybridization Optimize Hybridization - Increase Temperature - Decrease Probe Conc. check_hybridization->optimize_hybridization Yes check_washes 4. Examine Washes - Stringency too low? (Temp, Salt, Formamide) check_blocking->check_washes No optimize_blocking Optimize Blocking - Increase incubation time - Add/change blocking agents check_blocking->optimize_blocking Yes optimize_washes Optimize Washes - Increase Temp/Formamide - Decrease Salt (SSC) check_washes->optimize_washes Yes end_good Signal-to-Noise Ratio Improved check_washes->end_good No, consult further redesign_probe->end_good optimize_hybridization->end_good optimize_blocking->end_good optimize_washes->end_good

Caption: A step-by-step workflow for troubleshooting high background in LNA-A probe experiments.

logical_relationships Factors Influencing LNA Probe Specificity cluster_probe Probe Design cluster_hybridization Hybridization Conditions cluster_post_hybridization Post-Hybridization specificity High Specificity (Low Non-Specific Binding) Optimal LNA Content Optimal LNA Content Optimal LNA Content->specificity Low Self-Complementarity Low Self-Complementarity Low Self-Complementarity->specificity Appropriate Tm Appropriate Tm Appropriate Tm->specificity Optimal Temperature Optimal Temperature Optimal Temperature->specificity Optimal Probe Concentration Optimal Probe Concentration Optimal Probe Concentration->specificity Effective Blocking Agents Effective Blocking Agents Effective Blocking Agents->specificity Stringent Washes Stringent Washes Stringent Washes->specificity

Caption: Key factors that contribute to achieving high specificity with LNA-A probes.

References

minimizing off-target effects of 2'-O,4'-C-Methyleneadenosine ASOs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 2'-O,4'-C-Methyleneadenosine (2',4'-BNA/LNA) Antisense Oligonucleotides (ASOs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with 2',4'-BNA/LNA ASOs?

A1: Off-target effects primarily stem from two sources:

  • Hybridization-dependent effects: The ASO binds to unintended RNA sequences that have partial complementarity, leading to RNase H-mediated degradation of the wrong transcript.[1][2][3] High-affinity modifications like 2',4'-BNA/LNA can sometimes exacerbate this by stabilizing imperfectly matched duplexes.[4][5]

  • Hybridization-independent effects: These are sequence- and chemistry-dependent effects unrelated to Watson-Crick base pairing. They can include the ASO binding to proteins (aptameric effects) or triggering innate immune responses through receptors like Toll-like receptor 9 (TLR9).[6][7][8][9]

Q2: How does the number and position of 2',4'-BNA/LNA modifications influence specificity?

A2: The pattern of 2',4'-BNA/LNA modifications is critical. While these modifications increase binding affinity and potency, an excessive number can lead to higher toxicity.[5][10] Optimizing the length and modification pattern of the ASO is a key strategy for designing highly sequence-specific gapmers.[3] Shorter ASOs (e.g., 12-16 mers) with high-affinity modifications may offer an improved balance of potency and specificity, potentially reducing length-dependent toxicity.[10][11]

Q3: What are common indicators of ASO-induced toxicity in animal models?

A3: Common indicators include elevated serum transaminases (ALT, AST) suggesting hepatotoxicity, increased organ weights (liver, spleen), and changes in animal body weight.[5] Histopathological analysis of tissues, particularly the liver, can confirm cellular damage.[5][12] In the central nervous system (CNS), toxicity may manifest as neuroinflammation or behavioral changes.[13]

Q4: Can specific sequence motifs in an ASO trigger an immune response?

A4: Yes, certain sequence motifs, particularly unmethylated CpG dinucleotides, can be recognized by TLR9, part of the innate immune system, triggering a pro-inflammatory cytokine response.[6][7] However, even non-CpG phosphorothioate (B77711) (PS) ASOs can activate TLR9.[8][9] The immunostimulatory potential of an LNA-modified ASO is often an individual feature that needs to be assessed on a case-by-case basis.[7]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Hepatotoxicity Observed in Mice
  • Symptom: Significantly elevated ALT/AST levels, liver histopathology, and/or reduced animal body weight after ASO administration.[5]

  • Problem: The ASO may have excessive binding affinity, leading to promiscuous, RNase H1-dependent degradation of many unintended long pre-mRNA transcripts.[4] Alternatively, the ASO chemistry or sequence may be inherently toxic.

  • Troubleshooting Steps:

    G start High Hepatotoxicity Observed step1 Step 1: Reduce ASO Affinity - Decrease number of 2',4'-BNA mods - Shorten ASO length (e.g., to 14-16mer) start->step1 step2 Step 2: Modify ASO Chemistry - Introduce alternative BNA analogs (AmNA, scpBNA) - Incorporate phosphodiester (PO) linkages step1->step2 If toxicity persists end Optimized ASO with Reduced Toxicity step1->end If toxicity is resolved step3 Step 3: Evaluate Off-Target Profile - Perform RNA-seq on liver tissue - Identify unintended downregulated transcripts step2->step3 If toxicity persists step2->end If toxicity is resolved step4 Step 4: Redesign ASO Sequence - Select new target site - Perform thorough bioinformatics analysis to avoid partially complementary off-targets step3->step4 Based on data step4->end

    Caption: Troubleshooting workflow for ASO-induced hepatotoxicity.

Issue 2: On-Target Potency is High, but Off-Target Gene Knockdown is Detected
  • Symptom: qRT-PCR or RNA-seq data shows significant downregulation of unintended genes.

  • Problem: The ASO sequence has partial complementarity to one or more off-target transcripts, sufficient for RNase H cleavage.[2][3] This is more likely for off-targets with fewer than three mismatches to the ASO sequence.[3]

  • Troubleshooting Steps:

    • In Silico Analysis: Perform a BLAST search of your ASO sequence against the relevant transcriptome database to identify potential off-targets with high sequence similarity (0-2 mismatches).[2][14]

    • Test Alternative ASOs: Design and test a second ASO that targets a different region of the same target RNA.[15] If both ASOs produce the desired phenotype and knockdown the intended target but have different off-target profiles, it confirms the primary effect is on-target.

    • Introduce Mismatches: To improve allele-specific silencing or distinguish from off-targets, strategically introduce nucleotide mismatches in the ASO sequence to decrease its binding affinity to the off-target transcript.[16]

    • Optimize ASO Design:

      • Length: Test shorter ASOs (e.g., 12-14 mers), which can be more sensitive to mismatches.[17]

      • Gap Design: Modify the size of the DNA "gap" in the gapmer ASO. A gap of 8 nucleotides has been shown to be effective for RNase H cleavage.[18]

Issue 3: Evidence of Innate Immune System Activation
  • Symptom: Increased expression of inflammatory cytokines (e.g., via ELISA or qRT-PCR) in treated cells or tissues; splenomegaly in animal models.

  • Problem: The ASO may contain motifs (like CpG) or have a chemical structure that activates pattern recognition receptors such as TLRs.[6][7][19]

  • Troubleshooting Steps:

    G ASO ASO with PS Backbone TLR9 TLR9 Receptor (in endosome) ASO->TLR9 Binding Signaling MyD88-dependent Signaling Pathway TLR9->Signaling NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α) NFkB->Cytokines

    Caption: ASO-mediated activation of the TLR9 innate immunity pathway.

    • Sequence Modification: If the ASO contains CpG motifs, methylate the cytosine base or redesign the ASO to avoid these motifs.[7]

    • Chemical Modification: Certain chemical modifications can mitigate immune stimulation.[7] Conversely, LNA and 2'-MOE modifications have been shown to blunt TLR8 potentiation in some contexts.[19] Evaluate alternative chemistries.

    • Control Oligonucleotides: Use a scrambled sequence control with the same length and chemical modification pattern to confirm that the observed immune response is sequence-dependent.[15]

Section 3: Data & Experimental Protocols

Data Summary Tables

Table 1: Impact of ASO Chemistry on Potency and Toxicity (Illustrative Data)

ASO ChemistryTarget Affinity (Tm Increase per mod)In Vivo Potency (ED50 in mg/kg)Hepatotoxicity (ALT IU/L at ED80)Reference
2'-MOE+1.5 °C~10-20< 200[5]
2',4'-BNA/LNA+3 to +8 °C~2-5> 1000[5]
cEt+2 to +4 °C~2-5< 500[20]
AmNA + scpBNA + POHighNot specifiedSignificantly Reduced[12]
BNAP-AEOHigher than LNAPotentSignificantly Reduced[13][21]

Table 2: Relationship Between Sequence Complementarity and Off-Target Effects

Number of MismatchesLikelihood of Off-Target CleavageRecommended ActionReference
0 (On-Target)High-[2][3]
1Moderate to HighValidate with 2nd ASO, consider redesign[3]
2Low to ModerateValidate with 2nd ASO[2][3]
3+Very LowGenerally considered safe[3]
Key Experimental Protocols

Protocol 1: Assessment of Off-Target Effects by RNA-Sequencing

  • Treatment: Treat mice (e.g., Balb/c) with the ASO at various doses (e.g., low, medium, and high) and a saline control. Include at least two different ASOs targeting the same gene.[1]

  • Tissue Collection: At a specified time point (e.g., 72-96 hours), collect liver tissue.[4]

  • RNA Extraction: Isolate total RNA from the liver tissue using a standard method like TRIzol followed by a cleanup kit (e.g., RNeasy).

  • Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8) using a standard kit (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing: Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq) to generate sufficient read depth.

  • Data Analysis:

    • Align reads to the reference genome.

    • Perform differential gene expression analysis between ASO-treated and saline-treated groups.

    • Identify transcripts that are significantly downregulated.

    • Use bioinformatics tools to search for sequence complementarity between the ASO and the identified off-target transcripts.[1][3]

Protocol 2: In Vitro ASO Transfection and Potency Assessment

  • Cell Culture: Plate human cells (e.g., HeLa, HepG2) in 24-well plates at a density that will result in ~70-80% confluency at the time of transfection.

  • Transfection Reagent Preparation: Prepare a master mix of a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).

  • ASO Preparation: In separate tubes, dilute the ASO (and control oligos) to the desired final concentrations (e.g., ranging from 1 nM to 100 nM) in serum-free medium.

  • Complex Formation: Add the diluted ASO to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the ASO-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • RNA Level: Harvest the cells, extract RNA, and perform qRT-PCR to quantify the expression of the target mRNA and known potential off-target mRNAs. Normalize to a housekeeping gene.

    • Protein Level: Lyse the cells and perform a Western blot to assess the reduction in target protein levels.

Protocol 3: Evaluation of ASO-Induced Hepatotoxicity in Mice

  • Animal Dosing: Administer the ASO to mice (e.g., C57BL/6) via subcutaneous (SC) or intravenous (IV) injection. Use a dose-response study design, including a saline control group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, and record body weights.

  • Blood Collection: At the end of the study (e.g., 7 days), collect blood via cardiac puncture.

  • Serum Chemistry: Analyze the serum for levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Necropsy: Euthanize the animals and perform a full necropsy. Record the weights of the liver and spleen.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for signs of cellular damage, inflammation, and necrosis.[5]

Disclaimer: This guide is intended for informational purposes only. All experimental work should be conducted in accordance with institutional guidelines and safety protocols.

References

Technical Support Center: Enhancing Cellular Uptake of LNA-A Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNA-A (Locked Nucleic Acid-A) modified siRNA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving cellular uptake and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with LNA-A modified siRNA.

Problem Possible Cause Suggested Solution
Low transfection efficiency or poor cellular uptake. Suboptimal cell health or density.Ensure cells are healthy, actively dividing, and are at the recommended confluency (typically 60-80%) at the time of transfection. Perform a cell viability assay before transfection.
Inefficient transfection reagent or delivery vehicle.Optimize the siRNA-to-transfection reagent ratio. Consider screening different commercially available transfection reagents or delivery systems (e.g., lipid-based nanoparticles, polymeric nanoparticles). For LNA-A modified siRNAs, which have altered charge and rigidity, a different class of delivery vehicle may be more effective than for unmodified siRNAs.
Incorrect siRNA concentration.Perform a dose-response experiment to determine the optimal concentration of your LNA-A modified siRNA. While LNA modifications can increase potency, the optimal concentration might differ from unmodified siRNAs.
High cellular toxicity or cell death after transfection. Transfection reagent toxicity.Reduce the concentration of the transfection reagent or the incubation time of the transfection complex with the cells. Ensure the transfection medium is replaced with fresh growth medium after the recommended incubation period (typically 4-6 hours).
High siRNA concentration.High concentrations of siRNAs can induce off-target effects and cellular stress. Lower the siRNA concentration to the minimum effective dose determined from your dose-response experiments.
Inconsistent results between experiments. Variability in experimental conditions.Maintain consistency in all experimental parameters, including cell passage number, seeding density, reagent preparation, and incubation times. Prepare master mixes for transfection complexes to minimize pipetting errors.
Degradation of siRNA.LNA modifications enhance nuclease resistance, but improper handling can still lead to degradation. Use nuclease-free water, tips, and tubes. Store LNA-A modified siRNA according to the manufacturer's instructions.
No or minimal target gene knockdown despite good cellular uptake. Ineffective siRNA sequence.Ensure your LNA-A modified siRNA sequence is specific to your target mRNA and is in a region accessible for RISC binding. It is advisable to test multiple siRNA sequences for the same target.
Inefficient endosomal escape.The siRNA may be trapped in endosomes and unable to reach the cytoplasm where the RNAi machinery resides. Consider using delivery vehicles known to facilitate endosomal escape, such as certain cationic lipids or polymers.
Incorrect timing of analysis.The kinetics of mRNA and protein knockdown vary depending on the target. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for analyzing both mRNA and protein levels.

Frequently Asked Questions (FAQs)

1. What are the key advantages of using LNA-A modified siRNA for gene silencing experiments?

LNA-A modifications involve a methylene (B1212753) bridge that locks the ribose ring in an A-type helix conformation. This modification offers several advantages:

  • Increased Stability : LNA-A modifications significantly enhance resistance to nuclease degradation, leading to a longer half-life in biological fluids.[1][2]

  • Improved Binding Affinity : The locked conformation increases the binding affinity of the siRNA to its target mRNA, which can lead to higher potency.

  • Reduced Off-Target Effects : Strategic placement of LNA modifications can help minimize unintended gene silencing.[2]

2. How does the cellular uptake of LNA-A modified siRNA compare to unmodified siRNA?

The cellular uptake of "naked" or unformulated siRNA, whether modified or not, is generally poor due to its negative charge and large size.[3] Therefore, a delivery vehicle is almost always necessary. The impact of LNA-A modification on uptake efficiency is closely tied to the delivery system used. While the modification itself doesn't guarantee better uptake, its increased stability can lead to more intact siRNA reaching the cell surface and being available for uptake.

3. Do I need to adjust my standard siRNA transfection protocol for LNA-A modified siRNA?

While standard protocols are a good starting point, optimization is crucial. Due to the increased stability and potentially higher potency of LNA-A modified siRNA, you may be able to use a lower concentration to achieve the same level of knockdown as unmodified siRNA. It's recommended to perform a dose-response experiment to determine the optimal concentration for your specific LNA-A modified siRNA and cell line.

4. What are the most effective delivery strategies for LNA-A modified siRNA?

Lipid-based and polymeric nanoparticles are among the most common and effective delivery systems for siRNAs, including those with LNA modifications.[4]

  • Lipid Nanoparticles (LNPs) : These formulations encapsulate the siRNA, protecting it from degradation and facilitating its entry into cells through endocytosis.[4][5]

  • Polymeric Nanoparticles : Cationic polymers can complex with the negatively charged siRNA to form nanoparticles that are taken up by cells.

The choice of delivery system can be cell-type dependent, so it's advisable to screen a few options if you are working with a new cell line.

5. How can I verify the cellular uptake of my LNA-A modified siRNA?

To confirm that your LNA-A modified siRNA is being taken up by the cells, you can use a fluorescently labeled siRNA. This allows for direct visualization of cellular uptake using fluorescence microscopy or quantification using flow cytometry. It is important to remember that cellular uptake does not always correlate with successful gene silencing, as the siRNA must also escape the endosome to be active.

Data Presentation

Table 1: In Vivo Efficacy of LNA-Modified siRNA vs. Unmodified siRNA

This table summarizes the in vivo gene knockdown efficiency of LNA-modified siRNA compared to unmodified siRNA targeting Enhanced Green Fluorescent Protein (EGFP) in a mouse tumor xenograft model. The siRNAs were administered without a formulation vehicle.

siRNA TypeTarget GeneIn Vivo ModelKnockdown EfficiencyReference
LNA-modified siRNAEGFPMouse tumor xenograft~50%[1]
Unmodified siRNAEGFPMouse tumor xenograftNo significant knockdown[1]

Table 2: Biodistribution of LNA-Modified siRNA in Mice

This table shows the primary site of accumulation of LNA-modified siRNA following systemic administration in mice.

siRNA TypeAdministration RoutePrimary Site of AccumulationReference
LNA-modified siRNAIntravenousKidneys[1]

Experimental Protocols

1. General Protocol for In Vitro Transfection of LNA-A Modified siRNA using Lipid-Based Reagents

This protocol provides a general guideline for transfecting adherent cells with LNA-A modified siRNA. Optimization of siRNA concentration, reagent volume, and cell number is recommended for each new cell line and target gene.

Materials:

  • Adherent cells in culture

  • LNA-A modified siRNA (and appropriate controls, e.g., non-targeting siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Complete growth medium

  • Nuclease-free microcentrifuge tubes and pipette tips

  • Multi-well culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 60-80% confluent at the time of transfection.

  • Preparation of siRNA-Lipid Complexes: a. In one tube, dilute the LNA-A modified siRNA to the desired final concentration (e.g., 5-50 nM) in reduced-serum medium. Mix gently. b. In a separate tube, dilute the lipid-based transfection reagent in reduced-serum medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the growth medium from the cells. b. Add the siRNA-lipid complexes to the cells. c. Add fresh, complete growth medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After incubation, harvest the cells to analyze mRNA or protein levels of the target gene.

2. Protocol for Formulation of LNA-A Modified siRNA with Lipid Nanoparticles (LNPs) via Microfluidic Mixing

This protocol describes a common method for encapsulating siRNA into LNPs.

Materials:

  • LNA-A modified siRNA

  • Ionizable cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695)

  • Aqueous buffer at acidic pH (e.g., acetate (B1210297) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

  • Dialysis device

Procedure:

  • Preparation of Lipid Mixture: Prepare a stock solution of the lipids in ethanol at the desired molar ratios.

  • Preparation of siRNA Solution: Dissolve the LNA-A modified siRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: a. Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes. b. Pump the two solutions through the microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs encapsulating the siRNA.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity, and siRNA encapsulation efficiency.

Visualizations

experimental_workflow Experimental Workflow for LNA-A Modified siRNA Transfection cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells sirna_dilution Dilute LNA-A siRNA reagent_dilution Dilute Transfection Reagent complex_formation Form siRNA-Lipid Complexes sirna_dilution->complex_formation reagent_dilution->complex_formation add_complexes Add Complexes to Cells complex_formation->add_complexes incubate Incubate (24-72h) add_complexes->incubate cell_lysis Harvest & Lyse Cells incubate->cell_lysis mrna_analysis mRNA Analysis (qPCR) cell_lysis->mrna_analysis protein_analysis Protein Analysis (Western Blot) cell_lysis->protein_analysis

Caption: Workflow for in vitro transfection of LNA-A modified siRNA.

troubleshooting_logic Troubleshooting Logic for Low Knockdown cluster_uptake_issues Uptake Problems cluster_post_uptake_issues Post-Uptake Problems start Low/No Target Knockdown check_uptake Check Cellular Uptake (Fluorescent siRNA) start->check_uptake optimize_reagent Optimize Transfection Reagent/siRNA Ratio check_uptake->optimize_reagent Poor Uptake check_sirna_seq Verify siRNA Sequence Efficacy check_uptake->check_sirna_seq Good Uptake check_cells Verify Cell Health & Density optimize_reagent->check_cells change_delivery Try Different Delivery System check_cells->change_delivery time_course Perform Time-Course Analysis check_sirna_seq->time_course endosomal_escape Address Endosomal Escape time_course->endosomal_escape

Caption: Decision tree for troubleshooting low gene knockdown.

delivery_pathway Cellular Delivery Pathway of LNP-Encapsulated siRNA lnp LNP-siRNA Complex cell_membrane Cell Membrane lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm risc_loading RISC Loading cytoplasm->risc_loading siRNA release risc Active RISC risc_loading->risc cleavage mRNA Cleavage risc->cleavage target_mrna Target mRNA target_mrna->cleavage

Caption: Pathway of LNP-mediated siRNA delivery and action.

References

optimizing the placement of LNA-A in aptamers for improved affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the placement of Locked Nucleic Acid (LNA) modifications in aptamers to enhance binding affinity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of incorporating LNA modifications into aptamers?

A1: The primary goal is to enhance the aptamer's properties, including higher binding affinity for its target, increased thermal stability, and improved resistance to nuclease degradation.[1][2] LNA is a nucleic acid analog with a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, which is favorable for forming stable duplexes.[3]

Q2: Where is the optimal placement for LNA-A modifications within an aptamer sequence to improve affinity?

A2: Generally, LNA modifications are best tolerated and most effective when placed in the stem regions of an aptamer's secondary structure.[2] These regions are typically double-stranded and crucial for maintaining the aptamer's overall three-dimensional shape. Introducing LNAs here can stabilize the structure without interfering with the target-binding domain.[1][4] Conversely, placing LNAs in loop or bulge regions, which are often directly involved in target recognition, can decrease or even abolish binding affinity.[2][5]

Q3: How many LNA modifications should be incorporated?

A3: There is no single answer, as the optimal number is aptamer-dependent. However, some general guidelines exist:

  • Avoid stretches of more than four consecutive LNA bases to prevent self-dimerization and overly tight hybridization.[6][7]

  • For a typical 18-mer oligonucleotide, a maximum of 7-8 LNA modifications is recommended.[7]

  • For a 40-mer aptamer, it is advisable not to exceed 15 LNA bases.[6]

Q4: How does LNA incorporation affect the melting temperature (Tm) of an aptamer?

A4: Each LNA modification significantly increases the melting temperature (Tm) of the duplex, typically by 2-6°C per LNA base.[6][7] This increased thermal stability is a key advantage of LNA modification.[1]

Q5: Can LNA modifications be introduced after the initial SELEX process?

A5: Yes, post-SELEX modification is a common strategy.[2][8] After identifying a promising aptamer sequence through SELEX, LNA can be rationally introduced to enhance its properties. This approach allows for targeted improvements in stability and affinity.[1][9] However, it's crucial to note that post-SELEX modifications may sometimes disrupt the aptamer's structure and function, so they should be introduced judiciously and validated experimentally.[10]

Troubleshooting Guide

Issue: My LNA-modified aptamer shows lower binding affinity than the unmodified version.

Potential Cause Troubleshooting Steps
Incorrect LNA Placement: LNA modifications in the binding loop or bulge regions can disrupt the aptamer's interaction with its target.[2][5] Solution: Redesign the aptamer with LNAs positioned in the stem regions. If the binding domain is not well-defined, perform a systematic scan, introducing LNAs at various positions to identify beneficial locations.
Structural Perturbation: Even in stem regions, LNA can alter the aptamer's global conformation, which may be critical for target recognition.[1] Solution: Use structural prediction software or experimental methods like Circular Dichroism (CD) spectroscopy to assess the structural impact of LNA modifications.
Over-modification: Too many LNA bases can make the aptamer overly rigid, preventing the necessary conformational changes for target binding.[9] Solution: Reduce the number of LNA modifications. Design a series of aptamers with a decreasing number of LNAs to find the optimal balance between stability and flexibility.

Issue: I'm observing aggregation or poor solubility of my LNA-modified aptamers.

Potential Cause Troubleshooting Steps
Self-Complementarity: Stretches of LNA bases can lead to strong self-dimerization or intramolecular hybridization, causing aggregation.[6][7] Solution: Analyze the sequence for potential LNA self-complementarity. Avoid placing multiple LNAs in close proximity, especially in sequences prone to forming hairpins or dimers.
Hydrophobic Interactions: While less common with standard nucleic acids, extensive modifications can sometimes lead to aggregation issues. Solution: Ensure proper buffer conditions (e.g., salt concentration, pH) during experiments. Consider including additives that reduce non-specific interactions if the problem persists.

Quantitative Data Summary

The following tables summarize the impact of LNA modifications on aptamer affinity and thermal stability from cited studies.

Table 1: Effect of LNA Placement on Dissociation Constant (Kd)

Aptamer TargetLNA PositionUnmodified Kd (nM)LNA-Modified Kd (nM)Fold Change in AffinityReference
AvidinSystematic replacement of A and G nucleotides--8.5-fold enhancement[4]
Staphylococcal Enterotoxin A (SEA)LNA13 (in silico guided)13 ± 2157 ± 39~12-fold decrease[8]
Staphylococcal Enterotoxin A (SEA)LNA14 (in silico guided)13 ± 274 ± 24~5.7-fold decrease[8]
Staphylococcal Enterotoxin A (SEA)LNA15 (in silico guided)13 ± 2143 ± 28~11-fold decrease[8]
Avidin2'-amino-LNA and LNA incorporation--8.5-fold increase[11]

Note: A decrease in Kd indicates an increase in affinity.

Table 2: Impact of LNA on Melting Temperature (Tm)

ModificationTm Increase per LNA (°C)Reference
General Guideline2 - 4[6][12]
General Guideline2 - 6[7]

Experimental Protocols

1. Protocol: Measuring Aptamer-Target Affinity using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the binding kinetics and affinity of LNA-modified aptamers.

  • Immobilization of the Target Protein:

    • Activate a sensor chip (e.g., CM5) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the LNA-modified aptamer in a suitable running buffer (e.g., HBS-EP+).

    • Inject the aptamer solutions over the target and reference surfaces at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove the bound aptamer.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

2. Protocol: Assessing Aptamer Structural Changes using Circular Dichroism (CD) Spectroscopy

This protocol helps in evaluating the secondary structure of LNA-modified aptamers.

  • Sample Preparation:

    • Prepare solutions of the unmodified and LNA-modified aptamers in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically in the micromolar range).

    • Use the same buffer as a blank for background correction.

  • Data Acquisition:

    • Use a CD spectropolarimeter to record the spectra, typically in the far-UV range (e.g., 200-320 nm).

    • Acquire spectra at a controlled temperature. A thermal melt can also be performed by monitoring the CD signal at a specific wavelength while ramping the temperature to determine the Tm.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the aptamer spectra.

    • Compare the CD spectra of the unmodified and LNA-modified aptamers. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure.

    • For thermal melt experiments, plot the CD signal versus temperature and fit the data to a suitable model to calculate the Tm.

Visualizations

experimental_workflow unmodified Unmodified Aptamer Sequence predict Predict Secondary Structure unmodified->predict design_lna Design LNA Modifications (Stem Regions) predict->design_lna synthesis Synthesize Unmodified & LNA-Aptamers design_lna->synthesis cd_spec Circular Dichroism (CD) Spectroscopy synthesis->cd_spec spr Surface Plasmon Resonance (SPR) synthesis->spr tm_analysis Thermal Melt Analysis cd_spec->tm_analysis affinity_analysis Affinity (Kd) Determination spr->affinity_analysis compare Compare Affinity & Stability tm_analysis->compare affinity_analysis->compare iterate Iterate Design (If Needed) compare->iterate iterate->design_lna

Caption: Workflow for LNA-Aptamer Optimization.

troubleshooting_flow start LNA-Aptamer Shows Lower Affinity check_placement Was LNA placed in loop or bulge regions? start->check_placement check_overmodification Are there >4 consecutive LNAs or high density? check_placement->check_overmodification No redesign_placement Redesign: Place LNA in stem regions check_placement->redesign_placement Yes check_structure Could the global structure be altered? check_overmodification->check_structure No reduce_lna Redesign: Reduce number of LNA modifications check_overmodification->reduce_lna Yes analyze_structure Perform CD spectroscopy to assess structure check_structure->analyze_structure Possibly

References

overcoming challenges in the enzymatic incorporation of LNA-A triphosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic incorporation of LNA-A triphosphates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments involving LNA-A triphosphate incorporation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of incorporating LNA-A into oligonucleotides?

Incorporating Locked Nucleic Acid (LNA) monomers, including LNA-A, into oligonucleotides offers several significant advantages. Due to the methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation, LNA-modified oligonucleotides exhibit:

  • Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of DNA/RNA duplexes, leading to enhanced hybridization affinity towards complementary strands.[1][2]

  • Enhanced Nuclease Resistance: The locked structure provides substantial protection against degradation by nucleases, increasing the biostability of the oligonucleotides.[2][3]

  • Improved Mismatch Discrimination: LNA-modified probes and primers can offer better specificity in distinguishing between perfectly matched and mismatched target sequences.[1]

Q2: Which DNA polymerases are recommended for incorporating LNA-A triphosphates?

Several thermostable DNA polymerases from the B-family have shown the ability to accept LNA nucleoside triphosphates as substrates. The most successful and frequently cited polymerases are:

  • KOD DNA Polymerase: This polymerase has been shown to be highly efficient in incorporating not only LNA-A but also other LNA nucleoside triphosphates (LNA-T, LNA-G, and LNA-5-methyl-C).[4][5][6] It can even incorporate multiple successive LNA nucleotides.[4][6]

  • Phusion High-Fidelity DNA Polymerase: This is another effective enzyme for the enzymatic synthesis of LNA-modified DNA strands.[1][3]

Other polymerases such as 9°North, Vent (exo-), and Taq have also been used, but their efficiency can be more sequence and context-dependent.[3]

Q3: Can LNA-A triphosphates be used in PCR?

Yes, PCR amplification using LNA-A triphosphate has been successfully demonstrated. KOD DNA polymerase, in particular, has been shown to be suitable for the PCR amplification of LNA-modified DNA duplexes.[5] However, it is important to optimize the reaction conditions, as high levels of LNA incorporation can sometimes lead to a decrease in amplification efficiency.[3]

Q4: How does the position of LNA-A in a primer affect its performance?

The position of an LNA monomer within a primer has a significant impact on its interaction with DNA polymerases and their proofreading exonuclease activities.

  • Near the 3'-end: An LNA residue at the penultimate (L-2) position can make the primer almost completely resistant to 3'→5' exonuclease activity.[7] However, an LNA modification at or very near the 3'-terminus can inhibit polymerase extension.[8]

  • Near the 5'-end: Placing LNA modifications near the 5' end of a primer can enhance its thermal stability without significantly interfering with polymerase activity, which can improve priming efficiency and reduce mispriming.[8]

Q5: Is it possible to incorporate multiple consecutive LNA-A nucleotides?

Incorporating successive LNA nucleotides can be challenging and is a known difficulty.[3][9] However, studies have shown that KOD DNA polymerase can incorporate up to 21 consecutive LNA nucleotides under specific conditions.[4][6] Phusion polymerase has also been used to incorporate up to eight contiguous LNA-A nucleotides.[1] The success of incorporating multiple LNA-A nucleotides is often sequence-dependent.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the enzymatic incorporation of LNA-A triphosphates.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Incorporation of LNA-A Inappropriate Polymerase: Not all DNA polymerases can efficiently accept LNA-A triphosphate as a substrate.Use a recommended polymerase known for LNA incorporation, such as KOD DNA Polymerase or Phusion High-Fidelity DNA Polymerase.[1][3][4][5][6]
Suboptimal Reaction Conditions: The concentration of LNA-A triphosphate, dNTPs, Mg²⁺, or the annealing temperature may not be optimal.Optimize the concentration of LNA-A triphosphate (typically in the micromolar range). Perform a Mg²⁺ titration, as the optimal concentration may differ from standard PCR. Optimize the annealing and extension temperatures and times.
Inhibitory LNA Position in Primer: If using an LNA-modified primer, the position of the LNA-A at or near the 3'-end can inhibit extension.[8]Redesign the primer to move the LNA-A modification away from the 3'-terminus, preferably towards the 5'-end.[8]
Primer-dimer Formation or Non-specific Amplification Low Annealing Temperature: The high affinity of LNA-containing primers can lead to non-specific binding at lower temperatures.Increase the annealing temperature in your PCR protocol. The increased Tm of LNA-modified primers allows for higher stringency.
Primer Design: The primer sequence may be prone to self-dimerization or off-target hybridization.Use primer design software that can account for the properties of LNA modifications to design primers with minimal secondary structures and off-target binding.
Stalling of Polymerase After a Few Incorporations Difficulty with Consecutive Incorporations: Polymerases may struggle to incorporate multiple LNA-A nucleotides in a row.[3][9]If multiple incorporations are required, use KOD DNA polymerase, which has shown better processivity with LNA triphosphates.[4][6] Consider altering the template sequence to avoid long stretches of the complementary base.
Presence of Secondary Structures: The template DNA may have stable secondary structures that are difficult for the polymerase to read through.Increase the extension temperature or add PCR enhancers like betaine (B1666868) or DMSO to the reaction mix to help destabilize secondary structures.
Reduced PCR Product Yield Decreased Amplification Efficiency: High levels of LNA incorporation can sometimes lower the overall efficiency of the PCR.[3]Reduce the ratio of LNA-A triphosphate to the natural dATP. Optimize the number of PCR cycles.
Exonuclease Activity: If using a proofreading polymerase, the 3'→5' exonuclease activity might be affected by the LNA-modified primer-template duplex.While LNA modifications generally increase nuclease resistance, the specific context can matter.[7] Ensure the use of a polymerase whose proofreading activity is compatible with LNA, like KOD.

Experimental Protocols & Data

Summary of Polymerase Performance with LNA-NTPs
PolymeraseLNA-NTPs IncorporatedKey FindingsReference(s)
KOD DNA Polymerase LNA-A, LNA-T, LNA-G, LNA-mCEfficient incorporation of single and multiple LNA nucleotides. Can incorporate up to 21 consecutive LNA nucleotides. Suitable for PCR of LNA-modified templates.[4][5][6]
Phusion High-Fidelity DNA Polymerase LNA-A, LNA-TEfficiently synthesizes LNA-modified DNA strands. Has been shown to incorporate up to eight contiguous LNA-A nucleotides.[1][3]
9°North DNA Polymerase LNA-A, LNA-TCapable of incorporating LNA triphosphates.[3]
Vent (exo-) DNA Polymerase LNA-A, LNA-TCapable of incorporating LNA triphosphates.[3]
Taq DNA Polymerase LNA-A, LNA-TCapable of incorporating LNA triphosphates.[3]
T7 RNA Polymerase LNA-ACan be used for the transcription of LNA-modified RNA.[3]
General Protocol for Primer Extension with LNA-A Triphosphate

This protocol is a general guideline and should be optimized for your specific template, primer, and polymerase.

  • Reaction Setup:

    • Prepare a reaction mix on ice. For a 20 µL reaction, a typical setup would be:

      • 1X Polymerase Buffer (as recommended by the manufacturer)

      • 2.5 µM Primer

      • 2.5 ng/µL DNA template

      • 0.25 mM each of dGTP, dCTP, dTTP

      • 0.25 mM LNA-A triphosphate

      • 0.2 units/µL KOD XL DNA Polymerase

      • Nuclease-free water to 20 µL

  • Thermocycling:

    • Initial Denaturation: 95°C for 1 minute.

    • 15-25 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing: 60°C for 35 seconds (optimize based on primer Tm).

      • Extension: 72°C for 5 minutes (adjust based on template length).

    • Final Hold: 4°C.

  • Analysis:

    • Quench the reaction with an excess of EDTA.

    • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_thermocycling Thermocycling cluster_analysis Analysis prep Prepare Reaction Mix: - Polymerase & Buffer - Template & Primer - dNTPs & LNA-A-TP denature1 Initial Denaturation (95°C) prep->denature1 cycle Cycling (15-25x) denature1->cycle denature2 Denaturation (95°C) cycle->denature2 start cycle hold Final Hold (4°C) cycle->hold end cycles anneal Annealing (60°C) denature2->anneal extend Extension (72°C) anneal->extend extend->cycle next cycle quench Quench Reaction (EDTA) hold->quench page Denaturing PAGE quench->page results Analyze Results page->results

Caption: General experimental workflow for LNA-A triphosphate incorporation.

troubleshooting_flowchart start Low or No LNA-A Incorporation q_polymerase Is the polymerase KOD or Phusion? start->q_polymerase a_polymerase Use a recommended polymerase q_polymerase->a_polymerase No q_conditions Are reaction conditions optimized? q_polymerase->q_conditions Yes success Problem Resolved a_polymerase->success a_conditions Optimize: - LNA-A-TP concentration - Mg²⁺ concentration - Temperatures q_conditions->a_conditions No q_primer Is LNA-A near the 3'-end of the primer? q_conditions->q_primer Yes a_conditions->success a_primer Redesign primer with LNA-A at 5'-end q_primer->a_primer Yes q_primer->success No a_primer->success

Caption: Troubleshooting logic for low LNA-A incorporation.

References

Technical Support Center: Ensuring the Integrity of 2'-O,4'-C-Methyleneadenosine (2',4'-BNA/LNA) Oligonucleotides In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O,4'-C-Methyleneadenosine (also known as 2',4'-Bridged Nucleic Acid or Locked Nucleic Acid - BNA/LNA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2',4'-BNA/LNA oligonucleotide degradation in vitro?

A1: The primary cause of degradation for all oligonucleotides, including those with 2',4'-BNA/LNA modifications, is enzymatic activity from nucleases.[1][2][3] Nucleases are ubiquitous enzymes found in common laboratory environments, including serum-containing cell culture media, cell lysates, and on skin and dust particles.[1] While 2',4'-BNA/LNA modifications significantly enhance resistance to nucleases compared to unmodified DNA and RNA, degradation can still occur, especially with high nuclease concentrations or prolonged incubation times.[4][5][6][7][8]

Q2: How do 2',4'-BNA/LNA modifications protect oligonucleotides from nuclease degradation?

A2: The methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar "locks" the sugar into a rigid N-type conformation.[4][9] This conformational rigidity makes it difficult for nucleases to bind and cleave the phosphodiester backbone, thus providing significant protection against both exonucleases (which degrade from the ends) and endonucleases (which cleave internally).[2][5][6]

Q3: Besides nucleases, what other factors can contribute to the degradation of my 2',4'-BNA/LNA oligos?

A3: While enzymatic degradation is the main concern, other factors can affect oligo stability:

  • Chemical Degradation: Exposure to acidic conditions (pH < 6.5) can lead to depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base (Adenine or Guanine) and the sugar.[10]

  • Physical Stress: Repeated freeze-thaw cycles can cause physical damage to the oligonucleotides.[11] Although oligos are relatively stable, it is best practice to aliquot them into smaller working volumes to minimize this.[12]

  • Photobleaching: For fluorescently labeled oligos, prolonged exposure to light can cause photobleaching of the dye, leading to loss of signal, though this does not affect the oligo's structural integrity.[13]

Q4: What is the best way to resuspend and store my 2',4'-BNA/LNA oligonucleotides?

A4: For optimal stability, follow these guidelines:

  • Resuspension: Resuspend your lyophilized oligos in a sterile, nuclease-free buffer with a slightly alkaline pH, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA).[14] The Tris buffer maintains a stable pH, and EDTA chelates divalent cations that are necessary cofactors for many nucleases.[15] Using sterile, nuclease-free water is a secondary option, but be aware that laboratory-grade water can be slightly acidic.

  • Long-Term Storage: For long-term storage, keep your oligos at -20°C or -80°C, either lyophilized or resuspended in TE buffer.[12][13][16] At -20°C, oligos are stable for at least two years.[13]

  • Short-Term Storage: For routine use, oligos can be stored at 4°C in TE buffer for up to a year.

Troubleshooting Guide

This guide addresses common problems researchers face with 2',4'-BNA/LNA oligo stability.

Problem Possible Cause(s) Recommended Solution(s)
Loss of experimental activity (e.g., reduced antisense knockdown, poor PCR amplification). 1. Nuclease Degradation: Contamination of reagents, cell culture media, or lab surfaces with nucleases.Action: Use nuclease-free water, buffers, and tips. Work in a dedicated clean area. For cell culture, use heat-inactivated serum and consider testing for mycoplasma contamination, which can be a source of nucleases.[15][17] Incorporate additional nuclease-resistant modifications, like phosphorothioate (B77711) (PS) bonds at the 3' and 5' ends.[2]
2. Incorrect Storage: Oligos stored in water at 4°C or room temperature for extended periods, or subjected to multiple freeze-thaw cycles.Action: Aliquot oligos upon receipt and store at -20°C or below in TE buffer.[12] Avoid repeated freezing and thawing of the main stock.[11]
3. Chemical Degradation: Resuspension or dilution in an acidic buffer.Action: Always use a buffered solution like TE (pH 7.5-8.0) for resuspension and storage.[10]
Smearing or multiple bands on a gel analysis of the oligo. 1. Nuclease Degradation: Partial degradation by endonucleases or exonucleases.Action: Perform a stability assay by incubating the oligo in the experimental medium (e.g., cell culture media with serum) for various time points and running the samples on a denaturing PAGE gel to visualize degradation products. Implement stricter aseptic and nuclease-free techniques.
2. Synthesis Impurities: Presence of shorter, failed sequences from the synthesis process.Action: If the smearing is present in the initial stock, consider re-purifying the oligonucleotide using methods like PAGE purification or HPLC.[14]
Inconsistent results between experimental replicates. 1. Variable Nuclease Contamination: Inconsistent levels of nuclease contamination between wells or tubes.Action: Prepare a master mix of reagents to ensure uniform distribution. Handle all samples with care to prevent contamination.
2. Pipetting Errors: Inaccurate pipetting of the concentrated oligo stock.Action: Ensure proper mixing of the oligo stock solution before taking an aliquot. Use calibrated pipettes and proper pipetting techniques.

Quantitative Data Summary

The stability of an oligonucleotide is significantly enhanced by chemical modifications. The following table summarizes the relative stability conferred by different modifications based on literature.

Oligonucleotide TypeKey ModificationsRelative Nuclease ResistanceKey Advantages
Unmodified DNANoneLow-
Unmodified RNANoneVery LowRNA is highly susceptible to RNases and autocatalysis.
Phosphorothioate (PS) DNAPhosphodiester backbone oxygen is replaced with sulfur.[2]MediumIncreased resistance to exonucleases and endonucleases.[2]
2'-O-Methyl (2'-OMe) RNAMethyl group at the 2'-hydroxyl position.[2]Medium-HighProvides good nuclease resistance.[2]
2',4'-BNA/LNA Methylene bridge between 2'-O and 4'-C.[4]High Excellent nuclease resistance and very high binding affinity to target RNA.[4][6][18]
2',4'-BNA/LNA with PS backbone Combination of 2',4'-BNA/LNA and phosphorothioate linkages.Very High The combination of modifications provides superior resistance to nuclease degradation.[8]

Experimental Protocols

Protocol 1: Standard Resuspension of 2',4'-BNA/LNA Oligonucleotides

Objective: To properly resuspend lyophilized oligonucleotides for optimal stability and concentration accuracy.

Materials:

  • Lyophilized 2',4'-BNA/LNA oligonucleotide

  • Sterile, nuclease-free TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and nuclease-free tips

Procedure:

  • Briefly centrifuge the tube containing the lyophilized oligo to ensure the pellet is at the bottom.

  • Refer to the technical data sheet provided by the manufacturer to find the amount of oligo (in nmoles).

  • To create a 100 µM stock solution, add a volume of TE buffer equal to the number of nmoles multiplied by 10 (e.g., for 25 nmoles of oligo, add 250 µL of TE buffer).

  • Vortex the tube for 15-30 seconds to ensure the oligo is completely dissolved.

  • Briefly centrifuge the tube again to collect the entire solution at the bottom.

  • Verify the concentration by measuring the absorbance at 260 nm (A260) on a spectrophotometer.

  • For long-term storage, create smaller working aliquots to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: In Vitro Stability Assay in Serum-Containing Medium

Objective: To assess the stability of a 2',4'-BNA/LNA oligonucleotide in a biologically relevant matrix.

Materials:

  • Resuspended 2',4'-BNA/LNA oligonucleotide (and controls, e.g., unmodified DNA)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Nuclease-free water

  • Incubator at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer (containing formamide)

  • Nucleic acid stain (e.g., SYBR Gold)

Procedure:

  • Prepare the test medium: cell culture medium supplemented with 10% FBS.

  • In separate nuclease-free tubes, add a fixed amount of the 2',4'-BNA/LNA oligo (e.g., 1 µg) to the test medium. Prepare enough tubes for each time point.

  • As a control, add the same amount of oligo to nuclease-free water.

  • Incubate the tubes at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one tube and immediately place it on ice or freeze it at -80°C to stop enzymatic degradation.

  • To analyze the samples, mix an equal volume of each time point sample with gel loading buffer.

  • Heat the samples at 95°C for 5 minutes to denature, then quick-chill on ice.

  • Load the samples onto a high-resolution denaturing PAGE gel (e.g., 15-20% acrylamide, 7M Urea). Include a lane with the oligo in nuclease-free water as an undegraded control.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with a nucleic acid stain and visualize using a gel documentation system. The disappearance of the full-length oligo band and the appearance of lower molecular weight smears over time indicate degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Oligo Degradation start Problem: Inconsistent or No Experimental Effect check_integrity Check Oligo Integrity on Gel start->check_integrity degradation_present Degradation Observed (Smear/No Band) check_integrity->degradation_present Yes no_degradation No Degradation (Sharp Band) check_integrity->no_degradation No review_handling Review Handling & Storage Protocol - Aliquoting? - Correct Buffer (TE)? - Storage Temp (-20C)? degradation_present->review_handling troubleshoot_exp Troubleshoot Other Experimental Parameters (e.g., concentration, delivery) no_degradation->troubleshoot_exp review_exp_setup Review Experimental Setup - Nuclease-free reagents? - Aseptic technique? - Mycoplasma test? review_handling->review_exp_setup implement_changes Implement Corrective Actions: - Use fresh aliquot - Use nuclease-free reagents - Improve technique review_exp_setup->implement_changes re_run_exp Re-run Experiment implement_changes->re_run_exp

Caption: A logical workflow for troubleshooting experiments where 2',4'-BNA/LNA oligo degradation is suspected.

StabilityAssayWorkflow Experimental Workflow for In Vitro Stability Assay start Prepare Oligo Stock (100 µM in TE Buffer) prepare_media Prepare Test Media (e.g., 10% Serum in DMEM) start->prepare_media setup_incubation Incubate Oligo in Test Media at 37°C prepare_media->setup_incubation timepoint_0 Time Point 0 hr setup_incubation->timepoint_0 timepoint_1 Time Point X hr setup_incubation->timepoint_1 timepoint_2 Time Point Y hr setup_incubation->timepoint_2 timepoint_3 Time Point Z hr setup_incubation->timepoint_3 stop_reaction Stop Reaction (Freeze at -80°C) timepoint_0->stop_reaction timepoint_1->stop_reaction timepoint_2->stop_reaction timepoint_3->stop_reaction denature Denature Samples (95°C with Loading Buffer) stop_reaction->denature page Run Denaturing PAGE denature->page visualize Stain and Visualize Gel page->visualize analyze Analyze Degradation Pattern visualize->analyze

Caption: A standard experimental workflow for assessing the stability of 2',4'-BNA/LNA oligos in vitro.

References

Technical Support Center: Troubleshooting Weak Signals with 2'-O,4'-C-Methyleneadenosine (2',4'-BNA/LNA) FISH Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak signals with 2'-O,4'-C-Methyleneadenosine (also known as Bridged Nucleic Acid or Locked Nucleic Acid - LNA) FISH probes.

Troubleshooting Guide: Weak or No Signal

Weak or absent fluorescent signals are a common issue in FISH experiments. The unique properties of 2',4'-BNA/LNA probes, such as their high binding affinity, require specific optimization.[1] This guide provides a systematic approach to identifying and resolving the root cause of weak signals.

Problem: Weak or No FISH Signal

Follow these steps to diagnose and resolve the issue. Start with the most likely causes and proceed sequentially.

Step 1: Verify Probe Integrity and Design

The quality and design of your 2',4'-BNA/LNA probe are critical for successful hybridization.

Question: Is my probe design optimal and is the probe intact?

Answer:

  • Probe Design: 2',4'-BNA/LNA probes have specific design considerations. Ideally, they should be 15-30 nucleotides in length.[2] Avoid stretches of three or more G's, and ensure the GC content is between 30-60%.[2] The melting temperature (Tm) should be optimized for your specific application. It's also crucial to avoid self-complementary regions that can lead to hairpin loop formation, reducing hybridization efficiency.[2]

  • Probe Integrity: Ensure your probe has been stored correctly at -20°C in the dark and has not been subjected to repeated freeze-thaw cycles.[3] Verify that the probe was not exposed to light for prolonged periods.[3][4]

Troubleshooting Workflow for Probe Issues

Start Weak Signal Detected Check_Design Review Probe Design (Length, GC%, Tm, Self-complementarity) Start->Check_Design Check_Integrity Assess Probe Integrity (Storage, Handling) Start->Check_Integrity Order_New_Probe Order New/Redesigned Probe Check_Design->Order_New_Probe Suboptimal Proceed Probe OK, Proceed to Step 2 Check_Design->Proceed Optimal Check_Integrity->Order_New_Probe Compromised Check_Integrity->Proceed Intact cluster_pre Pre-Hybridization cluster_hyb Hybridization cluster_post Post-Hybridization Sample_Prep Sample Preparation (e.g., FFPE deparaffinization, cell fixation) Pretreatment Pretreatment (e.g., Pepsin digestion) Sample_Prep->Pretreatment Denaturation Denaturation (Sample and Probe) Pretreatment->Denaturation Hybridization Hybridization (Overnight or short) Denaturation->Hybridization Post_Hyb_Wash Post-Hybridization Washes Hybridization->Post_Hyb_Wash Counterstain Counterstaining (e.g., DAPI) Post_Hyb_Wash->Counterstain Imaging Microscopy and Imaging Counterstain->Imaging Weak_Signal Weak/No Signal Check_Probe 1. Check Probe (Design & Integrity) Weak_Signal->Check_Probe Optimize_Hyb 2. Optimize Hybridization (Temp, Time, Conc.) Check_Probe->Optimize_Hyb If probe is OK Optimize_Denat_Wash 3. Optimize Denaturation & Washes Optimize_Hyb->Optimize_Denat_Wash If signal still weak Check_Sample_Prep 4. Review Sample Prep Optimize_Denat_Wash->Check_Sample_Prep If signal still weak Signal_Amp 5. Consider Signal Amplification Check_Sample_Prep->Signal_Amp If signal still weak Success Strong, Specific Signal Signal_Amp->Success

References

Validation & Comparative

Validating the Nuclease Resistance of 2'-O,4'-C-Methyleneadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid therapeutics, enhancing the stability of oligonucleotides against nuclease degradation is a paramount objective. The modification of nucleosides is a key strategy to achieve this, and among the most promising candidates is 2'-O,4'-C-Methyleneadenosine, a bridged nucleic acid (BNA) also known as locked nucleic acid (LNA) adenosine. This guide provides a comparative analysis of the nuclease resistance conferred by this modification, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Enhanced Stability in Serum: A Quantitative Comparison

The stability of oligonucleotides in a biological milieu is a critical determinant of their therapeutic efficacy. Serum, rich in various nucleases, provides a stringent in vitro model to assess this stability. The half-life (t½) of an oligonucleotide in serum is a key metric for its resistance to degradation.

A comparative study of different chemically modified oligonucleotides in human serum highlights the superior stability of LNA-modified oligonucleotides. While unmodified DNA is rapidly degraded, the incorporation of LNA modifications significantly extends the oligonucleotide's lifespan.[1]

Oligonucleotide ModificationHalf-life (t½) in Human Serum
Unmodified DNA~1.5 hours[1]
Phosphorothioate (B77711) (PS)~10 hours[1]
2'-O-Methyl (2'-OMe) Gapmer~12 hours[1]
LNA/DNA Gapmer (2',4'-BNA) ~15 hours [1]

Table 1: Comparative half-lives of various modified oligonucleotides in human serum. The data demonstrates the significant increase in stability imparted by the this compound (LNA) modification compared to other common modifications.

Further research into advanced BNA analogues, such as 2',4'-BNA(NC), has shown even more remarkable resistance to nuclease degradation, reportedly surpassing that of phosphorothioate analogues.[2] However, comprehensive quantitative data for a direct comparison in a tabular format remains an area of ongoing research.

Resistance to Specific Nucleases

Beyond serum stability, it is crucial to understand how modifications perform against specific types of nucleases, such as 3'-exonucleases, which are prevalent in biological systems. Snake venom phosphodiesterase (SVPDE) is a commonly used 3'-exonuclease in in vitro assays to assess the stability of the 3'-end of an oligonucleotide.

Experimental Protocols

To facilitate the validation of nuclease resistance in your own research, detailed methodologies for key experiments are provided below.

Protocol 1: Serum Stability Assay

This protocol outlines the procedure to determine the half-life of modified oligonucleotides in serum.

Materials:

  • Modified oligonucleotide of interest (e.g., containing this compound)

  • Control oligonucleotides (unmodified, phosphorothioate, etc.)

  • Human or Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Gel loading buffer (containing a denaturant like formamide (B127407) or urea)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Imaging system for gel visualization and quantification

Procedure:

  • Oligonucleotide Preparation: Dissolve the test and control oligonucleotides in nuclease-free water to a stock concentration of 20 µM.

  • Incubation: In separate microcentrifuge tubes, mix 10 µL of each oligonucleotide solution with 90 µL of serum (to a final oligonucleotide concentration of 2 µM in 90% serum).

  • Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), take an aliquot (e.g., 10 µL) from each tube and immediately mix it with an equal volume of gel loading buffer to stop the enzymatic degradation. Store the samples at -20°C until analysis.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea). Run the gel according to standard procedures to separate the intact oligonucleotide from its degradation products.

  • Visualization and Quantification: Stain the gel with a suitable nucleic acid stain and visualize it using a gel imaging system. Quantify the band intensity of the intact oligonucleotide for each time point.

  • Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time. The data can be fitted to a one-phase decay model to calculate the half-life (t½) of the oligonucleotide.

Protocol 2: 3'-Exonuclease (SVPDE) Assay

This protocol details the steps to assess the stability of oligonucleotides against a specific 3'-exonuclease.

Materials:

  • Modified and control oligonucleotides

  • Snake Venom Phosphodiesterase (SVPDE)

  • SVPDE reaction buffer (typically includes Tris-HCl, MgCl2)

  • Nuclease-free water

  • Gel loading buffer

  • PAGE system

  • Gel staining solution

  • Imaging system

Procedure:

  • Oligonucleotide Preparation: Prepare oligonucleotide solutions as described in the serum stability assay protocol.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration), SVPDE reaction buffer, and nuclease-free water.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of SVPDE to each tube. A control reaction without the enzyme should be included.

  • Incubation and Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and stop the reaction by adding gel loading buffer.

  • Analysis: Analyze the samples by denaturing PAGE as described previously to visualize the degradation of the oligonucleotide over time. The rate of disappearance of the full-length oligonucleotide band is indicative of its stability against the 3'-exonuclease.

Experimental Workflow and Degradation Pathway

The process of evaluating nuclease resistance and the subsequent degradation of an oligonucleotide can be visualized as a clear workflow.

Nuclease_Resistance_Workflow cluster_prep Preparation cluster_assay Nuclease Assay cluster_analysis Analysis cluster_degradation Degradation Pathway Oligo Oligonucleotide Synthesis (with this compound) Incubation Incubation with Nucleases (Serum or Specific Enzyme) Oligo->Incubation Controls Control Oligonucleotides (Unmodified, PS, 2'-OMe) Controls->Incubation Timepoints Sample Collection at Time Points Incubation->Timepoints FullLength Intact Oligonucleotide PAGE Denaturing PAGE Timepoints->PAGE Quant Gel Imaging & Quantification PAGE->Quant Calc Half-life Calculation Quant->Calc Fragments Degraded Fragments FullLength->Fragments Exo/Endonuclease Cleavage Nucs Mononucleotides Fragments->Nucs Further Degradation

Experimental workflow for assessing oligonucleotide nuclease resistance.

This diagram illustrates the key stages of the experimental process, from the preparation of modified and control oligonucleotides to the final analysis of their degradation profiles. The degradation pathway depicts the enzymatic cleavage of the intact oligonucleotide into smaller fragments and ultimately into mononucleotides.

References

Unlocking Antisense Potency: A Comparative Guide to 2'-O,4'-C-Methyleneadenosine (LNA) and 2'-O-Methyl Adenosine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modification is paramount. This guide provides a detailed, data-driven comparison of two prominent 2'-ribose modifications: 2'-O,4'-C-Methyleneadenosine, a cornerstone of Locked Nucleic Acid (LNA) technology, and the widely utilized 2'-O-methyl (2'-O-Me) adenosine (B11128). By examining their impact on binding affinity, nuclease resistance, potency, and potential toxicities, this document aims to equip scientists with the critical information needed to select the optimal chemistry for their antisense applications.

The therapeutic efficacy of antisense oligonucleotides hinges on their ability to bind to a target RNA with high affinity and specificity, resist degradation by cellular nucleases, and effectively recruit machinery to silence the target gene, often through RNase H-mediated cleavage. Chemical modifications to the sugar-phosphate backbone and nucleobases of ASOs are essential for achieving these desired pharmacological properties. Among the most impactful modifications are those at the 2' position of the ribose sugar.

This compound is a bridged nucleic acid (BNA) where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" C3'-endo conformation pre-organizes the ASO for binding to its RNA target, leading to a significant increase in binding affinity.[1][2][3] 2'-O-methyl adenosine, a second-generation modification, involves the addition of a methyl group to the 2'-hydroxyl of the ribose. This modification also enhances binding affinity and nuclease resistance, albeit to a lesser extent than LNA.[4][5]

This guide will delve into the quantitative differences between these two critical modifications, presenting experimental data in easily digestible formats and providing the methodologies behind the findings.

Comparative Performance Data

The following tables summarize the key performance characteristics of ASOs modified with LNA versus 2'-O-Me. The data is compiled from various studies to provide a comprehensive overview.

Table 1: Binding Affinity to Complementary RNA

Higher melting temperature (Tm) indicates stronger binding affinity. The change in Tm per modification (ΔTm) is a key metric for comparing the impact of different chemistries.

ModificationΔTm per Modification (°C)Reference
2'-O,4'-C-Methylene (LNA)+1.5 to +5.2[1][4][6]
2'-O-methyl (2'-O-Me)< +1.0[4]

Note: The specific ΔTm can vary depending on the sequence context and the number of modifications.

Table 2: In Vitro Antisense Potency

IC50 values represent the concentration of an ASO required to achieve 50% inhibition of target gene expression. Lower IC50 values indicate higher potency.

Target GeneASO DesignLNA IC50 (nM)2'-O-Me IC50 (nM)Fold DifferenceReference
Vanilloid Receptor 1 (VR1)Gapmer0.4~220550x more potent[7][8]
TRADDGapmer1.6 - 35>60Variable, LNA generally more potent[9]
Table 3: Nuclease Resistance

Nuclease resistance is often measured by the half-life (t1/2) of the oligonucleotide in serum or tissue homogenates.

ASO DesignLNA Half-life (t1/2) in human serum2'-O-Me Half-life (t1/2) in human serumReference
Chimeric Gapmer~15 hours~12 hours[4]

Note: A related bridged nucleic acid, 2'-O,4'-C-ethylene-bridged nucleic acid (ENA), has been shown to be even more nuclease-resistant than LNA.[6][10]

Mechanism of Action and Structural Differences

The enhanced potency of LNA-modified ASOs is primarily attributed to their rigid, pre-organized structure, which minimizes the entropic penalty of hybridization. The following diagrams illustrate the mechanism of action and the structural distinctions between these modifications.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Antisense Oligonucleotide (ASO) mRNA mRNA ASO->mRNA Hybridization ASO_mRNA_complex ASO:mRNA Duplex ASO->ASO_mRNA_complex pre-mRNA pre-mRNA pre-mRNA->mRNA Splicing mRNA->ASO_mRNA_complex Translation Translation mRNA->Translation RNaseH RNase H ASO_mRNA_complex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein No Protein Synthesis Cleavage->No_Protein Protein Protein Translation->Protein

Caption: General mechanism of action for RNase H-dependent antisense oligonucleotides.

cluster_LNA This compound (LNA) cluster_2OMe 2'-O-methyl adenosine LNA_structure LNA_text Methylene bridge locks the ribose in a C3'-endo (N-type) conformation, increasing binding affinity. OMe_structure OMe_text Methyl group at the 2' position provides modest increase in affinity and nuclease resistance.

Caption: Structural comparison of LNA and 2'-O-methyl adenosine modifications.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical methodologies used in the characterization of LNA and 2'-O-Me modified ASOs.

Determination of Melting Temperature (Tm)

Objective: To measure the thermal stability of the duplex formed between an ASO and its complementary RNA target.

Protocol:

  • ASOs and their complementary RNA oligonucleotides are synthesized and purified.

  • The oligonucleotides are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Equal molar amounts of the ASO and its RNA complement are mixed.

  • The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to allow for annealing.

  • UV absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) using a spectrophotometer equipped with a temperature controller.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, calculated from the first derivative of the melting curve.

In Vitro Antisense Activity Assay (IC50 Determination)

Objective: To quantify the potency of ASOs in reducing the expression of a target gene in a cell-based assay.

Protocol:

  • Cells expressing the target gene of interest (e.g., bEND cells for TRADD mRNA or cells transfected to express VR1) are seeded in multi-well plates.[7][9]

  • The following day, cells are transfected with varying concentrations of the ASO using a transfection reagent such as Lipofectin.[9]

  • A mismatch control oligonucleotide is used as a negative control.

  • After a specified incubation period (e.g., 24-48 hours), total RNA is harvested from the cells.

  • The level of the target mRNA is quantified using a method such as quantitative real-time PCR (qRT-PCR) or a northern blot.

  • The mRNA levels are normalized to a housekeeping gene (e.g., GAPDH).

  • The IC50 value is calculated by plotting the percentage of target mRNA reduction against the ASO concentration and fitting the data to a dose-response curve.[7]

Nuclease Stability Assay

Objective: To assess the resistance of ASOs to degradation by nucleases present in biological fluids.

Protocol:

  • The ASO is incubated in human serum or a cell extract at 37°C.[4]

  • Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • The reaction is quenched, for example, by adding a solution of EDTA and formamide.

  • The integrity of the ASO is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or capillary gel electrophoresis.[9]

  • The amount of full-length, intact ASO at each time point is quantified.

  • The half-life (t1/2) is calculated by plotting the percentage of intact ASO versus time and fitting the data to a first-order exponential decay curve.[4]

Discussion and Considerations

The data consistently demonstrates that LNA modifications confer superior binding affinity and, in many cases, significantly higher antisense potency compared to 2'-O-Me modifications.[4][7] The increased affinity of LNA allows for the design of shorter, more potent ASOs. The enhanced nuclease resistance of both modifications, particularly LNA, contributes to a longer duration of action in vivo.[4]

However, the high potency of LNA-modified ASOs can be associated with an increased risk of hepatotoxicity.[2][9] This toxicity has been linked to certain sequence motifs and the overall design of the ASO.[2] Therefore, while LNA offers a substantial potency advantage, careful sequence selection and ASO design are crucial to mitigate potential off-target effects and toxicity. The 2'-O-Me modification, while less potent, often presents a more favorable safety profile.[5]

The choice between this compound (LNA) and 2'-O-methyl adenosine will ultimately depend on the specific therapeutic application, the target, and the desired balance between potency and safety. For targets requiring exceptionally high affinity or for steric-blocking applications, LNA may be the preferred choice. For applications where a wider therapeutic window is critical, 2'-O-Me may be more suitable. The ongoing development of novel BNA chemistries, such as constrained ethyl (cEt) and ENA, continues to expand the toolkit for designing safer and more effective antisense therapies.[6][11]

References

comparing LNA-A with ethylene bridged nucleic acids (ENA) for in vivo stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, selecting the appropriate chemical modification is paramount to achieving in vivo efficacy. Among the most promising modifications, Locked Nucleic Acid (LNA) and Ethylene (B1197577) Bridged Nucleic Acid (ENA) have garnered significant attention for their ability to enhance stability and target affinity. This guide provides an objective comparison of LNA and ENA, focusing on their in vivo stability, supported by experimental data, detailed protocols, and illustrative diagrams.

At a Glance: LNA vs. ENA In Vivo Stability

Ethylene Bridged Nucleic Acid (ENA) demonstrates significantly higher resistance to nuclease degradation compared to Locked Nucleic Acid (LNA), a critical factor for in vivo applications. Experimental data indicates that ENA oligonucleotides can be up to 80 times more resistant to nucleases than their LNA counterparts.[1][2] This enhanced stability translates to a longer half-life in biological systems, potentially leading to more sustained therapeutic effects.

FeatureLocked Nucleic Acid (LNA)Ethylene Bridged Nucleic Acid (ENA)Reference
Nuclease Resistance HighExceptionally High (approx. 80x > LNA)[1][2]
Binding Affinity (RNA) Very HighHigh (ΔTm = +5°C per modification)[2][3][4]
In Vivo Half-life EnhancedExpected to be longer than LNA[5]
Reported Toxicity Can cause hepatotoxicity at high dosesLess data available, but enhanced stability may allow for lower, less toxic doses[6]

Delving Deeper: The Structural Advantage of ENA

Both LNA and ENA are bicyclic nucleic acid analogues where the ribose sugar is "locked" into a specific conformation, which increases binding affinity to complementary RNA strands.[2][3][4] The key difference lies in the bridge connecting the 2'-oxygen and the 4'-carbon of the ribose. LNA employs a methylene (B1212753) bridge (-CH2-), while ENA utilizes a longer ethylene bridge (-CH2-CH2-).[1][2] This seemingly small structural change in ENA results in a more rigid structure that offers superior protection against enzymatic degradation by nucleases.

Experimental Evidence: Nuclease Resistance Showdown

A key study directly comparing the nuclease resistance of ENA and LNA oligonucleotides found that ENA was approximately 400 times more resistant than natural DNA and 80 times more resistant than LNA.[1][2] This remarkable stability is a significant advantage for in vivo applications where oligonucleotides are exposed to a variety of nucleases in plasma and tissues.

Experimental Protocols

To provide a framework for researchers looking to evaluate the in vivo stability of modified oligonucleotides, below are detailed methodologies for key experiments.

Serum Stability Assay

This in vitro assay provides a preliminary assessment of oligonucleotide stability in a biologically relevant fluid.

Objective: To determine the degradation rate of LNA and ENA modified oligonucleotides in the presence of serum nucleases.

Materials:

  • LNA and ENA modified oligonucleotides

  • Control unmodified DNA or RNA oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Urea-Polyacrylamide Gel Electrophoresis (PAGE) system

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Imaging system

Procedure:

  • Prepare solutions of LNA, ENA, and control oligonucleotides at a concentration of 1 µM in PBS.

  • Incubate the oligonucleotide solutions with 50-90% serum at 37°C.[7]

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Stop the degradation reaction by adding a chelating agent like EDTA or by immediately freezing the samples.

  • Mix the collected aliquots with a gel loading buffer containing a denaturant (e.g., formamide).

  • Run the samples on a denaturing urea-PAGE gel to separate the intact oligonucleotide from its degradation products.

  • Stain the gel and visualize the bands using an appropriate imaging system.

  • Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point to determine the degradation rate.

Pharmacokinetic Study in Animal Models

This in vivo experiment provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the oligonucleotides.

Objective: To evaluate the pharmacokinetic profiles of LNA and ENA modified oligonucleotides in a relevant animal model (e.g., mouse or rat).

Materials:

  • LNA and ENA modified oligonucleotides, often labeled with a detectable marker (e.g., a fluorescent dye or radiolabel).

  • Saline or other appropriate vehicle for administration.

  • Animal model (e.g., C57BL/6 mice).

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).

  • Tissue homogenization equipment.

  • Analytical method for quantifying the oligonucleotide in plasma and tissues (e.g., qPCR, ELISA, or liquid chromatography-mass spectrometry).

Procedure:

  • Administer the labeled LNA or ENA oligonucleotide to the animals via the desired route (e.g., intravenous, subcutaneous).

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr).

  • Process the blood to separate plasma.

  • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, spleen).

  • Homogenize the tissue samples.

  • Extract the oligonucleotide from the plasma and tissue homogenates.

  • Quantify the concentration of the oligonucleotide in each sample using the chosen analytical method.

  • Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[8][9]

Visualizing the Workflow

To better understand the process of comparing LNA and ENA for in vivo stability, the following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for comparing LNA and ENA in vivo stability.

Conclusion

The available evidence strongly suggests that Ethylene Bridged Nucleic Acid (ENA) offers superior in vivo stability compared to Locked Nucleic Acid (LNA) due to its significantly enhanced resistance to nuclease degradation. This makes ENA a highly attractive candidate for the development of potent and durable oligonucleotide therapeutics. However, it is crucial for researchers to conduct head-to-head comparative studies, following rigorous experimental protocols as outlined in this guide, to determine the optimal modification strategy for their specific application. Factors such as target accessibility, potential off-target effects, and the specific delivery modality will also play a critical role in the final selection process.

References

A Head-to-Head Battle of High-Affinity Nucleoside Analogs: 2'-O,4'-C-Methyleneadenosine vs. 2'-F-ANA in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modification is paramount. The careful selection of these modifications dictates the potency, durability, and safety of an ASO. Among the plethora of available options, 2'-O,4'-C-Methyleneadenosine (also known as Locked Nucleic Acid or LNA) and 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) have emerged as leading candidates, both offering significant advantages over first-generation ASOs. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the rational design of next-generation ASO-based drugs.

This comprehensive analysis delves into the critical performance metrics of ASOs incorporating either this compound or 2'-F-ANA, including binding affinity, nuclease resistance, RNase H activation, in vitro and in vivo efficacy, and toxicity profiles. All quantitative data are summarized in clear, comparative tables, and detailed experimental methodologies are provided for key cited experiments.

Key Performance Attributes at a Glance

PropertyThis compound (2',4'-BNA/LNA)2'-F-ANAKey Advantage
Binding Affinity (Tm) Exceptionally High (ΔTm > +3°C per modification)[1]High (ΔTm ≈ +1.5°C per modification)[1]2',4'-BNA/LNA
Nuclease Resistance Immensely High[2]Significantly Enhanced[1]2',4'-BNA/LNA
RNase H Activation Tolerated in gapmer designsSupports RNase H activity[1][3]2'-F-ANA (as a standalone modification)
In Vitro Efficacy Potent gene silencing[4]Potent, long-lasting gene silencing[1][5]Both show high efficacy
In Vivo Efficacy Potent gene silencing in animal models[4][6]Efficient and persistent gene silencing[1][7]Both show high efficacy
Toxicity Profile Potential for hepatotoxicity[8][9]Generally well-tolerated, though some toxicity observed at high doses[10][11]2'-F-ANA appears to have a wider therapeutic window

Deeper Dive into Performance Metrics

Binding Affinity: A Tale of Two Conformations

The remarkable binding affinity of 2',4'-BNA/LNA to complementary RNA is its hallmark feature. The methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon locks the ribose ring in a C3'-endo (North-type) conformation, which is ideal for A-form duplexes like DNA/RNA hybrids. This pre-organization of the sugar moiety results in a significant increase in the melting temperature (Tm) of the ASO-mRNA duplex, with each LNA modification contributing an increase of over 3°C.[1]

2'-F-ANA, while also a high-affinity modification, confers a more modest increase in Tm of approximately 1.5°C per modification.[1] The fluorine atom at the 2' position in the arabino configuration favors an O4'-endo (East-type) pucker, which is more DNA-like.[12][13] This still leads to a substantial enhancement in thermal stability compared to unmodified DNA.[1][14]

Table 1: Comparison of Melting Temperatures (Tm) of ASO:RNA Duplexes

ASO ModificationΔTm per modification (°C)Reference
This compound (LNA)> +3.0[1][1]
2'-F-ANA~ +1.5[1][1]
Unmodified DNABaseline-
Nuclease Resistance: Standing Strong Against Degradation

Both modifications significantly enhance the resistance of ASOs to degradation by endo- and exonucleases, a critical factor for in vivo applications. 2',4'-BNA/LNA provides exceptionally high resistance to nuclease-mediated degradation.[2] Similarly, 2'-F-ANA modification, particularly when combined with a phosphorothioate (B77711) (PS) backbone, renders oligonucleotides more than 20-fold more stable against 3'-exonuclease hydrolysis compared to PS-DNA.[1] This increased stability contributes to a longer duration of action in vivo.[1][7]

The RNase H Question: Activating the Cellular Machinery

A key mechanism of action for many ASOs is the recruitment of RNase H to cleave the target mRNA. Herein lies a crucial difference between the two modifications when used uniformly. While 2'-F-ANA/RNA duplexes are substrates for RNase H, fully modified LNA ASOs are not.[1][3] The rigid C3'-endo conformation of LNA is thought to distort the duplex in a way that prevents RNase H recognition. To overcome this, LNA is typically incorporated into "gapmer" ASO designs, where a central block of DNA or other RNase H-competent monomers is flanked by LNA "wings" that provide high affinity and nuclease resistance.

Conversely, 2'-F-ANA's more DNA-like conformation allows the ASO/RNA duplex to be readily recognized and cleaved by RNase H.[1][3][14] This makes 2'-F-ANA a versatile modification that can be used more extensively throughout the ASO sequence without ablating RNase H activity. In fact, chimeras of 2'-F-ANA and DNA have been shown to be superior in mediating RNase H cleavage compared to PS-DNA alone.[1]

RNase_H_Activation cluster_ASO Antisense Oligonucleotide (ASO) cluster_mRNA Target mRNA cluster_RNaseH RNase H cluster_Cleavage mRNA Cleavage ASO ASO mRNA mRNA ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA RNaseH->Cleaved_mRNA Cleavage

Figure 1: RNase H-mediated cleavage of target mRNA by an ASO.

Efficacy: Potent Silencing In Vitro and In Vivo

Both 2',4'-BNA/LNA and 2'-F-ANA have demonstrated high potency in downregulating target gene expression in both cell culture and animal models.[1][4][5][6]

Studies directly comparing chimeric PS-2'F-ANA-DNA ASOs to PS-DNA ASOs targeting the c-MYB protooncogene showed that the 2'-F-ANA containing oligonucleotides achieved over 90% knockdown of mRNA and protein expression at 20% of the dose required for the PS-DNA.[1] Furthermore, the silencing effect of the 2'-F-ANA ASOs was more persistent, lasting for at least 4 days after a single administration.[1][5]

ASOs incorporating 2',4'-BNA/LNA also exhibit potent gene silencing effects. For instance, gapmer ASOs with LNA modifications have shown efficient target reduction in vitro and in vivo.[4]

In_Vitro_Workflow Cells Plate Cells in Culture ASO_Treatment Treat with ASO (2',4'-BNA or 2'-F-ANA) Cells->ASO_Treatment Incubation Incubate for 24-72h ASO_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analyze Gene Expression (qPCR, Western Blot) Harvest->Analysis Results Determine Target Knockdown Analysis->Results

Figure 2: A generalized workflow for in vitro ASO efficacy testing.

Toxicity: A Critical Consideration

While high affinity is desirable for potency, it can also lead to off-target effects and toxicity. ASOs containing 2',4'-BNA/LNA have been associated with a higher propensity for hepatotoxicity in animal studies.[8][9] This toxicity is thought to be related to the high binding affinity leading to promiscuous off-target binding and RNase H-dependent degradation of unintended transcripts.[8]

In contrast, 2'-F-ANA modifications are generally considered to have a more favorable toxicity profile.[10] While some studies have reported toxicity with 2'-F-modified ASOs, particularly at high doses, they appear to have a wider therapeutic window compared to LNA-containing ASOs.[11] It is important to note that the sequence of the ASO also plays a significant role in its toxicity profile, independent of the chemical modifications.

Table 2: Summary of In Vivo Performance and Toxicity

ParameterThis compound (LNA)2'-F-ANA
In Vivo Potency HighHigh
Duration of Action LongLong
Observed Toxicity Hepatotoxicity (elevated ALT/AST, liver necrosis)[8][9][15]Generally well-tolerated; some hepatotoxicity at high doses[11]
Toxicity Mechanism RNase H1-dependent off-target effects[8]Not fully elucidated, may involve protein binding[11]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this comparison.

Thermal Melting (Tm) Studies

UV thermal melting studies are conducted to determine the thermal stability of the ASO:RNA duplex.

  • Oligonucleotides (ASO and complementary RNA) are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • The absorbance of the solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 °C/min).

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, typically calculated from the first derivative of the melting curve.

Nuclease Resistance Assay

This assay evaluates the stability of ASOs in the presence of nucleases.

  • The ASO is incubated in a solution containing a nuclease, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or S1 nuclease (for endonuclease activity), at a constant temperature (e.g., 37°C).

  • Aliquots are taken at various time points and the reaction is quenched.

  • The amount of intact ASO remaining is quantified using methods like HPLC or gel electrophoresis.

In Vitro Gene Silencing Assay

This experiment assesses the ability of an ASO to reduce the expression of a target gene in cultured cells.

  • Cells expressing the target gene are seeded in multi-well plates.

  • The cells are then treated with the ASO, either through unassisted uptake (gymnosis) or using a transfection reagent.

  • After a defined incubation period (e.g., 24-72 hours), the cells are harvested.

  • The levels of the target mRNA are quantified using quantitative real-time PCR (qPCR) and/or the levels of the target protein are quantified using Western blotting.

In Vivo Efficacy and Toxicity Studies

These studies evaluate the performance and safety of ASOs in animal models.

  • Animals (e.g., mice) are administered the ASO, typically via subcutaneous or intravenous injection.

  • At various time points after administration, tissues of interest (e.g., liver) are collected to measure the level of the target mRNA and/or protein.

  • Blood samples are collected to measure markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Tissues may also be subjected to histopathological examination to assess for any cellular damage.

Conclusion: A Strategic Choice Based on Therapeutic Goals

Both this compound (LNA) and 2'-F-ANA are powerful second-generation modifications that significantly enhance the therapeutic potential of antisense oligonucleotides.

  • 2',4'-BNA/LNA offers unparalleled binding affinity, making it an excellent choice for applications where extremely high potency is required. However, its potential for hepatotoxicity necessitates careful ASO sequence selection and design, often employing a gapmer strategy to mitigate risks.

  • 2'-F-ANA provides a compelling balance of high binding affinity, robust nuclease resistance, and direct RNase H activation, all while generally exhibiting a more favorable safety profile. This makes it a versatile and attractive option for a broad range of antisense applications.

The optimal choice between these two advanced modifications will ultimately depend on the specific therapeutic target, the desired potency and duration of effect, and the acceptable safety margin for the intended indication. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the rational design of safe and effective ASO-based therapies.

References

LNA-A Modified Oligonucleotides and Hepatotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for hepatotoxicity is a critical aspect of evaluating antisense oligonucleotide (ASO) therapeutics. This guide provides an objective comparison of Locked Nucleic Acid (LNA)-A modified oligonucleotides with other chemistries, focusing on their hepatotoxic profiles and the experimental methodologies used for assessment.

While LNA modifications can enhance the potency of antisense oligonucleotides, they have also been associated with a significant risk of hepatotoxicity.[1][2][3] This toxicity is a critical consideration in the development of LNA-based therapeutics and has prompted extensive research into its underlying mechanisms and predictive assessment. In contrast, other modifications, such as 2'-O-methoxyethyl (MOE), often exhibit a more favorable safety profile in terms of liver function.[1][2]

Comparative Hepatotoxicity: LNA vs. MOE ASOs

Studies directly comparing LNA-modified ASOs with their MOE counterparts have consistently demonstrated a higher incidence of liver-related adverse effects with LNA chemistries. This is often observed through elevated serum transaminase levels, increased liver weight, and histopathological evidence of hepatocellular injury.[1][2]

ParameterLNA-modified ASOs2'-O-methoxyethyl (MOE) ASOs
Potency (Target mRNA Reduction) Up to 5-fold higher than MOE ASOs for some targets.[1][2]Generally lower potency compared to LNA ASOs.[1][2]
Hepatotoxicity Profound hepatotoxicity observed, including elevated serum transaminases (ALT, AST) and increased liver weights.[1][2]Generally well-tolerated with transaminase levels remaining within the normal range.[1][2]
Therapeutic Index Potentially decreased due to the significant risk of hepatotoxicity.[1]Generally higher due to a better safety profile.[1]
Dose-Dependent Toxicity Clear dose-dependent hepatotoxicity observed.[1]Minimal to no dose-dependent hepatotoxicity at therapeutic concentrations.[1]
Sequence-Dependent Toxicity Toxicity can be influenced by specific sequence motifs (e.g., TCC, TGC).[3][4][5][6]Less prone to sequence-specific hepatotoxicity.

Mechanisms of LNA-A Oligonucleotide Hepatotoxicity

The hepatotoxicity of LNA-A modified oligonucleotides is believed to be multifactorial and not solely dependent on the intended antisense mechanism of action. Key contributing factors include:

  • RNase H1-Dependent Off-Target Effects: High-affinity LNA ASOs can promiscuously bind to and promote the degradation of unintended, very long pre-mRNA transcripts by RNase H1.[7][8][9] This widespread off-target RNA reduction is a significant contributor to cellular stress and toxicity.

  • Sequence-Specific Motifs: Certain trinucleotide motifs, such as TCC and TGC, have been identified as being overrepresented in hepatotoxic LNA ASO sequences.[3][4][5][6] These motifs may enhance binding to hepatocellular proteins, leading to the activation of stress pathways like p53 and NRF2.[4][5][6]

  • Apoptosis Induction: LNA ASOs have been shown to induce apoptosis in hepatocytes both in vitro and in vivo, contributing to liver injury.[2]

The following diagram illustrates a proposed signaling pathway for LNA-A oligonucleotide-induced hepatotoxicity:

Hepatotoxicity_Pathway cluster_0 Hepatocyte LNA_ASO LNA-A Modified ASO RNaseH1 RNase H1 LNA_ASO->RNaseH1 Promiscuous Activation Protein_Binding Binding to Hepatocellular Proteins LNA_ASO->Protein_Binding Sequence Motifs (TCC, TGC) Off_Target_RNA Long pre-mRNAs (Off-target) RNaseH1->Off_Target_RNA Degradation Stress_Pathways Activation of Stress Pathways (p53, NRF2) Off_Target_RNA->Stress_Pathways Protein_Binding->Stress_Pathways Apoptosis Apoptosis Stress_Pathways->Apoptosis Hepatotoxicity Hepatotoxicity (Elevated ALT/AST) Apoptosis->Hepatotoxicity

Proposed signaling pathway for LNA-A oligonucleotide-induced hepatotoxicity.

Experimental Protocols for Assessing Hepatotoxicity

A combination of in vivo and in vitro models is crucial for a comprehensive assessment of LNA-A oligonucleotide hepatotoxicity.

In Vivo Assessment

Rodent models, particularly mice, are considered a sensitive species for evaluating the hepatotoxic potential of LNA-modified ASOs.[3][4][5][6][10]

Typical Experimental Workflow:

InVivo_Workflow Animal_Model Select Animal Model (e.g., C57BL/6 mice) Dosing Administer LNA ASO (e.g., subcutaneous or intravenous) Animal_Model->Dosing Monitoring Monitor Body Weight and Clinical Signs Dosing->Monitoring Blood_Collection Collect Blood Samples (e.g., retro-orbital) Monitoring->Blood_Collection Necropsy Perform Necropsy and Collect Tissues Monitoring->Necropsy Serum_Analysis Measure Serum Transaminases (ALT, AST) Blood_Collection->Serum_Analysis Organ_Weight Measure Liver Weight Necropsy->Organ_Weight Histopathology Histopathological Evaluation of Liver Tissue (H&E staining) Necropsy->Histopathology Target_Knockdown Measure Target mRNA Reduction in Liver (qPCR) Necropsy->Target_Knockdown

Typical in vivo workflow for assessing LNA ASO hepatotoxicity.

Key Parameters Measured:

  • Serum Transaminases: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver injury.[1][2][11]

  • Organ Weights: An increase in liver weight can be indicative of hepatotoxicity.[1][2]

  • Histopathology: Microscopic examination of liver tissue can reveal hepatocellular necrosis, inflammation, and other signs of damage.[1][2][11]

  • Body Weight: A decrease in body weight can be a general indicator of toxicity.[1][2]

In Vitro Assessment

Predictive in vitro assays using primary hepatocytes are valuable tools for the early screening and prioritization of LNA ASO candidates.[10][12][13][14][15] These assays can recapitulate the hepatotoxic profiles observed in vivo.[12][15]

Methodology:

  • Cell Culture: Freshly isolated primary hepatocytes (mouse or human) are cultured.[10][12][13][14][15]

  • Oligonucleotide Treatment: LNA ASOs are added to the culture medium for a specified duration (e.g., 2-3 days) via gymnotic delivery (without transfection reagents).[12][15]

  • Cytotoxicity Assessment:

    • Lactate Dehydrogenase (LDH) Release: An increase in extracellular LDH indicates loss of cell membrane integrity.[12][15]

    • Intracellular ATP Levels: A reduction in ATP levels reflects mitochondrial dysfunction and decreased cell viability.[12][15]

    • Glutathione (GSH) Levels: A decrease in intracellular GSH suggests oxidative stress.[12][15]

  • Biomarker Analysis:

    • miR-122 Release: An increase in miR-122 in the cell culture supernatant can serve as a sensitive and specific biomarker for hepatotoxicity.[12][15]

The following diagram outlines the logical relationship of endpoints in an in vitro hepatotoxicity assay:

InVitro_Endpoints LNA_ASO_Treatment LNA ASO Treatment (Gymnotic Delivery) Cellular_Stress Cellular Stress LNA_ASO_Treatment->Cellular_Stress Hepatocyte_Culture Primary Hepatocyte Culture Hepatocyte_Culture->LNA_ASO_Treatment Membrane_Damage Membrane Damage Cellular_Stress->Membrane_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction LDH_Release Increased LDH Release Membrane_Damage->LDH_Release miR122_Release Increased miR-122 Release Membrane_Damage->miR122_Release ATP_Depletion Decreased ATP Levels Mitochondrial_Dysfunction->ATP_Depletion

Logical relationship of endpoints in an in vitro hepatotoxicity assay.

Conclusion

The enhanced potency of LNA-A modified oligonucleotides comes with a notable risk of hepatotoxicity, a factor that must be carefully managed in drug development. A thorough understanding of the underlying mechanisms, including RNase H1-dependent off-target effects and the influence of specific sequence motifs, is essential for designing safer and more effective LNA-based therapies. The use of robust in vivo and predictive in vitro assays is critical for the early identification and mitigation of hepatotoxic liabilities, ultimately facilitating the development of LNA ASOs with an improved therapeutic index.

References

Validating On-Target Engagement for 2'-O,4'-C-Methyleneadenosine Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of on-target engagement is a cornerstone of modern drug development, ensuring that a therapeutic agent interacts with its intended molecular target to elicit a desired pharmacological effect. This is particularly critical for novel therapeutic modalities such as those incorporating 2'-O,4'-C-Methyleneadenosine, a conformationally locked nucleic acid (LNA) analog. This guide provides a comparative overview of the key methodologies used to validate the on-target engagement of LNA-containing therapeutics, primarily in the context of antisense oligonucleotides (ASOs), and contrasts them with alternative oligonucleotide chemistries.

The Central Role of this compound in Therapeutics

This compound, a type of LNA, is a synthetic nucleotide analog where the ribose sugar is conformationally restricted by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the sugar into an N-type conformation, which is optimal for binding to complementary RNA strands. The incorporation of LNA monomers, including this compound, into antisense oligonucleotides (ASOs) confers several advantageous properties, including enhanced binding affinity for the target RNA, increased nuclease resistance, and improved in vivo potency. The primary mechanism of action for LNA-containing ASOs is to bind to a specific mRNA sequence, leading to the degradation of the mRNA through the action of RNase H, thereby preventing the synthesis of a disease-causing protein.

Comparative Analysis of On-Target Engagement Validation Methods

The confirmation of direct binding to the intended RNA target and the subsequent downstream biological effects are paramount. A variety of biochemical, biophysical, and cell-based assays are employed to rigorously validate on-target engagement. Below is a comparative summary of these methods.

Method Principle Key Parameters Measured Throughput Advantages Limitations
Biochemical Assays
Thermal Shift Assay (e.g., UV melting)Measures the change in the melting temperature (Tm) of the oligonucleotide-RNA duplex upon binding.ΔTmLow to MediumDirect measure of binding affinity and stability.Requires purified components; may not fully recapitulate cellular conditions.
Nuclease Protection AssayAssesses the ability of the therapeutic to protect the target RNA from degradation by nucleases.Percentage of protected RNALow to MediumProvides evidence of direct binding and steric hindrance.Indirect measure of affinity; requires handling of nucleases.
Biophysical Assays
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the therapeutic to its target.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowProvides a complete thermodynamic profile of the interaction.[1]Requires relatively large amounts of pure sample; low throughput.[2]
Surface Plasmon Resonance (SPR)Detects changes in the refractive index at the surface of a sensor chip as the therapeutic binds to the immobilized target.Association rate (ka), dissociation rate (kd), and binding affinity (Kd).MediumReal-time, label-free analysis of binding kinetics.[3][4]Requires immobilization of one binding partner, which may affect its conformation.
Cell-Based Assays
Reporter Gene AssayQuantifies the activity of a reporter gene (e.g., luciferase) whose expression is dependent on the target RNA.IC50/EC50, level of reporter protein/mRNA.HighMeasures the functional consequence of target engagement in a cellular context.[5][6][7][8]Can be influenced by off-target effects; may not directly measure binding.
RT-qPCRMeasures the level of the target mRNA in cells treated with the therapeutic.Percent knockdown of target mRNA.HighDirect measure of the intended biological outcome (mRNA degradation).Does not directly measure binding affinity; can be affected by cellular uptake and stability.
Western BlotMeasures the level of the target protein in cells treated with the therapeutic.Percent reduction of target protein.MediumConfirms the downstream consequence of mRNA targeting.Semi-quantitative; labor-intensive compared to RT-qPCR.
Cellular Thermal Shift Assay (CETSA)Measures the change in the thermal stability of the target protein-RNA complex in cells upon therapeutic binding.Thermal shift (ΔTm)Medium to HighAllows for the assessment of target engagement in a native cellular environment.Indirectly measures binding to the RNA target by assessing the stability of the resulting protein.
In Vivo Validation
Animal ModelsAdministration of the therapeutic to animal models of disease to assess efficacy and target modulation.Reduction in target mRNA/protein in tissues, phenotypic improvement.LowProvides the most physiologically relevant assessment of on-target activity and therapeutic potential.[9][10][11][12]Complex, expensive, and low throughput; species differences can be a factor.

Comparison with Alternative Oligonucleotide Chemistries

While LNA-modified oligonucleotides offer high affinity and potency, other chemical modifications are also employed to enhance the therapeutic properties of ASOs. The choice of chemistry can influence the validation strategy and the interpretation of results.

Oligonucleotide Chemistry Key Features On-Target Validation Considerations
This compound (LNA) High binding affinity, high nuclease resistance, potent RNase H activation.[13]Strong and stable duplex formation is readily detectable by thermal shift, SPR, and ITC. Potent knockdown in cellular assays is expected.
2'-O-Methoxyethyl (2'-O-MOE) Good binding affinity and nuclease resistance, well-tolerated safety profile.[3][14][15]On-target effects are readily quantifiable by RT-qPCR and Western blot. Biophysical methods are suitable for characterizing binding.
Phosphorodiamidate Morpholino Oligomers (PMOs) Uncharged backbone, high nuclease resistance, steric blocking mechanism (no RNase H activation).[16][17][18][19]Validation focuses on functional outcomes like exon skipping (measured by RT-PCR) or translation inhibition (measured by Western blot or reporter assays), rather than mRNA degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of on-target engagement studies.

Isothermal Titration Calorimetry (ITC) for LNA ASO-RNA Interaction

Objective: To determine the thermodynamic parameters of the binding between an LNA-containing ASO and its target RNA.

Methodology:

  • Prepare solutions of the LNA ASO and the target RNA in a suitable buffer (e.g., phosphate-buffered saline). The concentrations should be accurately determined.

  • Load the target RNA into the sample cell of the ITC instrument and the LNA ASO into the injection syringe.

  • Perform a series of injections of the LNA ASO into the sample cell while monitoring the heat changes.

  • Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association and dissociation rate constants for the interaction between an LNA ASO and its target RNA.

Methodology:

  • Immobilize a biotinylated version of the target RNA onto a streptavidin-coated SPR sensor chip.

  • Flow a series of concentrations of the LNA ASO over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • After the association phase, flow buffer over the chip to monitor the dissociation of the ASO from the RNA.

  • Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).[3][4]

Cellular Reporter Gene Assay

Objective: To quantify the functional activity of an LNA ASO in reducing the expression of a target gene in living cells.

Methodology:

  • Construct a reporter plasmid containing a reporter gene (e.g., luciferase) with the target sequence for the LNA ASO in its 3' untranslated region (UTR).

  • Transfect cells with the reporter plasmid.

  • Treat the transfected cells with a range of concentrations of the LNA ASO.

  • After a suitable incubation period, lyse the cells and measure the activity of the reporter protein.

  • Calculate the IC50 value, which represents the concentration of the ASO that causes a 50% reduction in reporter activity.[5][6][7][8]

Visualizing the Validation Workflow

OnTargetValidationWorkflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_in_vivo In Vivo ITC Isothermal Titration Calorimetry (ITC) Reporter Reporter Gene Assay ITC->Reporter SPR Surface Plasmon Resonance (SPR) SPR->Reporter TSA Thermal Shift Assay TSA->Reporter qPCR RT-qPCR Reporter->qPCR Confirm mRNA Knockdown WB Western Blot qPCR->WB Confirm Protein Reduction Animal Animal Models WB->Animal Assess Efficacy & Phenotype Therapeutic This compound Therapeutic Therapeutic->ITC Binding Thermodynamics Therapeutic->SPR Binding Kinetics Therapeutic->TSA Binding Stability

Signaling Pathway of LNA ASO Action

LNA_ASO_Mechanism LNA_ASO LNA ASO Target_mRNA Target mRNA LNA_ASO->Target_mRNA Hybridization RNase_H RNase H Target_mRNA->RNase_H Recruitment Ribosome Ribosome Target_mRNA->Ribosome Translation Degraded_mRNA Degraded mRNA Fragments RNase_H->Degraded_mRNA Cleavage Protein Disease Protein Ribosome->Protein Synthesis Degraded_mRNA->Protein Inhibition of Synthesis

References

LNA-A vs. Unlocked Nucleic Acid (UNA): A Comparative Analysis of Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of modified nucleic acids is critical in the design of oligonucleotides for therapeutic and diagnostic applications. Among the myriad of available modifications, Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA) represent two contrasting approaches to modulating duplex stability. This guide provides an objective comparison of LNA-A and UNA on duplex stability, supported by experimental data, detailed methodologies, and visualizations to aid in the selection of the appropriate modification for specific research needs.

Executive Summary

Locked Nucleic Acid (LNA) is a conformationally restricted nucleic acid analog that significantly enhances the stability of duplexes, while Unlocked Nucleic Acid (UNA) is a flexible analog that generally destabilizes duplexes. These opposing characteristics make them valuable tools for fine-tuning the binding affinity and specificity of oligonucleotides. This guide presents a comparative analysis of the adenosine (B11128) versions of these modifications, LNA-A and UNA-A, focusing on their impact on the thermal stability of nucleic acid duplexes.

Structural Differences

The fundamental difference between LNA and UNA lies in the modification of the ribose sugar moiety.

  • LNA (Locked Nucleic Acid): An LNA nucleotide contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1] This bridge "locks" the sugar in a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes.[1] This pre-organized structure reduces the entropic penalty of hybridization, leading to a significant increase in thermal stability.[2][3]

  • UNA (Unlocked Nucleic Acid): In contrast, UNA possesses an acyclic sugar mimic where the C2'-C3' bond of the ribose ring is cleaved.[4][5] This modification imparts high conformational flexibility to the nucleotide, which generally leads to a decrease in duplex stability.[5]

G cluster_0 LNA-A Structure cluster_1 UNA-A Structure LNA_structure LNA_caption Figure 1: LNA-A with a methylene bridge locking the ribose ring. UNA_structure UNA_caption Figure 2: UNA-A with a cleaved ribose ring providing flexibility. G start Start with Solid Support deprotection 1. Deprotection: Remove 5'-DMT group start->deprotection coupling 2. Coupling: Add next phosphoramidite deprotection->coupling capping 3. Capping: Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Stabilize phosphite (B83602) triester capping->oxidation repeat Repeat for desired length oxidation->repeat Continue chain elongation cleavage 5. Cleavage & Deprotection: Release from support and remove all protecting groups oxidation->cleavage Final cycle repeat->deprotection purification 6. Purification (HPLC) cleavage->purification final_product Final Modified Oligonucleotide purification->final_product G cluster_workflow Experimental Workflow prep Sample Preparation: Anneal complementary strands in buffer instrument Instrumentation: UV-Vis Spectrophotometer with temperature control prep->instrument measurement Measurement: Monitor Absorbance (260 nm) with increasing temperature instrument->measurement analysis Data Analysis: Determine Tm from melting curve Calculate thermodynamic parameters measurement->analysis

References

Unlocking Precision: A Comparative Guide to 2'-O,4'-C-Methyleneadenosine (LNA) Probes for Mismatch Discrimination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of molecular diagnostics and therapeutics, the ability to distinguish single nucleotide variations with high fidelity is paramount. 2'-O,4'-C-Methyleneadenosine probes, a key member of the Locked Nucleic Acid (LNA) family of nucleotide analogues, offer a powerful solution for enhanced mismatch discrimination. This guide provides an objective comparison of LNA probe performance against conventional DNA probes and other alternatives, supported by experimental data and detailed protocols.

The core advantage of LNA probes lies in their rigid conformation, conferred by the methylene (B1212753) bridge between the 2'-O and 4'-C positions of the ribose sugar.[1] This "locked" structure pre-organizes the probe for A-form duplex formation, leading to a significant increase in thermal stability (melting temperature, Tm) when hybridized to a complementary DNA or RNA target.[2][3] More critically for diagnostic applications, this enhanced affinity amplifies the destabilizing effect of a single nucleotide mismatch, resulting in a larger Tm difference (ΔTm) between perfectly matched and mismatched duplexes compared to traditional DNA probes.[2][4] This superior mismatch discrimination is the cornerstone of their utility in applications such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and in situ hybridization.[1][5]

Performance Comparison: LNA Probes vs. DNA Probes

The enhanced discriminatory power of LNA probes is evident in their thermodynamic properties. The incorporation of LNA bases into an oligonucleotide probe significantly increases its binding affinity for the target sequence, which is reflected in a higher melting temperature (Tm).[6] This increased stability is coupled with a greater penalty for mismatched base pairs.

Probe TypeTargetTm (°C) - Perfect MatchTm (°C) - Single MismatchΔTm (°C)Reference
DNADNA54.051.03.0 (hypothetical data based on typical values)
LNADNA72.060.012.0 (hypothetical data based on typical values)
DNARNA60.056.04.0[7] (hypothetical data based on typical values)
LNARNA78.064.014.0[7] (hypothetical data based on typical values)

Table 1: Illustrative Comparison of Melting Temperatures (Tm) for DNA and LNA Probes. The data presented are hypothetical and serve to illustrate the typical performance differences observed in experimental settings. The actual Tm values are sequence-dependent.

The thermodynamic basis for this improved discrimination lies in the favorable enthalpic changes and less unfavorable entropic losses upon duplex formation with LNA probes.[6] The pre-organized structure of LNA reduces the entropic penalty of hybridization.[6]

Alternatives to this compound Probes

While LNA probes offer exceptional performance, other nucleic acid analogues and methodologies are also employed for mismatch discrimination.

  • Peptide Nucleic Acids (PNA): PNA possesses a neutral backbone, leading to strong binding to DNA and RNA targets, independent of salt concentration. They exhibit excellent mismatch discrimination.

  • Bridged Nucleic Acids (BNA): LNA is a subset of the broader BNA category. Other BNA variants, such as 2',4'-BNANC, have been developed and show comparable or even superior properties, including high nuclease resistance.[3][8]

  • Minor Groove Binders (MGB): Conjugating a minor groove binder to a DNA probe increases its Tm, allowing for the use of shorter probes, which inherently have better mismatch discrimination.

  • Enzyme-assisted methods: Techniques like ligase chain reaction (LCR) and certain exonuclease-based assays exploit the high selectivity of enzymes to distinguish between perfectly matched and mismatched substrates.[9]

Experimental Protocols

Thermal Melting (Tm) Analysis

This is a fundamental technique to assess the stability of a nucleic acid duplex and the degree of mismatch discrimination.

Protocol:

  • Sample Preparation: Anneal the LNA or DNA probe with the complementary and mismatched target oligonucleotides in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-visible spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the peak of the first derivative of the melting curve. The difference in Tm between the perfectly matched and mismatched duplexes (ΔTm) provides a measure of mismatch discrimination.[2]

Allele-Specific PCR

This method utilizes primers containing LNA bases to selectively amplify one allele over another.

Protocol:

  • Primer Design: Design allele-specific primers with an LNA base at or near the 3'-end, corresponding to the SNP site.[5] A mismatch at this position will significantly inhibit the extension by DNA polymerase.

  • PCR Reaction: Set up a standard PCR reaction containing the allele-specific LNA primer, a common reverse primer, DNA template, dNTPs, and a suitable DNA polymerase.

  • Thermal Cycling: Perform PCR with an annealing temperature optimized to allow for efficient amplification of the perfectly matched template while minimizing amplification of the mismatched template.

  • Analysis: Analyze the PCR products by gel electrophoresis or real-time PCR to determine the presence or absence of the specific allele.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for evaluating mismatch discrimination and the principle of LNA-enhanced allele-specific PCR.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis probe LNA/DNA Probe annealing Annealing probe->annealing target_pm Perfect Match Target target_pm->annealing target_mm Mismatch Target target_mm->annealing tm_analysis Thermal Melting Analysis annealing->tm_analysis melting_curve Melting Curve tm_analysis->melting_curve delta_tm Calculate ΔTm melting_curve->delta_tm allele_specific_pcr cluster_match Perfect Match cluster_mismatch Mismatch template_match DNA Template (Allele A) primer_match LNA Primer (Allele A) template_match->primer_match Hybridization extension Polymerase Extension primer_match->extension amplification Successful Amplification extension->amplification template_mismatch DNA Template (Allele G) primer_mismatch LNA Primer (Allele A) template_mismatch->primer_mismatch Mismatched Hybridization no_extension Inhibited Extension primer_mismatch->no_extension no_amplification No/Low Amplification no_extension->no_amplification

References

performance comparison of LNA-A in different oligonucleotide formats (mixmers vs gapmers)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotides, the choice between LNA-A mixmer and gapmer formats is a critical one. This guide provides an objective comparison of their performance characteristics, supported by experimental data, to inform your selection for therapeutic and research applications.

Locked Nucleic Acid (LNA) modifications dramatically enhance the binding affinity and nuclease resistance of oligonucleotides, making them powerful tools for modulating gene expression. The strategic placement of these LNA monomers in either a "mixmer" or "gapmer" design dictates the oligonucleotide's mechanism of action and ultimately its performance. This guide dissects these differences to provide a clear understanding of which format is best suited for your specific needs.

At a Glance: Key Performance Differences

Performance MetricLNA-A GapmersLNA-A MixmersKey Takeaway
Primary Mechanism RNase H-mediated cleavage of target RNASteric hindrance of translation or splicingGapmers actively degrade the target RNA, while mixmers physically block molecular processes.
RNase H Activation Yes (requires a central DNA gap of ~6-10 nt)[1][2][3]Generally no[1][3][4]This is the most significant functional distinction between the two formats.
Binding Affinity (Tm) Very High (ΔTm of +2 to +8°C per LNA)[5][6]Very High (ΔTm of +2 to +8°C per LNA)[5][6]Both formats exhibit exceptionally strong and specific binding to their RNA targets.
Nuclease Resistance High, particularly with LNA "wings"[1][3][5]High[1][7]Both formats offer significantly improved stability over unmodified oligonucleotides.
In Vitro Potency Can be extremely high (sub-nanomolar IC50)[8][9]Potency is application-dependent (e.g., splice modulation, miRNA inhibition)[7][10]Gapmers often demonstrate superior potency for straightforward mRNA knockdown.
Specificity High, with good mismatch discrimination[4][11]High, with good mismatch discrimination[10]The high binding affinity of LNA in both formats contributes to excellent specificity.
Toxicity Profile Can be associated with hepatotoxicity in some sequences[12]Design can be optimized for a favorable safety profile[12]The toxicity can be sequence and design-dependent, requiring careful evaluation.

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action: The Fundamental Divide

The defining difference between LNA-A gapmers and mixmers lies in their interaction with RNase H, an enzyme that degrades the RNA strand of an RNA:DNA duplex.

  • LNA-A Gapmers: These are designed with a central "gap" of DNA or phosphorothioate (B77711) DNA nucleotides, flanked by LNA-modified "wings".[][14] This structure is a potent recruiter of RNase H, which recognizes the DNA:RNA hybrid and cleaves the target RNA, leading to its degradation and subsequent gene silencing.[1][3][14] A DNA gap of at least 6-8 nucleotides is generally required for efficient RNase H activity.[1][3]

  • LNA-A Mixmers: In this format, LNA and DNA (or other modified) nucleotides are interspersed throughout the oligonucleotide.[1][14] This design does not typically create a sufficient DNA-like stretch to activate RNase H.[1][3][4] Instead, their high-affinity binding to a target RNA sequence results in steric hindrance, which can be leveraged to modulate biological processes such as inhibiting miRNA activity, correcting alternative splicing, or blocking translation initiation.[7][10]

cluster_gapmer LNA-A Gapmer Mechanism cluster_mixmer LNA-A Mixmer Mechanism Gapmer LNA-DNA-LNA Gapmer Hybrid_G Gapmer:mRNA Hybrid Gapmer->Hybrid_G TargetRNA_G Target mRNA TargetRNA_G->Hybrid_G RNaseH RNase H Hybrid_G->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Degradation_G mRNA Degradation Cleavage->Degradation_G Silencing_G Gene Silencing Degradation_G->Silencing_G Mixmer LNA-DNA Mixmer Hybrid_M Mixmer:RNA Hybrid Mixmer->Hybrid_M TargetRNA_M Target RNA (e.g., mRNA, pre-mRNA, miRNA) TargetRNA_M->Hybrid_M Blockage Steric Blockade Hybrid_M->Blockage causes Outcome Modulation of Splicing / Inhibition of Translation / miRNA Inhibition Blockage->Outcome

Figure 1. Mechanisms of action for LNA-A gapmers and mixmers.
Binding Affinity and Specificity

Both LNA-A gapmers and mixmers exhibit exceptionally high binding affinity for their complementary RNA targets. The "locked" sugar conformation of LNA dramatically increases the thermal stability (Tm) of the oligonucleotide duplex, with each LNA modification contributing an increase of 2-8°C.[5][6] This allows for the design of shorter oligonucleotides that still maintain potent binding.

This high affinity is also the basis for their excellent specificity. Both formats can effectively discriminate against mismatched sequences, often with a single nucleotide mismatch significantly reducing binding and activity.[10][11]

Nuclease Resistance and Stability

The incorporation of LNA nucleotides significantly enhances the resistance of oligonucleotides to degradation by endo- and exonucleases.[1][5][15] Studies have shown that LNA-modified oligonucleotides, particularly those with LNA at the 3' and 5' ends (as in gapmers), are substantially more stable in serum compared to unmodified DNA or even phosphorothioate oligonucleotides.[1][3] This increased stability translates to a longer half-life in vitro and in vivo.

In Vivo and In Vitro Efficacy

The choice between a gapmer and a mixmer often comes down to the desired biological outcome.

  • Gapmers for Gene Knockdown: For applications requiring the direct reduction of a target RNA level, LNA gapmers are typically the more potent option. Their ability to catalytically degrade multiple RNA targets via RNase H recruitment can lead to profound and long-lasting gene silencing.[8][16] Studies have reported IC50 values in the sub-nanomolar range for LNA gapmers in cell culture.[8][9]

  • Mixmers for Functional Modulation: Mixmers excel in applications where simply blocking a molecular interaction is sufficient. For example, LNA/DNA mixmers have been successfully used to correct aberrant splicing in diseases like Spinal Muscular Atrophy (SMA) by blocking splicing silencer sites.[10] They are also highly effective as antimiRs, sterically hindering the binding of a microRNA to its target mRNA.

Experimental Protocols

RNase H Cleavage Assay

This assay is fundamental for confirming the mechanism of action of LNA gapmers.

  • Reaction Setup: A synthetic target RNA is incubated with the LNA oligonucleotide (gapmer or mixmer) in the presence of RNase H enzyme and a suitable buffer (e.g., containing MgCl2).

  • Incubation: The reaction is typically incubated at 37°C for a specified period (e.g., 15-60 minutes).

  • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.

  • Interpretation: Cleavage of the target RNA into smaller fragments in the presence of the gapmer and RNase H confirms activity. The absence of cleavage with a mixmer or in the absence of the enzyme serves as a negative control.[2][3]

cluster_workflow RNase H Cleavage Assay Workflow Start Start: RNA Target + LNA Oligo Incubate Incubate with RNase H at 37°C Start->Incubate Stop Stop Reaction (e.g., EDTA) Incubate->Stop Analyze Analyze by Gel Electrophoresis Stop->Analyze Result_Gapmer Result (Gapmer): Cleavage Products Observed Analyze->Result_Gapmer Result_Mixmer Result (Mixmer): No Cleavage Analyze->Result_Mixmer

Figure 2. Workflow for a typical RNase H cleavage assay.
Cell-Based Potency Assay (e.g., for mRNA knockdown)

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere.

  • Transfection: Transfect the cells with varying concentrations of the LNA oligonucleotide using a suitable transfection reagent. For some cell types, unassisted delivery ("gymnotic" delivery) is possible due to the properties of LNA.[16][17]

  • Incubation: Incubate the cells for a period sufficient to observe an effect on the target RNA or protein (typically 24-72 hours).

  • Analysis: Harvest the cells and extract RNA or protein. Quantify the target RNA levels using RT-qPCR or protein levels using Western blotting or ELISA.

  • Data Interpretation: Determine the IC50 value, which is the concentration of the oligonucleotide required to achieve 50% inhibition of the target gene expression.[8]

Conclusion

The choice between LNA-A mixmers and gapmers is dictated by the intended application. For robust knockdown of a target RNA, the RNase H-mediated degradation mechanism of LNA-A gapmers offers exceptional potency. For applications requiring the modulation of RNA function through steric hindrance, such as splice-switching or miRNA inhibition, LNA-A mixmers provide a highly specific and effective solution. Both formats benefit from the core advantages of LNA technology: superior binding affinity, enhanced specificity, and high nuclease resistance, making them invaluable tools in modern molecular biology and drug development.

References

Validating the Specificity and Selectivity of LNA-A Modified Aptamers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of binding specificity and selectivity is a critical step in the development of aptamer-based therapeutics and diagnostics. This guide provides an objective comparison of Locked Nucleic Acid (LNA)-modified aptamers with other alternatives, supported by experimental data and detailed methodologies.

LNA-modified aptamers are a class of synthetic oligonucleotides that exhibit enhanced stability and binding affinity due to the incorporation of LNA monomers, which "lock" the ribose ring in a C3'-endo conformation. This modification increases the thermal stability of duplexes and can improve resistance to nuclease degradation, properties that are highly desirable for in vivo applications.[1][2][3] However, it is crucial to rigorously validate that these modifications do not compromise, and ideally enhance, the specificity and selectivity of the aptamer for its intended target.

Comparative Analysis of Aptamer Performance

The decision to use LNA-A modified aptamers should be based on a thorough evaluation of their performance against other aptamer types. The following table summarizes key performance parameters, providing a comparative overview.

Aptamer TypeTarget Affinity (Kd)Specificity (Target vs. Non-Target Binding)Nuclease ResistanceThermal Stability (Tm)Reference
DNA Aptamer Variable (pM to µM)High, dependent on selectionLowModerate[4]
RNA Aptamer Generally higher than DNA (pM to nM)High, dependent on selectionVery LowModerate[3]
2'-O-Methyl RNA Aptamer Similar to RNAHighIncreasedIncreased[3]
2'-Fluoro RNA Aptamer Similar to RNAHighIncreasedIncreased[3]
LNA-A Modified Aptamer Can be similar to or slightly lower than unmodified counterparts, but context-dependent.[5][6]High, LNA modification can improve mismatch discrimination.[1]HighSignificantly Increased[2][7][1][2][5][6][7]

Experimental Protocols for Specificity and Selectivity Validation

Rigorous validation of aptamer specificity and selectivity is paramount. Below are detailed protocols for key experiments commonly employed in this process.

Electrophoretic Mobility Shift Assay (EMSA) for Specificity

EMSA is a fundamental technique to assess the binding of an aptamer to its target and to evaluate its cross-reactivity with non-target molecules.

Protocol:

  • Preparation of Binding Reactions:

    • Label the 5' end of the LNA-A modified aptamer with a radioactive (e.g., ³²P) or fluorescent probe.

    • In separate tubes, incubate a fixed concentration of the labeled aptamer with increasing concentrations of the target protein.

    • In parallel, set up reactions with non-target proteins (negative controls) at the same concentrations. A common negative control is a protein with similar size and pI to the target.

    • Include a reaction with no protein as a negative control for aptamer mobility.

  • Incubation: Incubate the reactions at room temperature or 37°C for 30-60 minutes to allow for binding equilibrium to be reached.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation.

  • Visualization:

    • For radiolabeled aptamers, expose the gel to a phosphor screen and visualize using a phosphorimager.

    • For fluorescently labeled aptamers, visualize the gel using a fluorescence scanner.

  • Analysis: A shift in the mobility of the labeled aptamer in the presence of the target protein indicates binding. The absence of a shift with non-target proteins demonstrates specificity.

Surface Plasmon Resonance (SPR) for Quantitative Specificity Analysis

SPR provides real-time, label-free quantitative analysis of binding kinetics and affinity, making it a powerful tool for specificity validation.

Protocol:

  • Chip Preparation:

    • Immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

    • In a separate flow cell, immobilize a non-target protein as a reference surface.

  • Binding Analysis:

    • Inject a series of concentrations of the LNA-A modified aptamer over the target and reference flow cells at a constant flow rate.

    • Record the sensorgrams, which show the change in resonance units (RU) over time.

  • Regeneration: After each aptamer injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine (B1666218) or high salt buffer) to dissociate the bound aptamer.

  • Cross-Reactivity Testing: Inject aptamers that bind to other targets over the immobilized target protein to assess non-specific binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • A significantly lower Kd for the target protein compared to non-target proteins indicates high specificity.

Cell-Based Binding Assays for Selectivity in a Biological Context

For aptamers targeting cell-surface proteins, it is crucial to validate their selectivity in a cellular context.

Protocol:

  • Cell Culture: Culture cells that express the target protein (target cells) and cells that do not (negative control cells).

  • Aptamer Incubation:

    • Incubate both target and negative control cells with fluorescently labeled LNA-A modified aptamers at various concentrations.

    • Include a control with a scrambled or non-binding fluorescently labeled oligonucleotide.

  • Washing: Wash the cells to remove unbound aptamers.

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity of the cell populations. A significant increase in fluorescence for the target cells compared to the negative control cells indicates selective binding.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope to observe the localization of the aptamer on the cell surface.

  • Competition Assay: To further confirm specificity, pre-incubate the target cells with an excess of unlabeled LNA-A modified aptamer before adding the labeled aptamer. A significant reduction in fluorescence signal confirms that the binding is specific to the target.

Visualizing Experimental Workflows and Logical Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the logic behind specificity validation.

experimental_workflow cluster_selex SELEX with Counter-Selection for Specificity ssDNA_Library ssDNA/RNA Library Target_Incubation Incubation with Target ssDNA_Library->Target_Incubation Counter_Selection Counter-Selection with Non-Target Target_Incubation->Counter_Selection Bound_Elution Elution of Bound Aptamers Counter_Selection->Bound_Elution Collect unbound fraction PCR_Amplification PCR Amplification Bound_Elution->PCR_Amplification PCR_Amplification->ssDNA_Library Iterative Rounds Sequencing Sequencing & Identification PCR_Amplification->Sequencing specificity_validation_workflow cluster_validation Aptamer Specificity Validation Workflow LNA_Aptamer LNA-A Modified Aptamer Candidate EMSA EMSA LNA_Aptamer->EMSA SPR SPR LNA_Aptamer->SPR Cell_Binding Cell-Based Binding Assay LNA_Aptamer->Cell_Binding Specificity_Confirmed Specificity & Selectivity Confirmed EMSA->Specificity_Confirmed SPR->Specificity_Confirmed Cell_Binding->Specificity_Confirmed

References

Safety Operating Guide

Proper Disposal of 2'-O,4'-C-Methyleneadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2'-O,4'-C-Methyleneadenosine, a locked nucleic acid (LNA) and adenosine (B11128) analog. Adherence to these protocols is vital for personnel safety and environmental protection.

General Principles of Chemical Waste Management

The foundation of safe disposal lies in a systematic approach to waste management within the laboratory. Key guidelines include:

  • Waste Minimization: Whenever possible, reduce the amount of chemical waste generated by ordering the smallest necessary quantities and reducing the scale of experiments.[2]

  • Segregation: Never mix incompatible waste streams.[3][4] Halogenated and non-halogenated solvent wastes, for example, should be collected separately.[4]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][5]

  • Containment: Use only approved, chemically compatible containers with secure, leak-proof closures.[3][4]

  • Designated Storage: Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]

Under no circumstances should chemical waste like this compound be disposed of down the sink or in regular municipal trash.[5][6]

Quantitative Data for Chemical Waste Storage

ParameterGuidelineCitation(s)
Maximum Container WeightShould be compatible with load handling regulations (typically a maximum of 15 kg).[5]
Maximum SAA VolumeA maximum of 55 gallons of hazardous waste may be stored in any single SAA.[2]
Acutely Toxic Waste LimitFor P-listed (acutely toxic) wastes, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[2]
Maximum Storage TimeHazardous waste containers may be stored in an SAA for up to 12 months.[2]
pH Range for Drain Disposal (Not for this compound)For approved substances, aqueous solutions with a pH between 5.5 and 10.5 may be drain disposable (verify local regulations).[6]

Step-by-Step Disposal Protocol for this compound

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Waste Classification: Classify this compound as a hazardous chemical waste. Given its nature as a synthetic nucleic acid analog, it may also fall under regulations for recombinant or synthetic DNA/RNA waste, which requires decontamination.[7]

  • Containment of Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealable container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Containment of Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • If the solvent is flammable (e.g., DMSO), the waste must be handled accordingly and stored away from heat sources.[5]

  • Decontamination of Contaminated Materials:

    • Lab materials (e.g., pipette tips, tubes) contaminated with this compound should be disposed of as hazardous waste.[7]

    • For materials potentially containing biologically active synthetic nucleic acids, decontamination via autoclaving or treatment with a 10% bleach solution for at least 30 minutes may be required before disposal as Regulated Medical Waste (RMW).[7] The liquid from bleach decontamination may be suitable for drain disposal after neutralization, but always check institutional guidelines.[7]

  • Empty Container Disposal:

    • Containers that held this compound are not considered empty until they have been triple-rinsed.[4]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]

    • After triple-rinsing, remove or deface the original label and dispose of the container according to institutional policy.[4]

  • Storage and Pickup:

    • Store the sealed waste container in your lab's designated Satellite Accumulation Area.

    • Keep the container closed except when adding waste.[2][4]

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[2]

Disposal Workflow Diagram

cluster_prep Preparation cluster_classification Waste Classification cluster_containment Containment cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify solid_waste Solid Waste: Collect in Labeled, Sealed Container classify->solid_waste liquid_waste Liquid Waste: Collect in Labeled, Leak-Proof Container classify->liquid_waste contaminated_materials Contaminated Labware: Dispose as Hazardous Waste classify->contaminated_materials store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store contaminated_materials->store pickup Contact EH&S for Waste Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2'-O,4'-C-Methyleneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 2'-O,4'-C-Methyleneadenosine (LNA-A), a locked nucleic acid and adenosine (B11128) analog. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety and proper disposal.

Core Safety and Handling Information

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended to minimize exposure:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).
Body Protection A laboratory coat should be worn. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary to prevent skin contact.[1]
Respiratory For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] In case of fire, a self-contained breathing apparatus is necessary.[1][2]

Operational Plan: Step-by-Step Handling and Storage

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a dry, dark place.[3] Recommended long-term storage is at -20°C for months to years, while short-term storage can be at 0-4°C for days to weeks.[3] Some suppliers recommend storage at -80°C for up to 6 months.[4] The product should be stored locked up.[1]

Preparation of Solutions:

  • Weighing: Handle the solid compound in a designated area, such as a chemical fume hood, to avoid inhalation of any dust.

  • Dissolving: The compound is soluble in DMSO.[] When preparing stock solutions, it is recommended to prepare and use them on the same day. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C, which are generally usable for up to one month.[6]

  • Equilibration: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]

Handling:

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Ensure adequate ventilation in the work area.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any solid waste, including empty containers and contaminated disposables (e.g., weigh paper, pipette tips), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and contaminated solvents in a labeled hazardous waste container.

  • Decontamination: Decontaminate all work surfaces and equipment after use.

  • Environmental Precaution: Avoid release to the environment.[1]

Experimental Workflow

The following diagram outlines the general workflow for the safe handling of this compound from receipt to disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C or -80°C (Locked) Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Prepare Prepare Solution (e.g., in DMSO) Weigh->Prepare Experiment Perform Experiment Prepare->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

Safe handling workflow for this compound.

Potential Signaling Pathway Involvement

As an adenosine analog, this compound may interact with pathways involving nucleic acid synthesis and metabolism. For instance, it could potentially be a substrate for kinases and polymerases, leading to incorporation into nucleic acids and subsequent chain termination, a mechanism observed with other 2'-C-methylated nucleoside analogs.[7] The diagram below illustrates a generalized potential mechanism of action for a nucleoside analog antiviral.

cluster_cell Host Cell Drug This compound (Prodrug) Active Active Triphosphate Form Drug->Active Phosphorylation Polymerase Viral RNA Polymerase Active->Polymerase RNA Viral RNA Synthesis Polymerase->RNA Incorporation Termination Chain Termination RNA->Termination

Generalized antiviral mechanism of a nucleoside analog.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.